1-Azido-3-bromobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-3-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKGUBBTVRHUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340016 | |
| Record name | 1-azido-3-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101-89-5 | |
| Record name | 1-Azido-3-bromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-azido-3-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-3-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 1-Azido-3-bromobenzene
An In-Depth Technical Guide to 1-Azido-3-bromobenzene: Properties, Reactivity, and Applications
Introduction
This compound is a versatile bifunctional aromatic compound that serves as a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates two key functional groups: a reactive azide moiety and a synthetically adaptable bromo substituent. This unique combination allows for orthogonal chemical modifications, positioning it as a powerful tool for the construction of complex molecular architectures. The azide group is a cornerstone of "click chemistry," particularly in 1,3-dipolar cycloadditions, enabling the efficient formation of stable triazole rings. Simultaneously, the bromo group provides a handle for a wide array of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the , its synthesis, core reactivity, and critical safety considerations for its use in a research setting.
Part 1: Physicochemical and Structural Properties
This compound is a chemical reagent whose utility is defined by its distinct structural features. Due to its potential instability in pure form, particularly with respect to heat and shock, it is most commonly supplied and handled as a solution, typically around 0.5 M in a solvent like tert-butyl methyl ether.[1]
Key Property Summary
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | m-Bromophenyl azide, 3-Bromophenyl azide | [2] |
| CAS Number | 2101-89-5 | [1][2][3] |
| Molecular Formula | C₆H₄BrN₃ | [1][2][3] |
| Molecular Weight | 198.02 g/mol | [1][2][3] |
| Appearance | Typically a liquid solution | [1] |
| Storage Temperature | -20°C | [1] |
| InChI Key | KLKGUBBTVRHUGD-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] | [2][4] |
Part 2: Synthesis Methodology
The most common and well-established method for synthesizing aryl azides is through the diazotization of an aromatic amine, followed by substitution with an azide salt. For this compound, the readily available precursor is 3-bromoaniline.
Workflow: Classical Synthesis from 3-Bromoaniline
Caption: Classical synthesis pathway for this compound.
Experimental Protocol: Synthesis from 3-Bromoaniline
This protocol is a representative procedure adapted from general methods for aryl azide synthesis.[5][6] Extreme caution must be exercised due to the formation of potentially explosive intermediates and products.
-
Diazotization:
-
In a flask surrounded by an ice-salt bath, dissolve 3-bromoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 M, ~2.5 eq HCl). Stir until a fine slurry of the amine salt is formed and cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
-
-
Azide Substitution:
-
In a separate flask, dissolve sodium azide (NaN₃, 1.1 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The addition should be controlled to manage gas (N₂) evolution.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure at low temperature.
-
The crude product should be used immediately or stored in solution at -20°C. Purification by chromatography is possible but should be done with caution due to the compound's instability.
-
Part 3: Core Reactivity and Chemical Properties
The synthetic power of this compound lies in the distinct and complementary reactivity of its two functional groups. This allows for a modular approach to building complex molecules.
A. Reactions of the Azide Group
The azide moiety is an energy-rich functional group primarily utilized in cycloadditions, reductions, and nitrene generation.
1. 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition / "Click" Chemistry)
Aryl azides are classic 1,3-dipoles that react with dipolarophiles, most notably alkynes, to form stable five-membered 1,2,3-triazole rings.[7] This transformation is a cornerstone of "click chemistry" and can be performed under thermal conditions, with copper(I) catalysis (CuAAC), or with strained alkynes in a catalyst-free manner (SPAAC).[8][9] The strain-promoted reaction is particularly valuable in biological and materials science applications where the toxicity of a copper catalyst is a concern.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
2. Reduction to 3-Bromoaniline
The azide group can be selectively reduced to a primary amine, providing a pathway to 3-bromoaniline or more complex derivatives. This transformation is highly efficient and compatible with a wide range of other functional groups. Common methods include the Staudinger reduction using phosphines (e.g., triphenylphosphine) followed by hydrolysis, or catalytic hydrogenation.[10] A recently discovered visible-light-induced method using a ruthenium catalyst offers a remarkably chemoselective and mild alternative.[10]
3. Thermal/Photolytic Nitrene Formation
Upon heating or UV irradiation, aryl azides lose dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[11][12] This nitrene can undergo various subsequent reactions, including intramolecular cyclization, C-H bond insertion, or rearrangement.[12][13] This reactivity is frequently exploited in photoaffinity labeling to covalently link a molecule to a biological target.
B. Reactions of the Bromo Group
The bromine atom on the aromatic ring serves as a versatile coupling handle, primarily for the formation of new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[14]
1. Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed reactions, allowing for the introduction of aryl, alkyl, or alkyne groups at the 3-position. Key examples include:
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.
-
Heck Coupling: Reaction with an alkene.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Caption: Suzuki cross-coupling reaction workflow.
Part 4: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are the expected characteristic signals.
| Technique | Characteristic Feature | Expected Value/Region |
| Infrared (IR) | Strong, sharp asymmetric N₃ stretch | ~2100 cm⁻¹[15] |
| ¹H NMR | Aromatic protons | ~7.0-7.5 ppm |
| ¹³C NMR | Carbon attached to azide (C-N₃) | ~140 ppm |
| Carbon attached to bromine (C-Br) | ~122 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 197/199 (approx. 1:1 ratio) |
-
Note on Mass Spectrometry: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Part 5: Safety and Handling
This compound is a hazardous substance that requires careful handling by trained personnel in a controlled laboratory environment.
GHS Hazard Classification[2]
| Hazard Class | Category | Pictogram | Signal Word |
| Self-reactive substances | Type B | 💥 | Danger |
| Skin corrosion/irritation | 2 | ❗ | Warning |
| Serious eye damage/irritation | 2 | ❗ | Warning |
| Specific target organ toxicity (single exposure) | 3 | ❗ | Warning |
Core Safety Directives
-
Explosion Hazard: Organic azides can be explosive, especially in concentrated or pure form. They are sensitive to heat, shock, and friction. Heating may cause a fire or explosion.[2] All operations should be conducted behind a blast shield.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[16][17]
-
Handling: Avoid all contact with skin and eyes and prevent inhalation of vapors.[16] Use in a well-ventilated fume hood. Keep away from all sources of ignition.[18]
-
Storage: Store as a dilute solution at the recommended temperature of -20°C in a tightly sealed container.[1]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste. Do not mix with strong acids or oxidizing agents.
Part 6: Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable intermediate in several advanced applications.
-
Medicinal Chemistry: It is used to generate libraries of novel compounds. The azide can be "clicked" onto an alkyne-functionalized scaffold, and the bromide can then be elaborated through various cross-coupling reactions, allowing for rapid diversification.[19]
-
Chemical Biology: The azide group allows for conjugation to biomolecules (proteins, nucleic acids, etc.) that have been modified to contain a strained alkyne.[20] This is a key technique in bioconjugation and activity-based protein profiling.
-
Materials Science: It can be used to functionalize surfaces or synthesize polymers. The azide can be used to attach the molecule to a surface via a click reaction, while the bromide remains available for further modification.[21]
Conclusion
This compound is a potent and versatile synthetic intermediate that offers chemists the ability to perform sequential, orthogonal modifications. Its azide and bromo functionalities provide reliable and high-yielding routes to complex molecular targets. While its reactivity is its greatest asset, it also necessitates stringent safety protocols due to the energetic nature of the azide group. When handled with appropriate care, this reagent serves as an enabling tool for innovation across the chemical sciences, from the development of new therapeutic agents to the creation of advanced functional materials.
References
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Lewis, F. D., & Saunders, W. H. A Comparison of Thermal and Photochemical Rearrangements of Triarylmethyl and Related Azides. Journal of the American Chemical Society. [Link][11]
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Lehman, P. A., & Berry, R. S. Flash photolytic decomposition of aryl azides. Measurement of an intramolecular closure rate. Journal of the American Chemical Society. [Link][12][22]
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Rocha, L. C., et al. Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols. Journal of the Brazilian Chemical Society. [Link][15]
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Fujita, M., et al. Supporting Information for Self-assembly of M24L48 polyhedra. Angewandte Chemie. [Link][23]
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Spagnolo, P., & Zanirato, P. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link][13]
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Dommerholt, J., et al. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. [Link][8][9]
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The Royal Society of Chemistry. Supplementary Information for Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link][25]
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Zhang, Y., et al. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Organic & Biomolecular Chemistry. [Link][26]
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IJRPC. A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. [Link][20]
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MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link][27]
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Li, Z., et al. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. Journal of the American Chemical Society. [Link][10]
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da Silva, F. C., et al. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. [Link][5]
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Chemwish. Mastering Organic Synthesis with 1-Bromo-3-iodobenzene. [Link][19]
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Prakash, G. K. S., et al. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link][14]
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Reddy, K. L., et al. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules. [Link][6]
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Tussupbayev, S., et al. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Polymers. [Link][21]
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An In-Depth Technical Guide to 1-Azido-3-bromobenzene: Synthesis, Properties, and Applications in Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-azido-3-bromobenzene, a versatile chemical intermediate with significant applications in medicinal chemistry and bioconjugation. We will delve into its chemical identity, synthesis, physicochemical properties, and key reactions, with a particular focus on its utility as a building block in the construction of complex bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique reactivity of this compound.
Chemical Identity and Properties
IUPAC Name: this compound[1]
CAS Number: 2101-89-5[1]
Synonyms: m-Bromophenyl azide, 3-Bromophenyl azide, Benzene, 1-azido-3-bromo-[1]
This compound is an aromatic organic compound featuring both an azide (-N₃) and a bromo (-Br) functional group attached to a benzene ring at the meta position. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly in the construction of novel heterocyclic systems and for bioconjugation via "click chemistry".
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem[1] |
| Molecular Weight | 198.02 g/mol | PubChem[1] |
| Appearance | Typically a liquid, often supplied as a solution | Sigma-Aldrich[2] |
| Storage Temperature | -20°C | Sigma-Aldrich[2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the diazotization of 3-bromoaniline, followed by the substitution of the diazonium group with an azide. This two-step, one-pot procedure is a standard transformation in organic chemistry for the preparation of aryl azides.
Reaction Pathway
The synthesis proceeds via the formation of a diazonium salt from 3-bromoaniline under acidic conditions with a nitrite source, typically sodium nitrite. The resulting diazonium salt is then treated with sodium azide to yield the final product.
Caption: Synthesis of this compound from 3-bromoaniline.
Experimental Protocol
This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.
Materials:
-
3-bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice Bath
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 3-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Extract the product into an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Chemical Reactivity and Applications
The dual functionality of this compound provides two key handles for chemical modification, making it a versatile building block in organic synthesis and drug discovery.
The Azide Group: A Gateway to "Click Chemistry"
The azide functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[3] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[3][4] This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.[3]
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The resulting triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity of the final compound.
The Bromo Group: A Handle for Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, further expanding the molecular diversity that can be achieved from this starting material.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of an azide and a bromo group makes this compound a valuable tool for the synthesis of novel bioactive compounds. The azide allows for the introduction of the molecule into biological systems or for linking to other molecular fragments via click chemistry, while the bromo group can be used to modulate the electronic and steric properties of the molecule through subsequent modifications.
Heterocyclic compounds, many of which can be synthesized using building blocks like this compound, are prevalent in a vast number of approved drugs.[5] The introduction of bromine into a drug's structure can influence its pharmacokinetic and pharmacodynamic properties.[6]
Spectral Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
FT-IR Spectroscopy: The most characteristic feature in the infrared spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=N=N bond, which typically appears in the region of 2100-2160 cm⁻¹.[7]
NMR Spectroscopy:
-
¹H NMR: The aromatic protons of this compound will appear as a complex multiplet in the aromatic region of the spectrum (typically 7.0-7.5 ppm).
-
¹³C NMR: The carbon atom attached to the bromine atom (ipso-carbon) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[8] The aromatic carbons will resonate in the typical range of 110-140 ppm.
Safety and Handling
This compound is a hazardous substance and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
GHS Hazard Statements: [1]
-
H241: Heating may cause a fire or explosion. (Self-reactive substances and mixtures; Organic peroxides)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Organic azides are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. It is recommended to work with small quantities and to avoid heating the compound unless it is in solution. Commercial preparations are often supplied as a solution in a solvent like tert-butyl methyl ether to improve safety.[2]
Conclusion
This compound is a highly versatile and valuable chemical intermediate for researchers in organic synthesis, medicinal chemistry, and drug discovery. Its dual functionality allows for a wide range of chemical transformations, including the highly efficient and bioorthogonal "click" reaction and various cross-coupling reactions. This enables the construction of complex and diverse molecular architectures with potential therapeutic applications. As with all energetic compounds, proper safety precautions are paramount when handling this reagent.
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The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). Retrieved from a valid URL.[18]
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Hesse, M., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from a valid URL.[20]
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from a valid URL.[8]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5.... Retrieved from a valid URL.[7]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from a valid URL.[23]
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Technical Guide: Spectroscopic Characterization of 1-Azido-3-bromobenzene
Introduction: The Analytical Imperative for 1-Azido-3-bromobenzene
This compound (C₆H₄BrN₃) is a versatile bifunctional aromatic compound, serving as a critical building block in synthetic chemistry.[1][2][3] Its utility stems from the orthogonal reactivity of the azide and bromo moieties, enabling sequential modifications. The azide group is a precursor for nitrene generation, cycloadditions (e.g., "click chemistry"), and the synthesis of nitrogen-containing heterocycles, while the bromo group is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Given its role in the development of novel pharmaceuticals, functional materials, and chemical probes, unambiguous structural verification is paramount. The identity, purity, and stability of this compound cannot be assumed post-synthesis; they must be empirically proven. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this molecule. The methodologies and interpretations presented herein are grounded in established principles and serve as a self-validating framework for researchers in drug development and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and assessing sample purity.
Molecular Structure and Positional Annotation
To facilitate a clear discussion of NMR data, the following diagram illustrates the IUPAC numbering scheme for the aromatic protons and carbons of this compound.
Caption: IUPAC numbering for this compound.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of a meta-disubstituted benzene ring presents a characteristic and complex pattern. The chemical shifts are influenced by the electronic effects of both the azide (-N₃) and bromo (-Br) substituents. The azide group is moderately activating via resonance and deactivating via induction, while the bromine atom is deactivating through induction but weakly donating via resonance.
Expected ¹H NMR Data (in CDCl₃)
| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H2 | t | ~7.15 - 7.25 | J ≈ 2.0 | Appears as a triplet-like signal due to coupling to both H6 and H4 (ortho and para to Br, respectively). |
| H4 | ddd | ~7.30 - 7.40 | J ≈ 8.0, 2.0, 1.0 | Coupled to H5 (ortho), H2 (para), and H6 (meta). Often the most downfield signal. |
| H5 | t | ~7.00 - 7.10 | J ≈ 8.0 | Appears as a triplet due to ortho coupling with H4 and H6. |
| H6 | ddd | ~7.20 - 7.30 | J ≈ 8.0, 2.5, 1.0 | Coupled to H5 (ortho), H2 (meta), and H4 (para). |
Note: These are predicted values based on substituent effects. Actual spectra may show overlapping multiplets requiring advanced techniques like 2D-NMR for full assignment.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum is simpler in terms of multiplicity (with broadband proton decoupling) but highly informative for confirming the substitution pattern. The "heavy atom effect" of bromine causes a notable shielding (upfield shift) of the carbon to which it is attached (C3).[4]
¹³C NMR Data
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 (-N₃) | ~141 | The azide group deshields the attached carbon. |
| C2 | ~125 | Influenced by both substituents. |
| C3 (-Br) | ~123 | Shielded due to the heavy atom effect of bromine. |
| C4 | ~131 | Deshielded, para to the azide group. |
| C5 | ~130 | Standard aromatic carbon chemical shift. |
| C6 | ~120 | Shielded, ortho to the azide group. |
Data sourced from spectral databases.[1]
Experimental Protocol: NMR Spectrum Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and ensure it is properly positioned.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover 0 to 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. For this compound, the most diagnostic absorption is the strong, sharp peak from the asymmetric stretch of the azide moiety.
Characteristic IR Absorptions
The presence of the azide and bromo groups, along with the aromatic ring, gives rise to a distinct IR fingerprint.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2110 | Strong, Sharp | Azide (N₃) Asymmetric Stretch |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1260 | Medium | Azide (N₃) Symmetric Stretch |
| ~1100 - 1000 | Medium | Aromatic C-H In-Plane Bending |
| Below 800 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |
| Below 600 | Medium | C-Br Stretch |
The most crucial peak for confirming the success of an azidation reaction is the intense band around 2110 cm⁻¹.[5] Its absence would indicate the starting material or a side product is present instead.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a modern, convenient method that requires minimal sample preparation.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the analyte from volatile impurities before mass analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion (M⁺˙) and confirm its isotopic pattern for bromine.
-
Analyze the major fragment ions and compare them to the expected fragmentation pathway.
-
Conclusion: A Triad of Analytical Confidence
The structural elucidation of this compound is a clear demonstration of the synergy between NMR, IR, and MS. IR spectroscopy provides a rapid confirmation of the crucial azide functional group. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that validate the elemental composition. Finally, NMR spectroscopy provides the unambiguous, high-resolution map of the molecular skeleton, confirming the precise arrangement of substituents on the aromatic ring. By employing these three techniques in concert, researchers can proceed with confidence, knowing their starting material is structurally correct and pure, thereby ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article]. Retrieved from a relevant RSC publication. (Note: A generic reference is used as the specific article was not provided, but methodology is exemplified in their publications like [Link])
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PubChemLite. (n.d.). This compound (C6H4BrN3). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–923. [Link]
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Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796–3802. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 1-Azido-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Energetic Landscape of an Aryl Azide
1-Azido-3-bromobenzene (C₆H₄BrN₃) is a valuable reagent in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and in applications like "click chemistry."[1] However, the presence of the azido (-N₃) functional group places this compound in the category of energetic materials, demanding a thorough understanding of its stability and meticulous adherence to proper storage and handling protocols.[2][3] This guide provides an in-depth analysis of the chemical properties, stability profile, and requisite safety measures for this compound, grounded in established principles for managing organic azides. Our objective is to empower researchers to utilize this versatile compound with the highest degree of safety and efficacy.
Core Chemical Properties and Stability Assessment
Understanding the intrinsic properties of this compound is the foundation for its safe management. The molecule's stability is largely dictated by the energetic azide group attached to the brominated aromatic ring.
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 2101-89-5 | [4][5] |
| Molecular Formula | C₆H₄BrN₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | Typically supplied as a liquid solution | |
| Common Solvent | ~0.5 M in tert-butyl methyl ether |
Assessing Explosive Potential: The Rules of Thumb
Organic azides are known for their potential to decompose violently when subjected to external energy sources such as heat, light, friction, or shock.[2][3] Two widely accepted guidelines help in assessing the potential hazard of a given organic azide:
-
Carbon-to-Nitrogen Ratio (C/N): This rule suggests that the number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₆H₄BrN₃), the C/N ratio is 6 carbons to 3 nitrogens (2:1). This ratio is generally considered acceptable for the synthesis and handling of small quantities, though caution is still paramount.[2]
-
The Rule of Six: This guideline posits that for a compound to be relatively safe, there should be at least six carbon atoms for each energetic functional group (like an azide).[1] In this case, with one azide group and six carbon atoms, this compound meets the minimum threshold of this rule.
While these rules provide a useful preliminary assessment, it is critical to remember that aromatic azides are generally less stable than their aliphatic counterparts.[1] The electronic nature of the benzene ring can influence the stability of the azide group.
Thermal Stability and Decomposition Pathway
The primary safety concern with this compound is its potential for rapid, exothermic decomposition upon heating. The thermal decomposition of aryl azides typically proceeds through the loss of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[6][7] This nitrene can then undergo various reactions, including intramolecular cyclization or intermolecular reactions, which can be harnessed for synthetic purposes but also contribute to the compound's hazardous nature if uncontrolled.[7][8]
Caption: Thermal decomposition of this compound.
Recommended Storage and Handling Protocols
Strict adherence to proper storage and handling procedures is non-negotiable to mitigate the risks associated with this compound.
Storage Conditions
The primary goal of storage is to prevent the accumulation of energy that could trigger decomposition.
| Parameter | Recommendation | Rationale | Source |
| Temperature | -20°C | To minimize thermal energy input and slow potential decomposition pathways. | [10] |
| Light | Store in the dark (amber containers) | To prevent photochemical decomposition. | [2][9] |
| Container | Original supplier container; avoid metal. Plastic is preferable. | To prevent the formation of highly shock-sensitive heavy metal azides. | [2][9][11] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is good practice. | To prevent potential reactions with atmospheric components. | General best practice |
| Quantity | Store only the minimum quantity required for immediate use. | To minimize the potential impact of an accidental decomposition. | [3] |
Handling Procedures: A Step-by-Step Workflow
All manipulations involving this compound must be conducted with the understanding that it is a potentially explosive substance.
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound and any other reagents being used.[3]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves are generally adequate for incidental contact).[9][11]
-
Engineering Controls: All work must be performed inside a certified chemical fume hood. The use of a blast shield is strongly recommended.[9][11]
-
Work Area: Ensure the work area is free of clutter and incompatible materials. Post a warning sign indicating that an azide experiment is in progress.[1]
Manipulation:
-
Use Non-Metal Utensils: Never use metal spatulas or other metal utensils to handle the compound. This is to avoid the formation of dangerously sensitive metal azides.[2][11]
-
Avoid Incompatible Materials:
-
Acids: Contact with acids can form hydrazoic acid, which is highly toxic and explosive.[2][11]
-
Heavy Metals: Avoid all contact with heavy metals and their salts.[1][9]
-
Halogenated Solvents: Do not use solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[2][3]
-
-
Temperature Control: If the reaction requires heating, use a well-controlled heating mantle with a temperature probe and conduct the reaction behind a blast shield on the smallest possible scale.
-
Work in Solution: Whenever possible, handle this compound as a dilute solution rather than as a neat substance to reduce the shock sensitivity.[2]
Waste Disposal:
-
Dedicated Waste Container: Azide-containing waste must be collected in a separate, clearly labeled waste container.[3]
-
Avoid Mixing: Do not mix azide waste with other waste streams, especially acidic or metallic waste.[9]
-
Quenching (if applicable): For small residual amounts, consider quenching the azide to a more stable amine derivative before disposal, following established and validated laboratory procedures.
-
Professional Disposal: All azide waste must be disposed of through an official chemical waste program.[2]
Caption: Safe handling workflow for this compound.
Conclusion: A Mandate for Vigilance
This compound is a powerful synthetic tool, but its utility is intrinsically linked to the respect researchers afford its energetic nature. By understanding its stability profile, adhering to stringent storage protocols, and executing meticulous handling procedures, scientists can confidently and safely incorporate this reagent into their research and development workflows. The principles of minimizing external energy input, preventing contact with incompatible materials, and utilizing appropriate engineering and personal protective controls are the cornerstones of a robust safety culture when working with this and other organic azides.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh Environmental Health and Safety. [Link]
-
School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from UCD School of Chemistry. [Link]
-
Environmental Health and Safety, University of Washington. Azide Compounds. Retrieved from UW Environmental Health & Safety. [Link]
-
UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from UC Santa Barbara EH&S. [Link]
-
Huisgen, R., et al. (2017). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. National Institutes of Health. [Link]
-
University of New Mexico, Department of Chemistry & Chemical Biology. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from UNM Department of Chemistry. [Link]
-
Smolinsky, G. (1961). Thermal Reactions of Substituted Aryl Azides: The Nature of the Azene Intermediate. Journal of the American Chemical Society. [Link]
-
Xie, S., Zhang, Y., Ramström, O., & Yan, M. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science. [Link]
-
PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to 1-Azido-3-bromobenzene: Synthesis, Commercial Availability, and Applications in Chemical Biology and Drug Discovery
This guide provides a comprehensive technical overview of 1-Azido-3-bromobenzene, a versatile chemical intermediate of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, commercial availability, and key applications, with a focus on providing practical, field-proven insights and methodologies.
Introduction to this compound: A Versatile Building Block
This compound (CAS No. 2101-89-5) is an aromatic organic compound featuring both an azide (-N₃) and a bromo (-Br) functional group on a benzene ring. This unique bifunctionality makes it a highly valuable reagent in organic synthesis, particularly as a building block for more complex molecules. The azide group serves as a versatile handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for the sequential and regioselective introduction of different molecular fragments, a crucial strategy in the synthesis of novel therapeutic agents and functional materials.
Chemical Properties:
| Property | Value |
| CAS Number | 2101-89-5[1][2][3] |
| Molecular Formula | C₆H₄BrN₃[1][2] |
| Molecular Weight | 198.02 g/mol [1] |
| Appearance | Typically a liquid |
| Storage Temperature | -20°C is recommended for long-term stability[4] |
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, catering to the needs of research and development laboratories. The compound is often supplied as a neat liquid or as a solution in an appropriate solvent, such as tert-butyl methyl ether, to enhance its stability and ease of handling. When sourcing this reagent, it is crucial to consider the purity, concentration (if in solution), and the supplier's reputation for quality and reliability.
| Supplier | Product Name/Description | Purity/Concentration |
| Santa Cruz Biotechnology | This compound | Research Grade[1] |
| Alfa Chemistry | This compound | ≥96%[5] |
| Sigma-Aldrich (Merck) | This compound solution | ~0.5 M in tert-butyl methyl ether, ≥95.0% (HPLC)[4] |
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound due to the potential hazards associated with organic azides.
Synthesis of this compound: A Step-by-Step Protocol
The most common and reliable method for the synthesis of this compound is through the diazotization of 3-bromoaniline, followed by the introduction of the azide group via a reaction with sodium azide. This two-step, one-pot procedure is widely used in academic and industrial laboratories.
Underlying Principles and Mechanistic Insights
The synthesis hinges on the conversion of the primary aromatic amine (-NH₂) of 3-bromoaniline into a diazonium salt (-N₂⁺), which is a highly reactive intermediate. This is achieved through treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting 3-bromobenzenediazonium chloride is then treated with sodium azide (NaN₃), which acts as a nucleophile, displacing the nitrogen gas (N₂) to form the desired this compound.
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine group of 3-bromoaniline then attacks the nitrosonium ion, and after a series of proton transfers and elimination of a water molecule, the diazonium ion is formed.[6][7]
Caption: Synthesis of this compound from 3-bromoaniline.
Detailed Experimental Protocol
Materials:
-
3-bromoaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Salt Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise to the stirred amine salt solution. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt. Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Azidation: In a separate beaker, dissolve sodium azide (1.2 eq) in water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating the neat compound to high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Spectroscopic Characterization
Proper characterization of this compound is essential to confirm its identity and purity. The key spectroscopic techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons. Due to the substitution pattern, a complex splitting pattern is expected in the aromatic region (typically between 7.0 and 7.5 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the six aromatic carbons. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[8]
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is a strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide group.[9]
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of this compound is primarily centered around the sequential functionalization of its two reactive sites.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound readily participates in the CuAAC reaction with terminal alkynes to form highly stable 1,4-disubstituted 1,2,3-triazole rings.[10] This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[11] The resulting triazole ring is a common pharmacophore in many bioactive molecules, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[12]
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Exemplary Protocol for CuAAC Reaction:
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (as solvent)
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
A Building Block for Bioactive Molecules
The triazole products formed from this compound can be further elaborated using the bromine handle. The C-Br bond can be subjected to various palladium-catalyzed cross-coupling reactions to introduce additional complexity and diversity, which is a powerful strategy in the synthesis of potential drug candidates. This sequential "click" and cross-coupling approach allows for the rapid construction of libraries of complex molecules for biological screening. For instance, the bromine can be replaced with aryl, heteroaryl, or alkyl groups, providing access to a wide range of novel chemical entities.
Safety and Handling
Organic azides are energetic compounds and should be handled with caution. This compound is no exception.
-
Potential for Explosion: Avoid exposure to heat, shock, or friction. It is recommended to handle small quantities and to use a safety shield.
-
Toxicity: While specific toxicity data for this compound is limited, aryl azides, in general, should be handled as toxic compounds. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat sources. A storage temperature of -20°C is often recommended.[4]
-
Disposal: Dispose of any waste containing azides according to institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for the efficient and modular construction of complex molecules through a combination of click chemistry and cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, commercial availability, and key applications, along with detailed experimental protocols. By understanding and applying the principles and techniques outlined herein, researchers can effectively utilize this compound to advance their synthetic goals and contribute to the development of new bioactive compounds.
References
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Royal Society of Chemistry. Supplementary Information. [Link]
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BYJU'S. Diazotization Reaction Mechanism. [Link]
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Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. [Link]
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Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
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Careers360. Diazotization Reaction Mechanism - Detailed Information with FAQs. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
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ResearchGate. Synthesis of Bioactive 1,2,3-Triazole Fused Macrocycles via Azide-Alkyne Cycloaddition. [Link]
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INIS-IAEA. Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. [Link]
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National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
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Datapdf. Infrared Spectra of Organic Azides. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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ResearchGate. A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. [Link]
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National Center for Biotechnology Information. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
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Royal Society of Chemistry. Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. [Link]
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ResearchGate. Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. [Link]
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YouTube. Synthetic Route (Aniline to meta-Bromoaniline). [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Azido-3-bromobenzene
This guide provides a comprehensive technical overview of the molecular structure and conformation of 1-Azido-3-bromobenzene, a valuable building block in organic synthesis and potential lead compound in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the molecule's physicochemical properties, conformational dynamics, and electronic structure.
Introduction: The Significance of Substituted Phenyl Azides
Phenyl azides are a class of organic compounds characterized by the covalent attachment of an azido (-N₃) group to a benzene ring. They are widely utilized as precursors for the generation of highly reactive nitrenes, which can undergo a variety of transformations, including C-H insertion, aziridination, and rearrangement reactions. The substitution pattern on the phenyl ring plays a crucial role in modulating the reactivity and stability of the corresponding nitrene intermediate. This compound, with its meta-substituted bromine atom, presents an interesting case study in the interplay of steric and electronic effects on molecular geometry and conformational preference. Understanding these structural nuances is paramount for predicting its reactivity and designing novel synthetic methodologies.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol .[1][2][3] Its fundamental identifiers are listed in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2101-89-5 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₆H₄BrN₃ | PubChem[1] |
| Molecular Weight | 198.02 g/mol | PubChem[1] |
| SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] | PubChemLite[4] |
| InChIKey | KLKGUBBTVRHUGD-UHFFFAOYSA-N | PubChemLite[4] |
The presence of both an azido group and a bromine atom on the phenyl ring imparts a unique combination of properties to the molecule, influencing its polarity, reactivity, and intermolecular interactions.
Conformational Analysis: The Rotational Barrier of the Azido Group
A key aspect of the molecular structure of this compound is the conformation of the azido group relative to the phenyl ring. The rotation around the C-N bond is not free and is governed by a rotational barrier.
Insights from Computational Studies on Phenyl Azides
While a specific experimental crystal structure for this compound is not publicly available, extensive computational studies on phenyl azide and its derivatives provide valuable insights into its likely conformation. Density Functional Theory (DFT) calculations on phenyl azide have shown that the molecule adopts a planar ground state, where the azido group lies in the same plane as the benzene ring.[5] This planarity is attributed to the partial double bond character of the C-N bond due to conjugation between the p-system of the phenyl ring and the azido group.[5] The transition state for rotation occurs when the azido group is perpendicular to the plane of the phenyl ring.[5]
Recent DFT studies on 4-Azido-N-Phenylmalemide have further explored the energetics of azido group rotation. These studies indicate a relatively low rotational barrier, on the order of 0.15 to 0.17 eV, suggesting that at room temperature, the azido group can overcome this barrier, leading to conformational flexibility.[6]
The Influence of the Meta-Bromo Substituent
In this compound, the bromine atom is in a meta position relative to the azido group. This substitution pattern is expected to have a more pronounced electronic effect than a steric one on the conformation of the azido group. The bromine atom is an inductively withdrawing and weakly deactivating group. The electronic effect of the azide substituent on an aromatic system has been shown to be "chimeric," acting as an inductively withdrawing group with negligible resonance contribution in some systems, while being a strong π-donor in others.[7] The interplay of these electronic effects will influence the electron density distribution in the phenyl ring and the rotational barrier of the C-N bond. It is hypothesized that the meta-bromo substitution will have a minor impact on the rotational barrier height compared to the unsubstituted phenyl azide.
The logical relationship for determining the preferred conformation is outlined in the following diagram:
Caption: Factors determining the conformation of this compound.
Based on these considerations, this compound is predicted to have a largely planar ground state conformation, with a relatively low barrier to rotation for the azido group.
Experimental Protocols: Synthesis and Characterization
Synthesis of this compound
A common and effective method for the synthesis of aryl azides is the nucleophilic substitution of an aryl halide with sodium azide. A general procedure, adapted for the synthesis of this compound from 1,3-dibromobenzene, is provided below.
Experimental Workflow:
Sources
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- 2. scbt.com [scbt.com]
- 3. 1-叠氮基-3-溴苯 溶液 ~0.5 M in tert-butyl methyl ether, ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
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- 7. hammer.purdue.edu [hammer.purdue.edu]
An In-depth Technical Guide to the Electronic Properties of 1-Azido-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
1-Azido-3-bromobenzene is a halogenated aryl azide that serves as a versatile building block in organic synthesis and a valuable tool in chemical biology and drug discovery. Its unique electronic properties, arising from the interplay between the electron-withdrawing azide and bromine substituents on the aromatic ring, govern its reactivity and spectroscopic behavior. This guide provides a comprehensive exploration of the electronic landscape of this compound, offering insights into its synthesis, handling, and characterization, with a focus on the causality behind its chemical behavior.
Molecular Structure and Physicochemical Properties
This compound, also known as m-bromophenyl azide, possesses the chemical formula C₆H₄BrN₃.[1] The molecule consists of a benzene ring substituted with an azide group (-N₃) at position 1 and a bromine atom (-Br) at position 3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2101-89-5 | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)N=[N+]=[N-] | [1] |
| InChIKey | KLKGUBBTVRHUGD-UHFFFAOYSA-N | [1] |
| Form | Typically a liquid | |
| Storage Temperature | -20°C |
Safety and Handling of Aryl Azides
Organic azides are energetic compounds and must be handled with caution.[2][3] The presence of a high nitrogen content relative to carbon can indicate potential instability. For aryl azides, the stability is generally enhanced by the aromatic ring; however, rapid heating can lead to explosive decomposition.
Core Safety Directives:
-
Thermal Stability: Avoid rapid heating. Most aromatic azides decompose in the range of 150–200°C. The presence of ortho substituents can decrease stability.
-
Light Sensitivity: Aryl azides are sensitive to UV light, which can induce the formation of highly reactive nitrene intermediates. Store in the absence of light, preferably in amber containers.[2]
-
Mechanical Shock: Avoid friction and grinding of solid aryl azides.
-
Chemical Incompatibility:
-
Acids: Avoid contact with strong acids, as this can liberate highly toxic and explosive hydrazoic acid.[2]
-
Metals: Do not use metal spatulas or allow contact with heavy metals, as this can form highly shock-sensitive heavy metal azides.[2][4]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform as reaction media, as they can form explosively unstable di- and tri-azidomethane.[3]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Waste Disposal: Azide-containing waste should be collected separately and quenched to a stable derivative (e.g., an amine) before disposal according to institutional protocols.[2] Never dispose of azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[4]
Synthesis of this compound
The synthesis of aryl azides can be achieved through several methods. A common and effective approach is the diazotization of an aniline followed by treatment with sodium azide. For this compound, the starting material would be 3-bromoaniline.
Experimental Protocol: Synthesis from 3-Bromoaniline
This protocol is a generalized procedure and should be adapted and performed with strict adherence to all safety precautions for handling azides.
Materials:
-
3-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, dissolve 3-bromoaniline in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
-
Work-up:
-
Allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Electronic Properties and Reactivity
The electronic nature of this compound is dictated by the electronic effects of both the azide and bromine substituents on the benzene ring.
Substituent Effects
-
Azide Group (-N₃): The azide group is known to be strongly electron-withdrawing through the inductive effect (σ-effect). However, it can also act as a weak π-donor through resonance. This "chimeric" electronic behavior means its overall effect can be context-dependent.
-
Bromine Atom (-Br): Bromine is also an inductively electron-withdrawing substituent due to its electronegativity. Like the azide group, it possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, making it an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions.
In this compound, both substituents are meta to each other, meaning their directing effects in electrophilic substitution do not reinforce each other. The combined electron-withdrawing nature of both groups deactivates the aromatic ring towards electrophilic attack.
Frontier Molecular Orbitals (FMOs)
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to have significant contributions from the π-system of the benzene ring and the p-orbitals of the nitrogen atoms in the azide group and the bromine atom.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is likely to be a π* orbital of the aromatic system, with contributions from the substituents.
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.
Reactivity
The azide group in aryl azides is the primary site of many characteristic reactions.
-
Thermal and Photochemical Decomposition: Upon heating or exposure to UV radiation, aryl azides can lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. The 3-bromophenylnitrene generated from this compound can then undergo various reactions, such as insertion into C-H or N-H bonds, making it a useful tool for photoaffinity labeling in drug discovery.[5]
-
Cycloaddition Reactions: Aryl azides are well-known to participate in [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to form triazoles. This "click chemistry" reaction is highly efficient and widely used in bioconjugation and materials science. The electronic properties of the substituents on the aryl azide can influence the rate of these reactions.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and probing the electronic properties of this compound.
Table 2: Expected Spectroscopic Features of this compound
| Spectroscopy | Feature | Characteristic Range / Value | Notes |
| Infrared (IR) | Azide asymmetric stretch | ~2100-2130 cm⁻¹ | A very strong and sharp absorption band, characteristic of the azide group. |
| C-Br stretch | ~500-600 cm⁻¹ | ||
| ¹H NMR | Aromatic protons | ~7.0-7.5 ppm | A complex multiplet pattern is expected due to the meta-substitution. |
| ¹³C NMR | Aromatic carbons | ~115-140 ppm | Six distinct signals are expected for the aromatic carbons. |
| UV-Vis | π → π* transitions | ~250-300 nm | Intense absorptions characteristic of the aromatic system. The exact λmax would need to be determined experimentally. The NIST WebBook shows a λmax of ~275 nm for the para-isomer, 1-azido-4-bromobenzene. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 197 and 199 | The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. |
Applications in Drug Development
The unique properties of this compound make it a valuable tool for researchers in drug development.
-
Photoaffinity Labeling: The ability to generate a reactive nitrene upon photolysis allows for the use of this compound derivatives as photoaffinity labels to identify and characterize the binding sites of drug targets.
-
Click Chemistry: As a building block in "click chemistry," it can be used to synthesize libraries of compounds for high-throughput screening or to conjugate drugs to delivery systems or imaging agents.
-
Medicinal Chemistry Scaffolds: The brominated phenyl azide core can serve as a scaffold for the synthesis of novel bioactive molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions.
Conclusion
This compound is a molecule with a rich electronic landscape that underpins its diverse reactivity and utility in chemical synthesis and drug discovery. A thorough understanding of its electronic properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe application. This guide has provided a foundational overview of its key characteristics, from synthesis and handling to its electronic behavior and potential applications. Further experimental and computational studies on this specific molecule will undoubtedly continue to unveil new opportunities for its use in advancing scientific research.
Visualizations
Logical Relationship: Safety and Handling of Aryl Azides
Caption: A typical synthetic route for this compound.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (2017, July 14). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
University College Dublin School of Chemistry. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Reddit. (2025, June 28). Aryl azides advice. r/OrganicChemistry. Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 35: Aryl Azides. Science of Synthesis. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Retrieved from [Link]
-
ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2007, February 20). Identification of the Reactive Intermediates Produced Upon Photolysis of P-Azidoacetophenone and Its Tetrafluoro Analogue in Aqueous and Organic Solvents: Implications for Photoaffinity Labeling. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Photodissociation of bromobenzene in solution. Retrieved from [Link]
-
PubMed Central. (2021, December 6). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
-
PubChem. (n.d.). 1-Azido-4-bromobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Azido-3-bromobenzene
Introduction: The Significance of 1-Azido-3-bromobenzene in Modern Drug Discovery
This compound is a versatile bifunctional chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique structure, featuring both an azide and a bromo substituent on a benzene ring, allows for sequential and orthogonal chemical modifications. The azide group serves as a valuable handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile introduction of a wide array of molecular fragments. Concurrently, the bromo substituent is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, providing a robust platform for the construction of complex molecular architectures. This dual reactivity makes this compound a powerful building block in the synthesis of novel pharmaceutical compounds and chemical probes.
This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of the available methods.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is predominantly achieved through two distinct and well-established chemical transformations:
-
Diazotization of 3-Bromoaniline followed by Azidation: This classical and widely employed method is a variation of the Sandmeyer reaction. It involves the conversion of the amino group of 3-bromoaniline into a diazonium salt, which is subsequently displaced by an azide nucleophile.
-
Nucleophilic Aromatic Substitution (SNAr) on 1,3-Dibromobenzene: This approach involves the direct displacement of a bromide from 1,3-dibromobenzene with an azide source, typically facilitated by a copper catalyst.
The choice between these two methodologies often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.
Method 1: Diazotization of 3-Bromoaniline and Subsequent Azidation
This is the most common and reliable method for the preparation of this compound. The reaction proceeds in two key steps, typically performed in a one-pot fashion.
Causality Behind Experimental Choices
The initial step is the diazotization of 3-bromoaniline. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state.[1] An acidic medium, typically hydrochloric or hydrobromic acid, is essential for the in-situ generation of nitrous acid from sodium nitrite, the diazotizing agent.[2]
The subsequent azidation step involves the nucleophilic attack of the azide ion (from sodium azide) on the diazonium salt, leading to the displacement of the dinitrogen group, which is an excellent leaving group. This reaction is generally rapid and proceeds with high efficiency.
Experimental Protocol: Diazotization of 3-Bromoaniline followed by Azidation
Materials:
-
3-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water and cool it to 0 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature of the reaction mixture is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool the solution to 0 °C.
-
Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | 3-Bromoaniline | [1] |
| Key Reagents | NaNO₂, HCl, NaN₃ | [1] |
| Diazotization Temp. | 0-5 °C | [1] |
| Azidation Temp. | 0 °C to RT | [1] |
| Reaction Time | 2-3 hours | [1] |
| Reported Yield | 71-99% (for various anilines) | [3] |
Note: The yield for this compound specifically is expected to be in the higher end of this range due to the straightforward nature of the reaction.
Reaction Pathway Diagram
Caption: Diazotization of 3-bromoaniline followed by azidation.
Method 2: Copper-Catalyzed Nucleophilic Aromatic Substitution
Causality Behind Experimental Choices
The direct displacement of an aryl bromide with an azide is generally challenging due to the strong carbon-bromine bond and the electron-rich nature of the benzene ring. The use of a copper(I) catalyst is crucial to facilitate this transformation. The proposed mechanism involves the oxidative addition of the aryl bromide to a Cu(I) species, followed by ligand exchange with the azide ion and subsequent reductive elimination to yield the aryl azide and regenerate the Cu(I) catalyst. The choice of ligand, solvent, and temperature can significantly impact the reaction's efficiency and selectivity, particularly in preventing the formation of the diazido product.
Representative Experimental Protocol: Copper-Catalyzed Azidation of 1,3-Dibromobenzene
Materials:
-
1,3-Dibromobenzene
-
Sodium Azide (NaN₃)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Sodium Ascorbate (optional, as a reducing agent to maintain Cu(I))
-
Dimethyl Sulfoxide (DMSO) or other polar aprotic solvent
-
Deionized Water
-
Ethyl Acetate or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine 1,3-dibromobenzene (1.0 eq), sodium azide (1.5-2.0 eq), copper(I) iodide (5-10 mol%), and sodium ascorbate (10-20 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add degassed DMSO and the ligand (e.g., DMEDA, 10-20 mol%) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench with aqueous ammonia solution.
-
Extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-azide from unreacted starting material and any di-azide byproduct.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | 1,3-Dibromobenzene | [4] |
| Key Reagents | NaN₃, CuI, Ligand | [4] |
| Catalyst | Copper(I) Iodide | [4] |
| Ligand | DMEDA (example) | [4] |
| Solvent | DMSO (example) | [4] |
| Temperature | 80-120 °C | [4] |
| Reaction Time | 12-24 hours | [4] |
| Expected Yield | Moderate to Good (selectivity can be an issue) | N/A |
Reaction Pathway Diagram
Caption: Copper-catalyzed nucleophilic aromatic substitution.
Comparative Analysis and Field-Proven Insights
| Feature | Diazotization/Azidation | Cu-Catalyzed SNAr |
| Starting Material | 3-Bromoaniline | 1,3-Dibromobenzene |
| Reaction Conditions | Low temperature (0-5 °C) | Elevated temperature (80-120 °C) |
| Reagent Hazards | Diazonium salts can be explosive | Sodium azide is toxic |
| Selectivity | Highly selective | Risk of di-substitution |
| Yield | Generally high | Variable, requires optimization |
| Scalability | Well-established for large scale | Can be challenging to control selectivity on a large scale |
| Generality | Broadly applicable to anilines | Effective for activated aryl halides |
From a practical standpoint, the diazotization of 3-bromoaniline followed by azidation is the preferred method for the synthesis of this compound in most laboratory and industrial settings. The reaction is high-yielding, highly selective, and utilizes relatively inexpensive starting materials. The primary safety concern is the handling of the intermediate diazonium salt, which is mitigated by keeping the reaction at low temperatures and using the salt in situ without isolation.[1]
The copper-catalyzed nucleophilic aromatic substitution offers a viable alternative, particularly for substrate scopes where the corresponding aniline is not available. However, achieving high selectivity for the mono-azidated product can be challenging and often requires careful optimization of the catalyst, ligand, solvent, and temperature. The formation of 1,3-diazidobenzene as a byproduct can complicate purification.
Conclusion
This technical guide has provided a detailed overview of the primary synthetic routes to this compound. The diazotization of 3-bromoaniline followed by azidation stands out as the more robust and higher-yielding method. The provided experimental protocols and comparative analysis are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize this valuable chemical intermediate for their research and development endeavors.
References
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ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
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One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
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phenyl azide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Copper-Catalyzed 1,2-Diazidation and 1,2-Azidooxygenation of 1,3-Dienes: Three Divergent Protocols Using Zhdankin's Reagent. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. (n.d.). Osaka University. Retrieved January 16, 2026, from [Link]
-
Copper-catalyzed, N-directed remote C(sp3)–H azidation and thiocyanation. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. Retrieved January 16, 2026, from [Link]
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One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. (n.d.). Tetrahedron Letters. Retrieved January 16, 2026, from [Link]
-
Practical Azidation of 1,3-dicarbonyls. (2012). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (2007). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Copper Catalyzed Synthesis of Aryl Azides from Aryl Bromides and Sodium Azide. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
1,3-Dibromobenzene. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Enjoyable synthesis of 1,3 -Dibromobenzene. (2024). YouTube. Retrieved January 16, 2026, from [Link]
-
Copper-Catalyzed Three-Component Radical 1,2-Carboazidation of 1,3-Dienes. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Photoredox Catalytic Three-Component Amidoazidation of 1,3-Dienes. (2021). Infoscience. Retrieved January 16, 2026, from [Link]
-
Three-Component Azidation of Styrene-Type Double Bonds: Light-Switchable Behavior of a Copper Photoredox Catalyst. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]
- Production process of synthesizing 1-amino-3-bromobenzene. (n.d.). Google Patents.
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Methodological & Application
The Versatile Role of 1-Azido-3-bromobenzene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex chemical architectures. 1-Azido-3-bromobenzene has emerged as a particularly valuable reagent, offering a unique combination of two highly sought-after functional groups: a reactive azide and a versatile bromo-substituent. This bifunctionality allows for orthogonal chemical transformations, making it a powerful tool in the synthesis of a diverse array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound primarily revolves around two key transformations: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the palladium-catalyzed Sonogashira cross-coupling reaction. These reactions can be performed sequentially or, in some cases, in a one-pot fashion, providing a streamlined approach to complex molecule synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Advantage
The azide moiety of this compound readily participates in the CuAAC reaction with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles.[1][6] This reaction is renowned for its high efficiency, mild reaction conditions, broad functional group tolerance, and the formation of a stable, aromatic triazole linkage.[1] The resulting triazole ring is not merely a linker but often imparts desirable physicochemical properties and biological activities to the target molecule.[2][3][4][5]
The currently accepted mechanism for the CuAAC reaction involves the in-situ formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, to furnish the triazole product upon protonolysis. The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures high regioselectivity for the 1,4-isomer.
Experimental Protocol 1: Synthesis of 1-(3-bromophenyl)-4-phenyl-1H-1,2,3-triazole
This protocol details the synthesis of a model 1,2,3-triazole from this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonia
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 198 mg) and phenylacetylene (1.1 mmol, 112 mg, 121 µL).
-
Add a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) and sodium ascorbate (0.1 mmol, 20 mg) in water (1 mL).
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonia (2 x 15 mL) to remove copper salts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the desired product as a white solid.
Expected Yield: >90%
Characterization Data for 1-(3-bromophenyl)-4-phenyl-1H-1,2,3-triazole:
| Technique | Data |
| ¹H NMR | Consistent with the formation of the triazole ring and the presence of both phenyl and bromophenyl groups. |
| ¹³C NMR | Shows the characteristic signals for the triazole ring carbons and the aromatic carbons. |
| IR (KBr) | Absorption bands corresponding to the triazole ring and C-Br stretching. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₄H₁₀BrN₃. |
Sonogashira Cross-Coupling: Harnessing the Bromo-Substituent
The bromo-substituent on the this compound ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal alkynes.[7][8][9] This reaction allows for the introduction of an alkyne moiety, which can then be further functionalized or participate in subsequent reactions.
A key consideration when performing a Sonogashira coupling on this compound is the stability of the azide group under the reaction conditions. The azide functionality is generally tolerant to the mild, basic conditions typically employed in Sonogashira reactions.[8] However, careful selection of the palladium catalyst, copper co-catalyst, base, and solvent is crucial to avoid unwanted side reactions.
Experimental Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 1-azido-3-(phenylethynyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 198 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol, 202 mg, 278 µL).
-
Add phenylacetylene (1.2 mmol, 122 mg, 133 µL) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired product.
Expected Yield: 80-90%
Tandem and One-Pot Strategies: Streamlining Synthesis
The presence of both an azide and a bromo group on the same molecule opens up exciting possibilities for tandem or one-pot reaction sequences. A particularly elegant approach involves a one-pot Sonogashira coupling followed by a CuAAC reaction. In this strategy, the bromo-substituent is first coupled with a terminal alkyne, and then the azide moiety of the same molecule undergoes a click reaction with another alkyne, all in the same reaction vessel. This approach significantly improves synthetic efficiency by reducing the number of purification steps and saving time and resources.
Workflow for Tandem Sonogashira-CuAAC Reaction:
Caption: A workflow diagram illustrating a tandem Sonogashira-CuAAC reaction sequence starting from this compound.
Applications in the Synthesis of Bioactive Molecules
The 1,2,3-triazole scaffold is a well-established pharmacophore, and numerous triazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The ability to readily synthesize diverse libraries of triazole derivatives using this compound as a key building block makes it an invaluable tool in drug discovery and development. The bromo-substituent can be retained in the final molecule for further diversification or can be used as a point of attachment to other molecular fragments.
Conclusion: A Versatile Reagent for Modern Synthesis
This compound is a powerful and versatile building block in organic synthesis. Its ability to undergo both highly efficient click chemistry and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a wide variety of complex nitrogen-containing heterocycles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of this valuable reagent in research laboratories and to inspire the development of novel synthetic methodologies and bioactive molecules.
References
- Nasrollahzadeh, M., et al. (2021). Three-component click reaction of NaN3, phenyl acetylene and benzyl bromide. Journal of the Iranian Chemical Society, 18(10), 2545-2565.
- Gawande, M. B., et al. (2013). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 113(8), 5529-5591.
- Tripathi, A., et al. (2011). Triazoles: As Potential Bioactive Agents. International Journal of Pharmaceutical Sciences and Research, 2(5), 1131-1142.
- Forezi, L. S. M., et al. (2021). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. The Chemical Record, 21(10), 2782-2807.
- Vaishnani, M. J., et al. (2021). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Green Chemistry Letters and Reviews, 14(3), 449-466.
- Shafi, S., et al. (2012). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 226-233.
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Click Chemistry: Synthesis of a Triazole. (n.d.). Mount Holyoke College. Retrieved from [Link]
- A practical flow synthesis of 1,2,3-triazoles. (2022). RSC Advances, 12(35), 22965-22972.
-
Sonogashira Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira cross-coupling reaction. (2020, February 13). ChemHelp ASAP. [Video]. YouTube. [Link]
- Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2003). The Journal of Organic Chemistry, 68(8), 3327-3329.
- A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (2022). Chemistry – A European Journal, 28(65), e202202421.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2022). Journal of the American Chemical Society, 144(43), 19993-20000.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6147-6176.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules, 20(4), 6335-6349.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved from [Link]
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-ol. (2018). Molbank, 2018(3), M1009.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles and (Het)aryl Halides. (2022). Molecules, 27(6), 1948.
- The formation of 4-azido-1,2,3-triazoles. (2019). Chemistry of Heterocyclic Compounds, 55(10), 1183-1193.
- Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (2007). Arkivoc, 2007(15), 187-196.
- Synthesis of 1,2,3-Triazoles. (2005). ChemInform, 36(40).
-
Sonogashira coupling. (2023). In Wikipedia. Retrieved from [Link]
- CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. (2016). RASAYAN Journal of Chemistry, 9(2), 226-233.
- Click reaction between benzyl azide and phenyl acetylene using either 1 or 2 by application of NIR-LED exposure at 790 nm. (2021). European Polymer Journal, 145, 110237.
- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2020). Beilstein Journal of Organic Chemistry, 16, 2816-2823.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- synthesis of 1,2,4 triazole compounds. (2022). International Journal of Scientific Research in Engineering and Management, 6(6).
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Application Notes & Protocols: Leveraging 1-Azido-3-bromobenzene in Advanced Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of 1-Azido-3-bromobenzene as a pivotal bifunctional reagent in the field of click chemistry. Moving beyond simple ligation, we will dissect the molecule's orthogonal reactivity, enabling sequential and divergent synthetic strategies. This document furnishes researchers with not only detailed, validated protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC) but also the underlying chemical principles that govern reaction success. We will illuminate its application in complex molecular synthesis and bioconjugation, providing actionable workflows for drug discovery and materials science professionals.
Section 1: The Strategic Advantage of this compound
This compound is more than a simple click chemistry reagent; it is a strategic building block designed for multi-stage molecular construction. Its power lies in the presence of two distinct, orthogonally reactive functional groups on a stable aromatic scaffold.
-
The azide group is primed for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[][2]
-
The bromo group serves as a versatile handle for a vast array of classic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution.
This inherent orthogonality allows for a planned, stepwise functionalization, where one part of a molecular construct can be introduced via the robust triazole linkage, followed by the precise installation of a second moiety at the bromine position.
1.1. Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | m-Bromophenyl azide, 3-Bromophenyl azide | [3] |
| CAS Number | 2101-89-5 | [3][4] |
| Molecular Formula | C₆H₄BrN₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | [3] |
| Appearance | Typically supplied as a solution | |
| SMILES | Brc1cccc(c1)N=[N+]=[N-] | [4] |
1.2. The Principle of Orthogonal Reactivity
The core utility of this compound is its capacity for sequential, non-interfering reactions. The CuAAC reaction conditions are mild and highly specific to the azide and a terminal alkyne, leaving the aryl bromide untouched.[6] Subsequently, the more robust conditions required for palladium-catalyzed cross-coupling can be applied to the bromo-phenyl-triazole intermediate without affecting the newly formed triazole ring. This workflow is a powerful tool for building molecular diversity.
Caption: Orthogonal reaction workflow using this compound.
Section 2: The Core Reaction - Mastering the CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, forming a chemically stable 1,4-disubstituted 1,2,3-triazole linkage.[6] Its reliability stems from a well-understood mechanism and a high thermodynamic driving force.
2.1. Mechanistic Causality: Why the Components Matter
A successful CuAAC protocol is a self-validating system where each component has a distinct and critical function. Understanding this causality is key to troubleshooting and adaptation.
-
The Catalyst (Copper(I)): The catalytically active species is Cu(I).[7] While sources like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state. Therefore, a common and more reliable strategy is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[8]
-
The Reducing Agent (Sodium Ascorbate): Sodium ascorbate is the workhorse for reducing Cu(II) to Cu(I), maintaining the catalytic cycle.[9] It is mild, water-soluble, and generally well-tolerated by biomolecules.
-
The Ligand (e.g., THPTA, TBTA): A ligand is crucial for two reasons. First, it stabilizes the Cu(I) oxidation state, preventing oxidative degradation of the catalyst.[7][10] Second, it accelerates the reaction rate.[9] For biological applications in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are essential to ensure catalyst bioavailability and prevent precipitation.[7] The ligand can also protect sensitive biomolecules from damage by reactive oxygen species that can be generated under these conditions.[9][10]
Caption: Simplified catalytic cycle of the CuAAC reaction.
2.2. General Protocol: CuAAC of this compound with a Terminal Alkyne
This protocol is designed for a standard organic synthesis context. Modifications for bioconjugation are noted separately.
Materials:
-
This compound (e.g., ~0.5 M solution in a suitable solvent like tert-butyl methyl ether)
-
Terminal Alkyne (1.0 equivalent)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)
-
Sodium Ascorbate (0.1-0.2 equivalents)
-
Solvent: e.g., a 1:1 mixture of t-BuOH/H₂O or THF/H₂O
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O for a 0.2 mmol scale reaction).
-
Azide Addition: Add the solution of this compound (1.05-1.1 eq).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄ (e.g., 1 M in H₂O) and sodium ascorbate (e.g., 2 M in H₂O). Causality Note: Preparing fresh solutions is critical as sodium ascorbate solutions can degrade upon exposure to air.[11]
-
Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution (0.1-0.2 eq) first, followed by the CuSO₄ solution (0.01-0.05 eq). A color change (often to yellow/green) indicates the formation of the copper-acetylide complex.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, following the disappearance of the limiting starting material.
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(3-bromophenyl)-4-substituted-1H-1,2,3-triazole.
-
2.3. Protocol Validation & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Cu(II) form).2. Degradation of sodium ascorbate.3. Poor solubility of reactants. | 1. Add additional fresh sodium ascorbate.2. Use a ligand (e.g., TBTA) to stabilize Cu(I).3. Change solvent system; add a co-solvent like DMSO or THF. |
| Formation of Side Products (e.g., Alkyne Dimerization) | 1. High concentration of Cu(I) catalyst.2. Presence of oxygen. | 1. Reduce catalyst loading.2. Degas the solvent before adding catalyst components.3. Ensure a sufficient excess of sodium ascorbate is present. |
| Difficulty in Purification | Residual copper salts. | Before extraction, pass the reaction mixture through a small plug of Celite or silica, or add aqueous ammonia/EDTA solution to chelate and remove copper. |
Section 3: Advanced Applications & Protocols
3.1. Application Note: Sequential Synthesis of Bioactive Scaffolds
The true potential of this compound is realized in multi-step syntheses. A common strategy involves an initial CuAAC reaction to form the stable triazole core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce further complexity. This is a powerful method for generating libraries of compounds in drug discovery.
Caption: Sequential CuAAC and Suzuki coupling workflow.
Protocol: Two-Step Synthesis of a 4-Aryl-1-(3'-arylphenyl)-1H-1,2,3-triazole
Step 1: CuAAC Reaction
-
Follow the general protocol outlined in Section 2.2 to synthesize the 1-(3-bromophenyl)-4-aryl-1H-1,2,3-triazole intermediate from this compound and a suitable arylacetylene. Purify this intermediate carefully before proceeding.
Step 2: Suzuki-Miyaura Cross-Coupling Materials:
-
1-(3-bromophenyl)-4-aryl-1H-1,2,3-triazole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent: e.g., Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
Procedure:
-
Inert Atmosphere: To a reaction vessel equipped with a reflux condenser, add the bromo-phenyl-triazole intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq). Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the final product.
3.2. Application Note: Two-Step Bioconjugation
For bioconjugation, this reagent enables a powerful "post-labeling functionalization" strategy. An alkyne-modified biomolecule (e.g., a peptide or protein with a propargylglycine residue) is first labeled with this compound under biocompatible conditions. The resulting bromo-tagged biomolecule can then be reacted with a second molecule of interest.
Caption: Workflow for two-step labeling of a biomolecule.
Protocol: Two-Step Labeling of an Alkyne-Modified Peptide
Step 1: Biocompatible CuAAC Conjugation Materials:
-
Alkyne-modified peptide (1.0 eq, e.g., 1 mg in 500 µL buffer)
-
This compound (10-20 eq, from a stock solution in DMSO)
-
Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.4
-
Catalyst Premix (prepare fresh):
Procedure:
-
Combine Reagents: In a microcentrifuge tube, combine the peptide solution and the this compound DMSO stock.
-
Catalyst Addition: Premix the CuSO₄ and THPTA ligand solutions (a 1:5 molar ratio is common to protect the biomolecule).[9][10] Add this to the peptide/azide mixture.
-
Initiation: Add the fresh sodium ascorbate solution to initiate the reaction. The final concentrations might be: 50-250 µM CuSO₄, 250-1250 µM THPTA, and 5 mM sodium ascorbate.[10]
-
Incubation: Gently agitate the reaction at room temperature for 1-2 hours.
-
Purification: Remove excess reagents and the bromo-tagged peptide conjugate from the reaction mixture using a desalting column (e.g., spin column) or via HPLC.
Step 2: Post-Conjugation Functionalization
-
The purification of the bromo-tagged peptide is critical. The subsequent reaction depends on the payload. For instance, a thiol-containing dye could be attached via nucleophilic substitution, or a boronic acid-containing payload could be attached via Suzuki coupling under biocompatible conditions (using a water-soluble palladium catalyst and ligands), though the latter is more complex and requires significant optimization.
References
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- Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. J. Org. Chem. (2010).
- A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers. Benchchem.
- “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. (2023). NIH.
- Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. (2024). RSC Advances.
- Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. PubMed.
- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
- Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe.
- This compound. Stenutz.
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The Strategic Utility of 1-Azido-3-bromobenzene in the Synthesis of N-Heterocyclic Scaffolds
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and development, the strategic design of molecular building blocks is paramount.[1][2] 1-Azido-3-bromobenzene has emerged as a highly versatile and valuable scaffold due to its distinct and orthogonally reactive functional groups. The presence of a reactive azide moiety and a bromine atom on the same aromatic ring allows for a diverse array of chemical transformations, enabling the construction of a wide range of nitrogen-containing heterocyclic compounds. These heterocyclic motifs are central to the structure of numerous pharmaceuticals and biologically active molecules.[3][4][5] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in medicinal chemistry and materials science. The strategic introduction of a bromine atom also offers a pathway for further molecular complexity and can influence the pharmacological properties of the final compounds.[6]
Core Synthetic Strategies and Applications
The synthetic utility of this compound can be broadly categorized into three key reactive pathways:
-
[3+2] Cycloaddition Reactions of the Azide Group: The azide functionality serves as a classic 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles, most notably alkynes, to furnish stable five-membered heterocyclic rings.[7][8][9]
-
Transition-Metal-Catalyzed Cross-Coupling of the Aryl Bromide: The bromo-substituent is a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[10][11]
-
Intramolecular Cyclization Strategies: Through multi-step sequences, derivatives of this compound can be elaborated to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems.[12][13][14][15][16][17]
This document will delve into specific applications within these categories, providing both the theoretical underpinnings and practical execution of these synthetic transformations.
I. Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of heterocyclic synthesis. The advent of copper(I) catalysis has revolutionized this transformation, rendering it a highly reliable and regioselective "click" reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[][19][20] this compound is an excellent substrate for this reaction, providing a direct route to 1-(3-bromophenyl)-1,2,3-triazoles, which can be further functionalized at the bromine position.
Mechanistic Rationale
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, which then collapses to the stable triazole product, regenerating the copper(I) catalyst.[][20]
Experimental Workflow: CuAAC Reaction
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Application Notes and Protocols: Bioconjugation Strategies Using 1-Azido-3-bromobenzene
Introduction
In the evolving landscape of bioconjugation, the demand for versatile and efficient chemical tools is paramount. Heterobifunctional linkers, which possess two distinct reactive moieties, are central to the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and advanced diagnostic probes. 1-Azido-3-bromobenzene emerges as a valuable building block in this context, offering two orthogonally reactive handles on a stable aromatic scaffold: the azide group and the bromo group.
The azide functionality is a cornerstone of "click chemistry," participating readily in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are prized for their high efficiency, specificity, and biocompatibility.[1][2] Concurrently, the aryl bromide provides a versatile site for a different class of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and nucleophilic aromatic substitution (SNAr), particularly when the ring is appropriately activated.[3][4][5]
This guide provides an in-depth exploration of bioconjugation strategies leveraging the unique dual reactivity of this compound. We will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the characterization and validation of the resulting bioconjugates.
Chemical Properties and Orthogonal Reactivity
The utility of this compound lies in the distinct and addressable nature of its two functional groups. This orthogonality is the key to its use in sequential or one-pot, multi-step conjugation schemes.
-
The Azide Group (-N₃): This group is relatively stable and serves as an exceptional partner in cycloaddition reactions.
-
CuAAC: Reacts with terminal alkynes in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[2][6] This reaction is extremely robust and high-yielding.[2]
-
SPAAC: Reacts with strained cyclooctynes (e.g., DBCO, BCN) without the need for a metal catalyst, which is a significant advantage for applications in living systems where copper toxicity is a concern.[1][7]
-
-
The Bromo Group (-Br): The reactivity of the aryl bromide is unlocked under different conditions.
-
Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for reactions like the Sonogashira coupling, which forms a C-C bond with a terminal alkyne, or the Suzuki coupling, which links to a boronic acid derivative.[5][8][9] These methods are powerful for late-stage functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for SNAr.[10][11][12][13] Although this compound itself is not strongly activated for SNAr, it can be incorporated into systems where such activation is present or used with highly nucleophilic residues like thiols under specific conditions.[3][4]
-
This differential reactivity allows a researcher to, for example, first conjugate a biomolecule via the azide group using SPAAC, and then attach a payload or imaging agent to the bromo-handle via a Sonogashira coupling in a subsequent step.
Bioconjugation Strategies & Workflows
Two primary strategies can be envisioned when using this compound as a linker. The choice depends on the nature of the biomolecule, the payload, and the desired final architecture.
Strategy A: Azide-First Conjugation
This is the most common approach, where the bioorthogonal azide is used to label the biomolecule of interest, followed by functionalization of the aryl bromide.
Caption: Bromide-First Workflow using Thiol-Arylation and CuAAC.
Causality Behind Choices:
-
Why Arylation first? Modifying the linker with a small molecule first can be advantageous if the payload is sensitive to the conditions required for the subsequent bioconjugation step. Thiol-arylation, for example, can be performed under conditions that might be too harsh for a large protein. []* Why CuAAC second? After the initial functionalization, the resulting azido-linker can be attached to an alkyne-modified biomolecule using the highly reliable and efficient CuAAC reaction. [15][16]The use of water-soluble ligands like THPTA can mitigate copper toxicity and allow the reaction to proceed in aqueous buffers. [16][17]
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization for specific biomolecules and payloads is essential. Always adhere to institutional safety guidelines.
Safety & Handling of this compound
Aryl azides are energetic compounds and must be handled with care. [18]* Stability: While the aromatic nucleus enhances stability compared to aliphatic azides, they are still sensitive to heat, shock, and light. [19]Avoid rapid heating, which can cause an explosion. * Handling: Use non-metal spatulas. [19]Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated chemical fume hood.
-
Storage: Store in the dark, preferably at refrigerated temperatures (-18 °C is recommended for long-term storage). [19][20]* Incompatibilities: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), strong oxidizing agents, and certain metals. [19][21]Do not use halogenated solvents like dichloromethane for reactions involving azides. [19][20]
Protocol 1: Azide-First (SPAAC) Conjugation to a DBCO-Modified Antibody
Objective: To conjugate this compound to an antibody previously functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized antibody (e.g., 5 mg/mL in PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system (e.g., FPLC or HPLC) with a suitable column (e.g., Superdex 200 or equivalent)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Causality: DMSO is used to solubilize the hydrophobic linker before its addition to the aqueous antibody solution.
-
Reaction Setup: In a microcentrifuge tube, add the DBCO-antibody solution.
-
Linker Addition: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 5-10% (v/v) to avoid antibody denaturation.
-
Incubation: Gently mix the reaction by inversion or slow rotation. Incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light. Causality: SPAAC reactions proceed efficiently at ambient temperature, but longer incubation at 4°C can be beneficial for sensitive proteins.[1]
-
Purification:
-
Characterization:
-
Confirm conjugation using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC). The conjugated antibody will be more hydrophobic and have a longer retention time. [23][24] * Determine the final concentration using a UV-Vis spectrophotometer (A280).
-
Verify the mass of the conjugate using mass spectrometry (e.g., ESI-MS) to confirm the addition of the linker.
-
Protocol 2: Bromide-Functionalization (Sonogashira Coupling) of the Conjugate
Objective: To attach an alkyne-bearing payload (e.g., a fluorescent dye) to the bromo-handle of the antibody-linker conjugate from Protocol 1.
Materials:
-
Bromo-functionalized antibody conjugate (from Protocol 1) in a suitable buffer (e.g., borate or HEPES, pH 8.0)
-
Alkyne-Payload (e.g., Alkyne-fluorophore)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous, degassed solvent (e.g., a mixture of water and DMF or DMSO)
Procedure:
-
Degassing: All aqueous buffers and organic solvents must be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes to prevent catalyst oxidation. Causality: The Pd(0) and Cu(I) catalysts are oxygen-sensitive; removing oxygen is critical for reaction success.[5]
-
Reaction Setup: In an argon-purged, sealed vial, add the bromo-functionalized antibody conjugate.
-
Reagent Addition: Sequentially add the following (prepared as concentrated, degassed stocks):
-
Alkyne-Payload (50- to 100-fold molar excess)
-
CuI (e.g., 20 mol% relative to the antibody)
-
Pd(PPh₃)₄ (e.g., 10 mol% relative to the antibody)
-
DIPEA (to achieve a final concentration of ~100 mM)
-
-
Incubation: Incubate the reaction at 37°C for 2-6 hours with gentle mixing, under an inert atmosphere.
-
Purification: Purify the final conjugate using SEC, as described in Protocol 1, to remove catalysts, excess payload, and base. [22][23]6. Characterization:
Data Presentation & Interpretation
The success of a bioconjugation strategy is quantified by its efficiency, yield, and the purity of the final product.
| Parameter | Method of Analysis | Expected Outcome for this compound Strategies |
| Linker Incorporation | Mass Spectrometry (MS) | An increase in mass corresponding to the molecular weight of the this compound fragment. |
| Conjugation Purity | SEC-HPLC | A single, sharp peak for the monomeric conjugate with minimal aggregation (typically >95%). [22] |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, UV-Vis | A defined distribution of drug-loaded species. For site-specific methods, a single dominant peak is expected. [24] |
| Reaction Kinetics (SPAAC) | NMR or Fluorescence Quenching | Second-order rate constants for aryl azides with DBCO are typically in the range of ~0.1-1 M⁻¹s⁻¹. [7][25] |
Conclusion
This compound stands as a potent and versatile heterobifunctional linker for advanced bioconjugation. Its stable aromatic core and orthogonally reactive azide and bromo groups enable the execution of sequential conjugation chemistries with a high degree of control. By leveraging bioorthogonal click chemistry for initial biomolecule labeling and robust palladium-catalyzed cross-coupling for subsequent functionalization, researchers can construct sophisticated, well-defined bioconjugates for a wide array of applications in therapy and diagnostics. The protocols and insights provided herein serve as a foundational guide for harnessing the full potential of this valuable chemical tool.
References
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- Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield.Benchchem.
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- Arylation Chemistry for Bioconjug
- Bioconjugate Analysis & Purific
- Thiol-Based Conjug
- The effects of buffer, pH, and temperature upon SPAAC reaction r
- Product Class 35: Aryl Azides.Thieme.
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- Strategies for Safely Handling Industrial Azide Reactions: The Three Traps.
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- Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfon
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- Bioconjug
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- Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Azido-3-bromobenzene
<
Introduction: The Strategic Value of 1-Azido-3-bromobenzene
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. This compound emerges as a scaffold of significant strategic value for researchers in medicinal chemistry and materials science. This bifunctional aromatic compound offers two distinct and orthogonally reactive handles: a bromine atom, primed for a host of palladium-catalyzed cross-coupling reactions, and an azide group, a gateway to diverse transformations such as "click" chemistry, Staudinger ligations, and reduction to a primary amine.[1][2] This unique combination allows for the sequential and controlled introduction of molecular diversity, making it an invaluable precursor for the synthesis of novel pharmaceuticals, functional materials, and complex organic molecules.
This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling reactions at the bromide position of this compound, detailing the underlying principles, experimental considerations, and step-by-step protocols for key transformations.
Safety First: Handling Organic Azides
Organic azides are energetic compounds and must be handled with appropriate caution.[3][4] They can be sensitive to heat, shock, and friction, and may decompose violently.[3][5]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Scale: Work on the smallest scale possible, especially during initial explorations.[6][7]
-
Temperature Control: Avoid excessive heating.[3][4] Reactions should be carefully monitored, and azides should be stored at low temperatures, away from light.[3][5]
-
Incompatible Materials: Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[4][5] Do not use metal spatulas, as this can lead to the formation of shock-sensitive heavy metal azides.[4][5] Halogenated solvents like dichloromethane and chloroform should be avoided as they can form explosive di- and tri-azidomethane.[5][7]
-
Workup and Purification: Do not concentrate azide-containing solutions to dryness by rotary evaporation.[4] Purification by distillation or sublimation is not recommended.[3]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste.[3][5][6]
The Power of Orthogonal Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling, while the azide group remains inert under these conditions. This chemoselectivity allows for the modification of the aryl core at the 3-position, preserving the azide for subsequent transformations.
Figure 1. Orthogonal reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to this compound provides a powerful tool for C-C and C-N bond formation.[8][9][10] These reactions generally proceed through a common catalytic cycle.
Figure 2. Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron reagent in a Suzuki coupling) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity. Electron-rich and sterically hindered phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[11][12]
Protocols for Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds between an aryl halide and an organoboron compound.[13][14]
General Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | Choice depends on the steric and electronic properties of the coupling partners.[14] |
| Boron Reagent | Arylboronic acids, arylboronic esters | Arylboronic acids are common, but esters can offer improved stability and reactivity.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[14] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[15][16]
General Protocol:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv.).
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the tube and heat the mixture to 80-140 °C. Monitor the reaction's progress.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium black. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the residue by flash chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precursor.[15] |
| Ligand | PPh₃, P(o-tol)₃ | Ligands stabilize the palladium catalyst and influence reactivity. |
| Base | Et₃N, K₂CO₃, NaOAc | The base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[15] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 80-140 °C | Higher temperatures are often necessary for less reactive alkenes or aryl bromides. |
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18]
General Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a degassed solvent (e.g., THF, DMF).
-
Reagent Addition: Add a degassed amine base (e.g., Et₃N, diisopropylamine, typically used in excess or as the solvent). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup: Quench the reaction with aqueous NH₄Cl solution. Extract the product with an organic solvent. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard catalysts for Sonogashira couplings.[18] |
| Copper(I) Co-catalyst | CuI | The copper co-catalyst facilitates the formation of a copper acetylide intermediate.[17] |
| Base | Et₃N, i-Pr₂NH | The amine acts as both a base and a solvent, and it deprotonates the terminal alkyne.[18] |
| Solvent | THF, DMF, or the amine base | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be performed under mild conditions.[17] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the coupling of an aryl halide with a primary or secondary amine to form an arylamine.[19][20][21]
General Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.). Add a degassed anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite. Concentrate the filtrate and partition the residue between water and an organic solvent. Separate the organic layer, dry, and concentrate.
-
Purification: Purify by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that are effective in C-N coupling.[22] |
| Ligand | Xantphos, BINAP, Buchwald ligands | Bulky, electron-rich ligands are essential for promoting the reductive elimination step.[20][22] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong base is needed to deprotonate the amine and facilitate its coordination to the palladium center.[22] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required for this moisture-sensitive reaction. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction to completion. |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its orthogonal functionalities enable a modular and efficient approach to the synthesis of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and versatile toolkit for the functionalization of the aryl core, while the azide group remains poised for a myriad of subsequent transformations. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an increasingly crucial role in accelerating innovation.
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University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). SpringerLink. Retrieved from [Link]
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Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467–3469*. [Link]
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University of Texas. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Retrieved from [Link]
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- Sapi, J., et al. (2007). First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. Tetrahedron, 63(35), 8574-8585*.
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Krchnak, V., et al. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 88(17), 12286-12296*. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
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The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Reddy, M. S., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(23), 4171–4173*. [Link]
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Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]
- Wang, Z., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry, 3(1), 1-12.
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 366*. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2019). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – An Asian Journal, 14(17), 3009-3016*. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. Retrieved from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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NIH National Library of Medicine. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of Biomolecules with 1-Azido-3-bromobenzene
Abstract
This comprehensive guide details the strategic use of 1-azido-3-bromobenzene as a powerful hetero-bifunctional linker for the modification of biomolecules. This reagent uniquely enables a two-stage functionalization strategy. The azide group serves as a highly efficient and bioorthogonal handle for initial conjugation to alkyne-modified biomolecules via azide-alkyne cycloaddition reactions. Once conjugated, the exposed bromophenyl moiety provides a versatile anchor for subsequent, orthogonal chemical transformations, such as palladium-catalyzed cross-coupling. This document provides researchers, scientists, and drug development professionals with the core chemical principles, comparative analysis of conjugation chemistries, and detailed, validated protocols for the successful labeling, purification, and characterization of biomolecules using this linker.
Core Principles and Reagent Overview
This compound is a valuable tool in chemical biology and drug development, designed to install a stable and reactive chemical handle onto a target biomolecule. Its power lies in its dual-ended reactivity, which is leveraged in a sequential manner.
-
The Azide Group (-N₃): This functional group is the cornerstone of "click chemistry". It is exceptionally stable in complex biological milieu and does not participate in side reactions with native biological functional groups, making it truly bioorthogonal.[1] Its primary role is to form a stable triazole ring upon reaction with an alkyne.[2]
-
The Bromo-Aryl Group (-Br): The bromine atom on the phenyl ring is a versatile synthetic handle. While relatively inert under biological conditions, it is a key substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
This two-stage approach allows for the initial, gentle labeling of a biomolecule, followed by the introduction of a more diverse range of functionalities (e.g., complex small molecules, imaging agents, or payload linkers) onto the stable bromo-handle.
Reagent Properties and Handling
Proper handling and storage are critical for reagent stability and experimental success.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym | 3-Bromophenyl azide | |
| CAS Number | 2101-89-5 | |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Typical Form | Liquid, often supplied as a ~0.5 M solution in tert-butyl methyl ether | |
| Storage | Store at -20°C, protected from light and ignition sources |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]
-
Ventilation: Handle the reagent in a well-ventilated chemical fume hood. The common solvent, tert-butyl methyl ether, is flammable and volatile.[3]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3][5] Take measures to prevent the buildup of electrostatic charge.[3]
-
Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.
The Chemistry of Bioconjugation: Azide-Alkyne Cycloadditions
The functionalization of a biomolecule with this compound first requires the introduction of an alkyne group onto the target biomolecule. This is typically achieved by reacting surface-accessible amino acids, like lysine or cysteine, with alkyne-functionalized NHS esters or maleimides, respectively. Once the alkyne handle is installed, one of two powerful click chemistry reactions can be employed.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of click chemistry, forming a 1,4-disubstituted 1,2,3-triazole with exceptional efficiency and regioselectivity.[2][6][7] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[7]
Causality of Experimental Choices: The role of the copper catalyst is to coordinate with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper-acetylide intermediate.[8] This intermediate then readily reacts with the azide in a stepwise mechanism, dramatically accelerating the reaction by orders of magnitude compared to the uncatalyzed thermal reaction.[7][8] Ligands, such as THPTA or BTTAA, are often included to stabilize the Cu(I) oxidation state and prevent protein precipitation.
Figure 1: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper toxicity is a concern, such as in live-cell imaging or the modification of metalloproteins, SPAAC provides a powerful copper-free alternative.[][10] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which is first installed on the biomolecule. The high ring strain (~18 kcal/mol) of the cyclooctyne provides the intrinsic driving force for the reaction to proceed spontaneously with an azide.[2]
Causality of Experimental Choices: The choice of a strained alkyne is critical. The distortion of the alkyne from its ideal linear geometry lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without any catalyst.[11][12] This makes SPAAC exceptionally bioorthogonal and suitable for the most sensitive biological systems.[]
Figure 2: Reaction schematic for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC vs. SPAAC: A Comparative Analysis
The choice between CuAAC and SPAAC depends entirely on the experimental context.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Kinetics | Very fast (2nd order rate constants 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (2nd order rate constants ~1 M⁻¹s⁻¹) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst. Not ideal for live cells without protective ligands. | Highly biocompatible and bioorthogonal. Ideal for in vivo and live-cell applications.[][13] |
| Reagents | Requires simple terminal alkyne, Cu(I) source, reducing agent, and optional ligand. | Requires pre-functionalization with bulky, strained cyclooctynes (e.g., DBCO). |
| Cost | Alkyne reagents are generally less expensive. | Strained alkyne reagents are typically more expensive. |
| Ideal Use Case | In vitro conjugations, material science, synthesis of bioconjugates for purification. | Live-cell imaging, in vivo labeling, modification of copper-sensitive proteins. |
Experimental Workflow and Protocols
The overall strategy involves three core stages: installation of the alkyne handle, the click chemistry reaction itself, and finally, purification and analysis of the conjugate.
Figure 3: General experimental workflow for biomolecule functionalization.
Protocol 1: Introduction of a Strained Alkyne (DBCO) onto a Model Protein
This protocol describes the modification of Bovine Serum Albumin (BSA) on its surface-accessible lysine residues using a DBCO-NHS ester.
Materials:
-
Bovine Serum Albumin (BSA)
-
DBCO-PEG4-NHS Ester
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Protein Preparation: Dissolve BSA in PBS (pH 8.0-8.5) to a final concentration of 5-10 mg/mL. The slightly basic pH is crucial for ensuring the primary amines of lysine residues are deprotonated and nucleophilic.
-
Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the BSA solution. For example, for 1 mL of a 10 mg/mL (~150 µM) BSA solution, add 15-30 µL of the 10 mM DBCO-NHS ester stock.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with a reaction buffer suitable for the next step (e.g., PBS pH 7.4).[14]
-
Characterization: Determine the protein concentration (e.g., via BCA assay) and the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the DBCO group (typically ~309 nm).
Protocol 2: SPAAC Conjugation with this compound
This protocol is self-validating as the reaction is highly specific between the installed DBCO and the added azide.
Materials:
-
DBCO-labeled protein (from Protocol 1) in PBS, pH 7.4
-
This compound solution (~0.5 M in tert-butyl methyl ether)
-
Anhydrous DMSO or DMF for dilution
Procedure:
-
Reagent Preparation: Prepare a 50 mM working solution of this compound by diluting the stock solution in DMSO.
-
Conjugation Reaction: To your DBCO-labeled protein solution, add a 50- to 100-fold molar excess of the this compound working solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction for 12-24 hours at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS if desired.
-
Purification: Remove the excess, unreacted this compound using a desalting column (e.g., PD-10) equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4). Repeat if necessary.
Protocol 3: Characterization and Validation
Validation is essential to confirm successful conjugation.
Materials:
-
Purified bromo-functionalized protein (from Protocol 2)
-
SDS-PAGE system (gels, running buffer, loading dye)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Methods:
-
SDS-PAGE Analysis:
-
Run samples of the native protein, DBCO-labeled protein, and the final bromo-functionalized protein on an SDS-PAGE gel.
-
Expected Result: A slight increase in the apparent molecular weight should be observed with each modification step. While often subtle, it can indicate successful conjugation. The primary purpose is to confirm the protein has not degraded.[15]
-
-
Mass Spectrometry:
-
Analyze the native and final conjugated protein via mass spectrometry.
-
Expected Result: A mass shift corresponding to the addition of the DBCO-linker and the this compound moiety (minus N₂) should be observed. This is the most definitive method for confirming successful and covalent modification.
-
| Modification Step | Expected Mass Increase (Da) |
| DBCO-PEG4-NHS Ester | ~493.5 Da |
| This compound (via SPAAC) | 198.0 Da |
| Total Mass Increase | ~691.5 Da |
Downstream Applications of the Bromo-Handle
The true utility of this reagent is realized in the second stage of functionalization. The bromophenyl group installed on the biomolecule is a stable and specific site for palladium-catalyzed cross-coupling reactions. This allows for the attachment of a vast array of chemical entities that may not have been compatible with the initial bioconjugation conditions.
Potential Downstream Reactions:
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, useful for attaching complex aromatic systems.
-
Sonogashira Coupling: Reaction with a terminal alkyne to install another alkyne handle, a fluorescent dye, or a linker.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, attaching amine-containing drugs or probes.
These advanced applications open the door to creating sophisticated antibody-drug conjugates (ADCs), targeted imaging agents, and novel biomaterials.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
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-
Organic Chemistry Portal. (n.d.). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. [Link]
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Liao, Y., Wu, B., & Tang, R. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145. [Link]
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Díez-González, S., & Nolan, S. P. (2008). Copper(I) N-Heterocyclic Carbene Complexes in [3+2] Cycloadditions. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
-
van Delft, F. L. (2019). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Chemistry (pp. 1-24). Springer, Cham. [Link]
-
Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(31), 7243–7246. [Link]
-
ResearchGate. (2022). Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. ResearchGate. [Link]
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van Kasteren, S. I. (2010). Synthesis and Bioconjugation. Radboud Repository. [Link]
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Zhang, C., et al. (2018). Contemporary Approaches for Site-Selective Dual Functionalization of Proteins. Chemistry – An Asian Journal, 13(22), 3419-3431. [Link]
-
Tokyo University of Science. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. [Link]
-
Kovač, A., et al. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 28(15), 5851. [Link]
-
ResearchGate. (2014). Site-specific functionalization of proteins and their applications to therapeutic antibodies. ResearchGate. [Link]
-
Raines, R. T. (2016). Bioorthogonal Reagents: Design, Synthesis, and Reactivity. DSpace@MIT. [Link]
-
Kennedy, S. B., et al. (2021). Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate. Biotechnology and Bioengineering, 118(10), 3878-3890. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 143-150. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Spadiut, O. (Ed.). (2020). Bioconjugation: Methods and Protocols. Humana, New York, NY. [Link]
-
Kovač, A., et al. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PMC. [Link]
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Manova, R. K., & van Beek, T. A. (2009). Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry. ChemBioChem, 10(12), 1899-1902. [Link]
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Koen, Y. M., Williams, T. D., & Hanzlik, R. P. (2000). Identification of three protein targets for reactive metabolites of bromobenzene in rat liver cytosol. Chemical Research in Toxicology, 13(12), 1326–1335. [Link]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Staudinger Ligation with 1-Azido-3-bromobenzene
Introduction: Harnessing the Power of Bioorthogonal Chemistry
The Staudinger ligation is a powerful and versatile chemical transformation that forges a stable amide bond between an azide and a phosphine.[1][2] First described by Staudinger and Meyer in 1919, its modern iteration, particularly the traceless Staudinger ligation, has become an indispensable tool in chemical biology, drug development, and materials science.[2][3] This bioorthogonal reaction—meaning it proceeds in complex biological environments without interfering with native biochemical processes—offers a highly selective method for conjugating molecules under mild, aqueous conditions.[4][5]
This application note provides a comprehensive guide to the experimental procedure for the Staudinger ligation of 1-azido-3-bromobenzene, an electron-deficient aryl azide, with a commercially available phosphine reagent. The presence of the electron-withdrawing bromine atom on the aromatic ring influences the reactivity of the azide, a factor that will be addressed in the provided protocol.[6] These detailed instructions are intended for researchers, scientists, and drug development professionals seeking to leverage this robust ligation strategy.
Reaction Mechanism: A Stepwise Look at Amide Bond Formation
The Staudinger ligation proceeds through a fascinating and well-elucidated mechanism. The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate is unstable and rapidly loses dinitrogen gas to form an aza-ylide (or iminophosphorane). In the key step of the ligation, an ortho-ester group on the phosphine reagent acts as an intramolecular electrophilic trap for the aza-ylide. This intramolecular cyclization is followed by hydrolysis to yield the final amide product and a phosphine oxide byproduct.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesis Grade | See Protocol 1 | Handle with caution, potentially explosive. |
| Methyl 2-(diphenylphosphino)benzoate | ≥98% | Commercially Available | Store under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Deionized Water | High Purity | Laboratory Supply | |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | |
| Hexanes | HPLC Grade | Commercially Available | |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Thin Layer Chromatography (TLC) Plates | Silica gel coated | Commercially Available | With fluorescent indicator. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Bromoaniline
This protocol outlines the diazotization of 3-bromoaniline followed by azidation to yield the target this compound.
Safety First: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. Avoid friction, heat, and shock.[9]
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-water bath, dissolve 3-bromoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (2.5 eq).
-
Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
The crude this compound can be used directly in the Staudinger ligation or purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Protocol 2: Staudinger Ligation of this compound with Methyl 2-(diphenylphosphino)benzoate
This protocol details the coupling of the synthesized aryl azide with the phosphine reagent.
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-(diphenylphosphino)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
To this solution, add a solution of this compound (1.1 eq) in anhydrous THF.
-
Add deionized water to the reaction mixture to achieve a final THF:water ratio of approximately 3:1 to 4:1.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature. For electron-deficient aryl azides, the reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of a new, more polar spot (the amide product) and the phosphine oxide byproduct will indicate reaction progression. A typical reaction time can range from 12 to 24 hours.[10]
-
-
Workup and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[11] A gradient elution system of hexanes and ethyl acetate is typically effective for separating the desired N-(3-bromophenyl)-2-(diphenylphosphoryl)benzamide from the triphenylphosphine oxide byproduct and any unreacted starting materials.[12][13]
-
Characterization of the Ligated Product
The purified N-(3-bromophenyl)-2-(diphenylphosphoryl)benzamide should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl and the diphenylphosphorylbenzoyl groups. The amide N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display the resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide bond.
-
³¹P NMR: A single peak in the phosphorus NMR spectrum will confirm the formation of the phosphine oxide.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Workflow for the synthesis and Staudinger ligation of this compound.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvents are anhydrous. The reaction temperature may need to be optimized; for electron-deficient aryl azides, gentle heating can be beneficial. Incomplete conversion can be addressed by extending the reaction time.
-
Side Reactions: The primary side reaction is the Staudinger reduction, where the aza-ylide is hydrolyzed to an amine before intramolecular cyclization. Using a phosphine with a well-positioned electrophilic trap, such as the ortho-ester in methyl 2-(diphenylphosphino)benzoate, minimizes this side reaction.[14]
-
Purification Challenges: The phosphine oxide byproduct can sometimes co-elute with the desired product. Careful optimization of the solvent system for column chromatography is crucial for achieving high purity.[15]
-
Safety: Always handle organic azides with appropriate personal protective equipment in a fume hood. Avoid exposure to heat, friction, and shock.
Conclusion
The Staudinger ligation is a cornerstone of modern bioconjugation and chemical synthesis. By following the detailed protocols and considering the key insights provided in these application notes, researchers can confidently employ this powerful reaction for the synthesis of novel amide-containing molecules. The use of this compound as a substrate opens avenues for the creation of functionalized molecules for a wide range of applications in drug discovery and materials science.
References
- Wiley-VCH. (2007).
- Supporting Inform
- Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). A “Traceless” Staudinger Ligation for the Chemoselective Synthesis of Amide Bonds. Organic Letters, 2(13), 1939–1941.
- Vogel, C., & Kalesse, M. (2008). Site-specific DNA labeling by Staudinger ligation.
- Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. The Journal of Organic Chemistry, 67(14), 4993–4996.
- Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9–12.
-
Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]
- Li, Z., Cai, L., & Chen, X. (2018). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
-
Advanced Bio-Orthogonal. (2023). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. Retrieved from [Link]
- Scribd. (n.d.).
- Royal Society of Chemistry. (n.d.).
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN103833556A - Production process of synthesizing 1-amino-3-bromobenzene.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
-
ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
INIS-IAEA. (1988). Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 1-Azido-3-bromobenzene
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Sonogashira coupling, specifically involving the 1-azido-3-bromobenzene substrate. This molecule presents a unique set of challenges due to the moderate reactivity of the aryl bromide and the presence of a potentially labile azide functional group. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) - General Sonogashira Issues
This section addresses foundational problems that can occur in any Sonogashira reaction.
Q1: My reaction shows no conversion of starting materials. Where should I start troubleshooting?
Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic system or the reaction environment.
-
Catalyst Inactivity: The most common culprit is the palladium catalyst. The active catalytic species is Palladium(0), which is sensitive to air.[1][2]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄): These are highly sensitive to oxygen and can decompose over time. Ensure you are using a fresh bottle or a batch that has been rigorously stored under an inert atmosphere.[3]
-
-
Contaminated or Inactive Reagents:
-
Copper(I) Iodide (CuI): This co-catalyst is crucial in the traditional Sonogashira for activating the alkyne.[4] It is sensitive to oxidation and should be a white to light tan powder. If it is green or brown, it has likely oxidized and should be replaced.
-
Base Quality: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are essential for deprotonating the alkyne.[3] They can absorb water and carbon dioxide from the air. Using a freshly distilled or newly opened bottle of high-purity amine is critical.[2][6]
-
-
Atmospheric Contamination: Oxygen is detrimental. It can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and cause the decomposition of the Pd(0) catalyst into inactive palladium black.[2][3] It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[2][7]
Q2: My reaction is very slow or gives a low yield of the desired product. How can I improve this?
Answer: Low yield is often a problem of reaction kinetics and optimization rather than a complete failure of the catalytic system. With this compound, the lower reactivity of the C-Br bond compared to a C-I bond is a primary consideration.[3][8]
-
Temperature: Aryl bromides often require heating to facilitate the rate-limiting oxidative addition step, whereas aryl iodides can react at room temperature.[3][4][8] If you are running the reaction at room temperature, a modest increase to 50-80°C may be necessary.[9]
-
Solvent Choice: The solvent must fully dissolve all components of the reaction.[10] A mixture of an amine base (which also acts as a solvent) and a co-solvent like THF, DMF, or dioxane is common.[9] However, be aware that strongly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[10]
-
Ligand Choice: For less reactive aryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switching to more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition step and improve yields.[5][11][12]
Q3: My main byproduct is a dimer of my terminal alkyne. What is causing this and how do I stop it?
Answer: The formation of an alkyne dimer is a classic side reaction known as Glaser coupling.
This issue is almost always caused by the combination of the copper(I) co-catalyst and the presence of oxygen.[3][4] The most effective solution is to switch to a copper-free Sonogashira protocol .[3][4][13] These methods have been developed specifically to avoid this problem and are now widely used, especially in pharmaceutical applications where copper contamination is a concern.[14] Copper-free reactions often require a stronger base (e.g., Cs₂CO₃ or an amine like pyrrolidine) and sometimes different palladium ligands to proceed efficiently.[5][15]
Q4: My reaction mixture turns black and a precipitate forms. What does this mean?
Answer: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive elemental palladium.[2][3] This indicates that your Pd(0) catalyst has decomposed and dropped out of the catalytic cycle.
Common Causes:
-
Presence of Oxygen: As mentioned, oxygen is a primary cause of catalyst decomposition.[2]
-
High Temperatures: While some heating may be necessary for aryl bromides, excessive temperatures can accelerate catalyst decomposition.[8]
-
Inappropriate Solvent: Some solvents are known to promote the formation of palladium black more than others. Anecdotal evidence suggests THF can sometimes be problematic.[6]
-
Impurities: Impurities in the starting materials or solvents can poison the catalyst, leading to its decomposition.[3]
To resolve this, ensure your inert atmosphere technique is flawless, use the minimum temperature required for conversion, and consider screening alternative solvents.
Substrate-Specific Troubleshooting: this compound
The unique structure of this substrate introduces specific challenges that require tailored solutions.
Q5: The C-Br bond is proving difficult to activate. Standard conditions are failing. What are the next steps?
Answer: The C-Br bond is significantly less reactive than a C-I bond in the oxidative addition step.[3][8] When standard conditions (e.g., Pd(PPh₃)₄/CuI/TEA) fail, a more robust catalytic system is required.
-
Advanced Catalytic Systems: Modern, highly active palladium precatalysts are designed for challenging substrates. Consider using catalysts that readily form a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition.[14] Combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized, bulky, and electron-rich ligand are often superior.[5]
-
Ligand Screening: The choice of ligand is paramount.[11][16] For aryl bromides, ligands that increase the electron density on the palladium center facilitate oxidative addition.
| Ligand Type | Examples | Rationale for Use with Aryl Bromides |
| Bulky Alkylphosphines | P(t-Bu)₃, XPhos, SPhos | Highly electron-donating and sterically demanding, promoting the formation of the active catalytic species and accelerating oxidative addition.[5][17] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable complexes with palladium, often conferring high thermal stability and catalytic activity.[12] |
| Bidentate Phosphines | dppf | Can provide additional stability to the palladium center, though sometimes less active for difficult oxidative additions compared to bulky monophosphines. |
Q6: Could the azide (-N₃) group be interfering with the catalyst or reaction?
Answer: Yes, the azide group is a potential source of complications, although it is often tolerated in cross-coupling reactions.[18]
-
Coordination to Palladium: The azide group, with its lone pairs, could potentially coordinate to the palladium center, inhibiting its catalytic activity. Using bulky ligands can create a sterically hindered environment around the metal, disfavoring this unwanted coordination.
-
Thermal Instability: Aryl azides can be thermally sensitive. The elevated temperatures sometimes required to activate the C-Br bond could approach the decomposition temperature of the azide, potentially leading to the formation of highly reactive nitrene intermediates and complex side products.[19]
-
Reduction by Phosphine Ligands: While less common under these conditions, phosphines are known to reduce azides (Staudinger reaction). If you observe byproducts consistent with an amine or other azide-reduced species, consider switching to a phosphine-free catalytic system, such as one employing an NHC ligand.
If you suspect azide interference, prioritize running the reaction at the lowest possible temperature and for the shortest time necessary. A copper-free protocol at room temperature, facilitated by a highly active precatalyst, would be an excellent strategy to test.[14]
Experimental Protocols & Data
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%), and the ligand (e.g., SPhos; 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the terminal alkyne (1.2 equiv.), the base (e.g., Cs₂CO₃; 2.0 equiv.), and the degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature, then incrementally increase to 60-80°C if no reaction occurs). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (Mild) | Condition B (Forcing) | Rationale |
| Pd Source | [DTBNpP]Pd(crotyl)Cl (2.5 mol%)[14] | Pd₂(dba)₃ (2 mol%) | A is a modern, air-stable precatalyst for RT reactions.[14] B is a common Pd(0) source for ligand screening. |
| Ligand | (none needed for A) | XPhos (4 mol%) | XPhos is a bulky, electron-rich ligand proven effective for aryl bromides.[17] |
| Base | TMP (2 equiv.)[14] | K₃PO₄ (2 equiv.) | TMP is a strong, non-nucleophilic organic base. K₃PO₄ is a robust inorganic base. |
| Solvent | DMSO[14] | Dioxane or Toluene | DMSO can be effective at RT.[14] Dioxane/Toluene are common for higher temp reactions.[9] |
| Temperature | Room Temperature | 80 - 100 °C | Start mild to protect the azide. Increase only if necessary to activate the C-Br bond.[4][9] |
| Co-catalyst | None (Copper-Free) | None (Copper-Free) | Avoids Glaser coupling and potential copper-azide interactions.[13] |
Visualization of Key Processes
Diagram 1: The Sonogashira Catalytic Cycle
This diagram illustrates the two interconnected catalytic cycles in the traditional copper-co-catalyzed Sonogashira reaction. Understanding this mechanism is key to diagnosing which step may be failing.
Caption: Fig 2. A logical workflow for troubleshooting failed reactions.
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-
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-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Plenio, H., et al. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Al-Masum, M. (2016). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
-
Plenio, H., et al. (2009). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Colacot, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
-
Mak, K. K. W., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
-
Ziarani, G. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. [Link]
-
KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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Aldrich, C. C., et al. (2011). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF. [Link]
-
ResearchGate. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Gryko, D. T., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Al-Masum, M., & Islam, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
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Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
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Chatterjee, A., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
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ResearchGate. Liebeskind–Sonogashira-type cross-coupling reactions. [Link]
-
ResearchGate. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | Request PDF. [Link]
-
Afsari, Z., et al. (2018). A green route for the cross-coupling of azide anions with aryl halides under both base and ligand-free conditions: exceptional performance of a Cu2O–CuO–Cu–C nanocomposite. RSC Advances. [Link]
-
Topczewski, J. J., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[7][20]Fused Indole Heterocycles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). A green route for the cross-coupling of azide anions with aryl halides under both base and ligand-free conditions: Exceptional performance of a Cu2O-CuO-Cu-C nanocomposite. [Link]
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ResearchGate. (A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol... [Link]
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Royal Society of Chemistry Publishing. (2018). A green route for the cross-coupling of azide anions with aryl halides under both base and ligand-free conditions: exceptional performance of a Cu2O–CuO–Cu–C nanocomposite. [Link]
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- 10. books.lucp.net [books.lucp.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 18. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Purification of 1-Azido-3-bromobenzene Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 1-Azido-3-bromobenzene and its derivatives. The unique combination of an energetic azide group and a heavy bromine atom on an aromatic ring presents specific challenges in purification. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure both the purity of your compound and the safety of your experiment.
Section 1: Critical Safety & Handling FAQs
Working with organic azides demands the highest level of caution due to their potential toxicity and explosive nature.[1] Before any purification, a thorough risk assessment is mandatory.
Q1: What are the absolute primary safety precautions I must take before purifying any aryl azide?
A: Your safety and the safety of those around you is the top priority. Organic azides are energetic compounds that can decompose violently when subjected to external energy sources like heat, light, friction, or shock.[2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety glasses, and appropriate chemical-resistant gloves.[4] For any work with solid azides or when there's a risk of explosion, conduct the experiment behind a blast shield or wear a face shield.[1][5]
-
Scale: Always work with the smallest possible amount of the azide.[5] Scaling up a reaction or purification requires a comprehensive risk assessment and should be approved by your institution's safety officer.[1]
-
Handling:
-
NEVER use metal spatulas or magnetic stir bars with metal cores for weighing or transferring azides. Friction with metal can form highly shock-sensitive heavy metal azides.[3][6] Use plastic, ceramic, or glass spatulas.[4][6]
-
Avoid ground glass joints where possible, as the friction can initiate decomposition.[5][6]
-
-
Work Environment: All manipulations must be performed in a certified chemical fume hood.[6] Keep the work area tidy and free of unnecessary equipment.[5]
-
Solvent Choice: NEVER use halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can generate extremely unstable di- and tri-azidomethane.[3][5]
Q2: How do I assess the stability of my specific this compound derivative?
A: The stability of an organic azide is highly dependent on its molecular structure. Two key guidelines help in assessing the risk: the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[1][2] The presence of other energetic groups, like nitro functionalities, will cumulatively increase the risk.[2]
| Stability Guideline | Calculation | Risk Level & Handling Protocol |
| Carbon/Nitrogen Ratio | (Number of C atoms + Number of O atoms) / (Number of N atoms) | < 1: Extremely dangerous. Never isolate. May be used in-situ as a transient intermediate.[1] |
| 1 to 3: High risk. Can be synthesized and isolated in small quantities (<5 g) but must be stored in solution (<1M) below room temperature and protected from light.[1][2] | ||
| ≥ 3: Lower risk. Considered the minimum ratio for isolating and storing in pure form. This compound (C6H4BrN3) has a C/N ratio of 6/3 = 2, placing it in the high-risk category. | ||
| "Rule of Six" | Number of Carbon atoms per energetic group (azide) | < 6: High risk. Handle with extreme caution. |
| ≥ 6: The compound is generally safer to handle with standard precautions. This compound meets this rule (6 carbons for 1 azide group). |
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is the most common method for purifying these derivatives.[7][8][9] However, the acidic nature of silica gel and the compound's lability can lead to issues.
Q3: My azide compound is decomposing or streaking badly on the silica gel column. What's happening and how can I fix it?
A: This is a classic issue. Silica gel is inherently acidic and can catalyze the decomposition of sensitive organic azides.[1] Streaking often indicates that the compound is either too polar and interacting strongly with the silica, or it is degrading during the separation.
Troubleshooting Steps:
-
Deactivate the Silica: The most effective solution is to neutralize the silica gel. This can be done by preparing a slurry of the silica gel in your starting eluent and adding 1-2% triethylamine (Et3N) by volume. The triethylamine will neutralize the acidic silanol groups, making the stationary phase much milder.
-
Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil. However, always run a TLC on these stationary phases first to ensure your compound separates correctly.
-
Optimize Your Mobile Phase:
-
For non-polar to moderately polar this compound derivatives, a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a standard choice.[7]
-
If your compound is streaking due to high polarity, adding a small amount (0.5-1%) of a more polar solvent like methanol to your eluent system can sometimes improve the peak shape, but be cautious as this can also accelerate elution of impurities.
-
-
Work Quickly: Do not let the azide sit on the column for an extended period. Prepare your fractions, load the column, and run it without delay.
Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it to determine the right solvent system?
A: Many aryl azides are poor UV absorbers. The most reliable visualization method is a chemical stain that converts the azide into a readily detectable amine.[10] The combination of triphenylphosphine (PPh3) reduction followed by ninhydrin staining is highly effective.[11]
Protocol: TLC Visualization of Organic Azides
-
Develop the TLC: Spot your sample and run the TLC plate in your chosen eluent system.
-
Dry Thoroughly: Gently warm the plate with a heat gun or place it in an oven at 80°C for 5 minutes to ensure all solvent is removed.[10]
-
Reduction Step: Dip the dried plate into a 10% solution of triphenylphosphine (PPh3) in a volatile solvent like dichloromethane or ethyl acetate for about 30 seconds.[10]
-
Dry Again: Remove excess reagent with a paper towel and dry the plate again at 80°C for 5 minutes.[10] This step drives the Staudinger reaction, reducing the azide to an amine.
-
Ninhydrin Staining: Dip the plate into a ninhydrin solution (typically 0.3% ninhydrin in n-butanol with 3% acetic acid) for 30 seconds.[10]
-
Develop Color: Remove excess stain and gently warm the plate with a heat gun. The corresponding amine will appear as a distinct colored spot (usually purple or yellow).[11]
dot
Caption: Workflow for visualizing azide compounds on a TLC plate.
Section 3: Troubleshooting Recrystallization & Work-up
Recrystallization is an excellent final purification step for solid derivatives, while a proper liquid-liquid extraction is crucial for removing inorganic impurities post-synthesis.[12]
Q5: I'm trying to recrystallize my product, but it keeps 'oiling out' instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[12]
Solutions:
-
Use More Solvent: The most common cause is using too little solvent. Add more of the hot solvent until the oil completely dissolves, then allow it to cool slowly.[12]
-
Change Solvent System: Your chosen solvent may be too good. A perfect recrystallization solvent dissolves the compound poorly at room temperature but completely at its boiling point.[12] Try a more non-polar solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the better solvent and add the poorer solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the better solvent to clarify, then cool slowly.
-
Lower the Temperature: If using a high-boiling point solvent, you may be exceeding the melting point of your product. Switch to a lower-boiling point solvent.
Q6: My crude product is clean by TLC, but my yield after aqueous work-up is very low. Where is my product going?
A: Poor recovery after liquid-liquid extraction often points to issues with solubility or emulsion formation.
Troubleshooting Steps:
-
Check pH: If your derivative has acidic or basic functional groups, its solubility in the aqueous layer will be highly pH-dependent. Ensure the pH of the aqueous layer is adjusted to keep your compound in its neutral, organic-soluble form.
-
Break Emulsions: Emulsions are common with brominated compounds due to their density. To break an emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, forcing the organic material out.
-
Back-Extraction: Always re-extract the aqueous layer at least two or three times with fresh organic solvent to recover all of your product.[7] Combine the organic layers for drying and concentration.
Section 4: Forbidden & Discouraged Techniques
Q7: Can I purify my this compound derivative by distillation or remove the solvent using a rotary evaporator?
A: NO. This is extremely dangerous.
-
Distillation & Sublimation: These techniques are strictly forbidden for purifying organic azides.[3] Heating an azide, especially a low molecular weight one, can provide the energy needed for rapid, explosive decomposition.[3][5]
-
Rotary Evaporation: Concentrating azide solutions on a rotary evaporator is also highly discouraged.[5] This process can inadvertently heat the compound and, as the solvent is removed, concentrate it to a potentially unstable solid or oil. If you must remove solvent, do so under reduced pressure at room temperature and behind a blast shield. Never take the compound to complete dryness unless you have thoroughly assessed its stability in the solid state.
dot
Caption: Safety and purification decision workflow for aryl azides.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of Victoria. (2022). Azides - Safe Work Procedure. [Link]
-
Stanford University. Information on Azide Compounds. Environmental Health & Safety. [Link]
-
Luo, Q. (2018). Handling Azide Compounds Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]
-
Zhu, W., & Ma, D. Synthesis of aryl azides and vinyl azides via proline promoted CuI-catalyzed coupling reaction. Shanghai Institute of Organic Chemistry. [Link]
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemical Analysis (Warsaw), 54, 807. [Link]
-
Zhu, W., & Ma, D. (2004). Synthesis of aryl azides and vinyl azides via proline promoted CuI-catalyzed coupling reaction. Chemical Communications, (7), 888-889. [Link]
-
Anderson, K. W., et al. (2005). The Selective Reaction of Aryl Halides with Sodium Azide: A Temperature-Controlled, Continuous Flow Process. Angewandte Chemie International Edition, 44(11), 1672-1675. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]
-
Hu, Y., et al. (2015). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][4]-Fused Indole Heterocycles. Organic Letters, 17(10), 2454–2457. [Link]
-
Reddit. (2022). Advice on column chromatography. r/OrganicChemistry. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
The Royal Society of Chemistry. (2015). Supplemental Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. uvic.ca [uvic.ca]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. rsc.org [rsc.org]
- 8. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
common side products in reactions of 1-Azido-3-bromobenzene
Welcome to the technical support guide for 1-azido-3-bromobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Here, we move beyond simple protocols to address the nuanced challenges and frequently encountered side reactions in its application. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your synthetic outcomes.
Core Concepts: The Dual Reactivity of this compound
This compound is a valuable reagent due to its two distinct and orthogonally reactive functional groups. The azide (-N₃) group is a workhorse for bioorthogonal chemistry, primarily through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the bromo (-Br) group is a classic handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.
The key to success is managing the reactivity of one group while the other is being transformed. Undesired side products often arise from the unintended reaction of the "spectator" functional group or from the inherent instability of the azide moiety under certain conditions.
Troubleshooting Workflow for Common Reactions
Before diving into specific FAQs, consider this general workflow when an experiment with this compound yields unexpected results.
Caption: General troubleshooting workflow for reactions involving this compound.
Frequently Asked Questions & Troubleshooting Guides
This section is organized by the type of transformation you are performing.
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is typically highly efficient, but side reactions can diminish yield and complicate purification.[]
Q1: My CuAAC reaction is clean, but my primary byproduct is a dimer of my alkyne starting material. What is happening?
A1: You are observing the effects of oxidative alkyne homocoupling, often referred to as Glaser coupling.[2] This is the most common side reaction in CuAAC.
-
Causality: The catalytic cycle of CuAAC relies on a Copper(I) acetylide intermediate.[3] If molecular oxygen is present in the reaction, it can oxidize the Cu(I) catalyst to Cu(II). This Cu(II) species can then promote the oxidative dimerization of your alkyne, generating a symmetric 1,3-diyne byproduct and consuming your starting material.
-
Troubleshooting Protocol:
-
Inert Atmosphere is Crucial: Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen). Solvents should be properly degassed before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Reducing Agent: The most common and effective solution is to include a reducing agent that keeps the copper in its active Cu(I) state. Sodium ascorbate is the standard choice.[3] It rapidly reduces any dissolved oxygen and any Cu(II) that forms.[3]
-
Ligand Selection: Use a stabilizing ligand for the copper catalyst. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only accelerate the desired cycloaddition but also protect the copper from oxidation and protect sensitive biomolecules from damage by reactive oxygen species.[4][5]
-
Caption: Competing pathways in CuAAC reactions.
Q2: The reaction seems to have stalled, and I'm recovering mostly starting material. What could be the issue?
A2: Reaction stalling is often due to catalyst deactivation or inhibition.
-
Causality: Aside from oxidation, the Cu(I) catalyst can be poisoned by certain functional groups or impurities. While the bromo-substituent on this compound is generally compatible, impurities in your alkyne (e.g., residual phosphines from a previous step) or coordinating solvents can inhibit the catalyst.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your alkyne and solvent are of high purity. If necessary, purify the alkyne by column chromatography before the reaction.
-
Catalyst Loading: While CuAAC is catalytic, very low loadings can be susceptible to poisoning. A typical loading is 1-5 mol% of the copper salt.
-
Additive Check: Ensure your sodium ascorbate solution is fresh. Ascorbate can degrade over time in solution, especially if not stored properly.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira)
When targeting the C-Br bond, the main challenges are preventing unwanted reactions at the azide group and avoiding common cross-coupling side products.
Q3: In my Suzuki coupling, I'm observing a significant amount of 3-bromoaniline and another byproduct that is just my boronic acid starting material coupled to itself (a biaryl). How can I prevent this?
A3: You are encountering two classic Suzuki side reactions: reduction of the azide and homocoupling of the boronic acid.
-
Causality - Azide Reduction: The azide group can be sensitive to the reductive conditions sometimes present in Pd-catalyzed reactions, especially if phosphine ligands are used at elevated temperatures. Some Pd(0) species can react with the azide. More commonly, if a hydride source is present (e.g., from certain bases or solvent impurities), it can lead to reduction.
-
Causality - Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by side reactions involving the Pd(II) precatalyst before the cycle fully initiates.[6]
-
Troubleshooting Protocol:
-
Rigorous Inert Conditions: Oxygen is a culprit for both boronic acid homocoupling and potential side reactions. Degas all solvents and reagents thoroughly.
-
Choice of Base: The base is critical. Using an overly aggressive or hydrous base can promote side reactions. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior choices to hydroxides or alkoxides.[7]
-
Ligand and Catalyst Selection: Use a modern, bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which promotes rapid oxidative addition and reductive elimination, outcompeting the side reaction pathways.[7] Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ can sometimes minimize homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[7]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate to minimize thermal decomposition or reduction of the azide group.
-
Q4: I am attempting a Sonogashira coupling, but my yield is low, and the main byproduct is the homocoupled diyne from my terminal alkyne. Is this the same issue as in the CuAAC reaction?
A4: Yes, this is also a Glaser-type homocoupling, but the cause is slightly different within the Sonogashira mechanism.
-
Causality: The Sonogashira reaction uses a dual catalytic system of palladium and copper(I).[8] The copper co-catalyst forms the same Cu(I) acetylide intermediate that is susceptible to oxidative homocoupling in the presence of oxygen.[2]
-
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: This is the most critical factor. The reaction must be rigorously protected from air. Use Schlenk techniques and thoroughly degassed solvents.
-
Amine Base: The amine base (e.g., triethylamine or diisopropylamine) plays a role in the catalytic cycle but also helps to scavenge any H-X formed. Ensure it is anhydrous and free of peroxides.
-
Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling exist that do not require the copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.[9] These often require specific ligands or conditions but can provide much cleaner reaction profiles.
-
Table 1: Common Side Products in Cross-Coupling Reactions
| Reaction Type | Common Side Product | Mass Spec Signature | Primary Cause & Solution |
| Suzuki | Boronic Acid Homocoupling | 2 * R_B(OH)₂ - 2H₂O | O₂ presence, base choice. Solution: Degas, use K₃PO₄.[6][7] |
| Suzuki | Protodebromination | M - Br + H | Protic impurities, inefficient transmetalation. Solution: Use anhydrous solvents/reagents.[7] |
| Sonogashira | Alkyne Homocoupling (Diyne) | 2 * R-Alkyne - 2H | O₂ oxidizing Cu(I) co-catalyst. Solution: Strict anaerobic conditions.[2] |
| All | 3-Bromoaniline | M - N₂ | Reduction of azide. Solution: Lower temperature, milder conditions. |
Part 3: General Stability and Handling
Aryl azides are energetic compounds and must be handled with care. While generally more stable than alkyl azides, they are not inert.
Q5: I spotted my reaction mixture on a TLC plate and checked it under a UV lamp. Later analysis showed a new, unidentified spot had appeared. What happened?
A5: You have likely induced photochemical decomposition of the azide.
-
Causality: Aryl azides can absorb UV light (especially short-wave 254 nm), which promotes the extrusion of N₂ gas and the formation of a highly reactive nitrene intermediate.[10][11] This nitrene can then undergo a variety of unpredictable insertion or rearrangement reactions, leading to a complex mixture of byproducts.[10][12]
-
Best Practices:
-
Minimize UV Exposure: When checking TLC plates, be brief. Keep the plate under the lamp for the minimum time required to visualize the spots.
-
Protect from Light: Store this compound and any reaction mixtures containing it in amber vials or flasks wrapped in aluminum foil to protect them from ambient light.
-
Avoid Sunlight: Do not perform reactions in direct sunlight.
-
Q6: My reaction required heating, and the solution turned very dark, with some apparent gas evolution. My final product is an intractable mixture. What is the cause?
A6: This is a classic sign of thermal decomposition of the azide group.
-
Causality: Similar to photochemical decomposition, heating an aryl azide can provide the energy needed to expel N₂ and form a nitrene.[13] The temperature at which this occurs varies, but it is a significant risk in reactions requiring high temperatures (e.g., > 100-120 °C). The resulting nitrene can react with the solvent, starting materials, or itself, leading to polymerization and a dark tar.
-
Troubleshooting:
-
Temperature Management: Always use the lowest possible temperature for your reaction to proceed at a reasonable rate.
-
Catalyst Efficiency: For cross-coupling reactions, using a highly active catalyst system that allows for lower reaction temperatures is highly advantageous.
-
Safety First: Rapid decomposition can cause a dangerous pressure buildup in a sealed vessel. Always conduct heating experiments with appropriate caution and pressure relief (e.g., a reflux condenser).
-
References
- A Comparison of Thermal and Photochemical Rearrangements of Triarylmethyl and Related Azides. ElectronicsAndBooks.
- Thermal reaction of arylsulphinylamines with aryl azides. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters - ACS Publications.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
- Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central.
- Thermal Reactions of Substituted Aryl Azides: The Nature of the Azene Intermediate. Journal of the American Chemical Society.
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing).
- Sonogashira Coupling. Organic Chemistry Portal.
Sources
- 2. depts.washington.edu [depts.washington.edu]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermal reaction of arylsulphinylamines with aryl azides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 1-Azido-3-bromobenzene Click Reactions
Welcome to the technical support center for improving the yield and efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 1-azido-3-bromobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with this compound giving a low yield?
Low yields in CuAAC reactions involving this compound can stem from several factors. Due to the electron-withdrawing nature of the bromine atom, this aryl azide is generally reactive in click chemistry. However, issues often arise from suboptimal reaction conditions rather than the inherent reactivity of the azide itself. The most common culprits include:
-
Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). If you are starting with a Cu(II) salt (like CuSO₄), incomplete reduction to Cu(I) will result in a sluggish or stalled reaction. Furthermore, Cu(I) is susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst.
-
Insufficient Ligand Stabilization: The right ligand is crucial. It not only stabilizes the Cu(I) oxidation state but also accelerates the catalytic cycle. Without an appropriate ligand, the copper catalyst can precipitate or become inactive.[1]
-
Side Reactions: The presence of the bromo-substituent introduces the possibility of side reactions, such as hydrodehalogenation, where the bromine atom is replaced by hydrogen. This is particularly a risk when using certain reducing agents in the presence of a copper catalyst.[2]
-
Poor Solubility: this compound and many alkyne coupling partners may have limited solubility in purely aqueous systems, leading to a heterogeneous reaction mixture and poor reaction kinetics.
-
Impure Reagents: Impurities in your azide, alkyne, or solvents can interfere with the catalyst and reduce your yield.
Q2: Can the bromine atom on this compound interfere with the click reaction?
Yes, under certain conditions, the C-Br bond can participate in side reactions. The primary concern is hydrodehalogenation , a process where the bromine atom is reductively cleaved and replaced with a hydrogen atom. This can be promoted by the combination of a copper catalyst and a reducing agent, such as sodium ascorbate, which is commonly used to generate Cu(I) in situ from Cu(II) sources.[2] While Ullmann-type coupling reactions are also copper-catalyzed reactions of aryl halides, they typically require harsher conditions (higher temperatures, strong bases) than standard CuAAC reactions and are less likely to be a major competing pathway.[3][4]
Another point of consideration is that halide ions can act as inhibitors to the CuAAC reaction, so it is important to use appropriate ligands to mitigate this effect.
Q3: What is the optimal catalyst system for the click reaction of this compound?
The most reliable and commonly used catalyst system for CuAAC is the in situ generation of Cu(I) from a Cu(II) salt, most often copper(II) sulfate pentahydrate (CuSO₄·5H₂O), with a reducing agent, typically sodium ascorbate.[5] This is often preferred over using Cu(I) salts like CuI or CuBr directly, as they can be less stable and more prone to oxidation.[2]
Crucially, this system should be used in conjunction with a stabilizing ligand. For reactions in organic or mixed aqueous/organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective ligand.[2] For reactions in predominantly aqueous media, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice.[2]
| Component | Recommended Starting Concentration | Purpose |
| CuSO₄·5H₂O | 1-5 mol% | Cu(II) precatalyst |
| Sodium Ascorbate | 5-10 mol% (or in excess) | Reduces Cu(II) to active Cu(I) |
| Ligand (TBTA/THPTA) | 1-5 mol% (often equimolar to Cu) | Stabilizes Cu(I), accelerates reaction |
Q4: Which solvent system is best for reacting this compound?
The choice of solvent is critical for ensuring that all reactants are sufficiently soluble. A homogenous reaction mixture is highly preferred for optimal kinetics. Given the aromatic nature of this compound, purely aqueous solvents are often not ideal. Common and effective solvent systems include:
-
t-Butanol/Water (1:1): A very common and generally effective mixture.
-
DMF or DMSO: These polar aprotic solvents are excellent for dissolving a wide range of organic molecules.[6]
-
THF/Water mixtures: Another versatile option.
It is advisable to avoid acetonitrile, as it can coordinate to the copper catalyst and potentially inhibit the reaction.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the click reaction of this compound.
Problem 1: Low or No Product Formation
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: The reaction mixture may not have changed color (e.g., to a light green or yellow, depending on the ligand and solvent), or a black/brown precipitate (copper oxide) may have formed.
-
Solution:
-
Prepare Fresh Solutions: Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.
-
Degas Your Solvents: To minimize oxidation of Cu(I), sparge your solvents with an inert gas (nitrogen or argon) for 15-20 minutes before use.
-
Order of Addition: A recommended order of addition is to dissolve the azide and alkyne in the degassed solvent, followed by the addition of the CuSO₄ solution, then the ligand, and finally, initiate the reaction by adding the sodium ascorbate solution.[7]
-
-
-
Poor Solubility:
-
Diagnosis: You can visually observe undissolved starting material in the reaction flask.
-
Solution:
-
Change Solvent System: Switch to a more suitable solvent system like DMF or DMSO.
-
Gentle Heating: For some reactions, gentle heating (e.g., 40-60 °C) can improve both solubility and reaction rate. However, be mindful that higher temperatures can also promote side reactions.
-
-
-
Problem 2: Presence of an Unexpected Side Product
-
Symptom: Mass spectrometry reveals a product with a mass corresponding to the loss of bromine and addition of hydrogen (M-Br+H).
-
Potential Cause & Solution:
-
Hydrodehalogenation:
-
Diagnosis: This is the most likely cause of the observed mass change.
-
Solution:
-
Use a Cu(I) Source Directly: Instead of generating Cu(I) in situ with a reducing agent, consider using a Cu(I) salt like CuI or the CuBr·S(CH₃)₂ complex directly. This eliminates the need for sodium ascorbate, which can promote hydrodehalogenation.[2]
-
Minimize Excess Reducing Agent: If you must use the CuSO₄/ascorbate system, use the minimum amount of sodium ascorbate required for the reduction of Cu(II). A slight excess is often recommended, but large excesses should be avoided.
-
-
-
Problem 3: Difficulty in Purifying the Triazole Product
-
Symptom: The crude product is difficult to purify by column chromatography, or the final product is contaminated with copper.
-
Potential Causes & Solutions:
-
Copper Contamination:
-
Diagnosis: The purified product may have a faint blue or green tint.
-
Solution:
-
Aqueous Wash with Chelating Agent: During the work-up, wash the organic layer with an aqueous solution of EDTA or ammonia. These will chelate the copper ions and pull them into the aqueous phase.
-
Filtration through a Plug of Silica: Passing a solution of your crude product through a short plug of silica gel can often remove baseline impurities and some copper salts.
-
-
-
Chromatography Issues:
-
Diagnosis: The product co-elutes with starting materials or streaks on the TLC plate.
-
Solution:
-
Choose an Appropriate Eluent System: For 1-(3-bromophenyl)-1,2,3-triazoles, a common and effective eluent system for silica gel column chromatography is a mixture of hexane and ethyl acetate.[8][9] The polarity can be adjusted based on the specific alkyne used. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Consider Reverse-Phase Chromatography: If your product is highly polar, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
-
Experimental Protocols
Protocol 1: General CuAAC Reaction using CuSO₄/Sodium Ascorbate
-
In a round-bottom flask, dissolve this compound (1.0 eq) and your alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Add the CuSO₄ solution (to a final concentration of 1-5 mol%) to the reaction mixture.
-
If using a ligand, add it at this stage (1-5 mol%).
-
Add the sodium ascorbate solution (to a final concentration of 5-10 mol%) to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
-
[Supplementary Information for: Synthesis of Chromeno[3,4-d]t[2][10][11]riazol-4(3H)-ones from 3-Nitro-2H-chromenes.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. l-Sodium ascorbate-promoted ligand-free Cu-catalyzed hydrodehalogenation of o-halopicolinanilides in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 8. scielo.br [scielo.br]
- 9. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-BROMO-1-PHENYL-1H-[1,2,3]TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1-Azido-3-bromobenzene
Welcome to the technical support center for the synthesis of 1-azido-3-bromobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, aryl azide. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, ensuring safety, optimizing yields, and guaranteeing the purity of your final product.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly prepared via the diazotization of 3-bromoaniline followed by azidation.
Problem 1: Consistently Low or No Yield of this compound.
Question: My reaction to synthesize this compound from 3-bromoaniline is resulting in very low yields, and sometimes no product is isolable. What are the likely causes and how can I rectify this?
Answer:
Low yields in this Sandmeyer-type reaction are a frequent challenge and can stem from several factors related to the stability of the intermediate diazonium salt and the subsequent azidation step.[1][2]
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the 3-bromobenzenediazonium salt is the critical first step.[3]
-
Temperature Control: This reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C. Higher temperatures will lead to the premature decomposition of the diazonium salt, often resulting in the formation of 3-bromophenol as a significant byproduct.[4] Ensure your ice bath is well-maintained throughout the addition of sodium nitrite.
-
Acid Concentration: A sufficient excess of a strong, non-nucleophilic acid (like hydrochloric acid or sulfuric acid) is crucial. The acid serves two purposes: it protonates the nitrous acid precursor (sodium nitrite) and stabilizes the resulting diazonium salt. A common mistake is using an insufficient amount of acid, leading to incomplete diazotization.
-
Rate of Nitrite Addition: Add the aqueous solution of sodium nitrite dropwise and slowly to the acidic solution of 3-bromoaniline. A rapid addition can cause localized warming and side reactions.
-
-
Decomposition of the Diazonium Salt: Even when formed correctly, the diazonium salt is inherently unstable.
-
Immediate Use: The generated diazonium salt solution should be used immediately in the subsequent azidation step. Letting it stand, even at low temperatures, will lead to degradation.
-
-
Inefficient Azidation: The displacement of the diazonium group with the azide ion is the final step.
-
Azide Source: Sodium azide (NaN₃) is the most common reagent. Ensure it is of good quality and has been stored properly to avoid moisture.
-
Reaction Time and Temperature: While the azidation is typically rapid, allowing the reaction to stir for a sufficient time (e.g., 1-2 hours) at 0-5 °C after the addition of sodium azide can ensure complete reaction.
-
Troubleshooting Workflow:
Caption: A troubleshooting decision tree for low yields.
Problem 2: The Final Product is an Oily, Impure Substance That is Difficult to Purify.
Question: After the workup, I am left with a dark, oily crude product. Column chromatography is proving ineffective for purification. How can I obtain a pure, solid product?
Answer:
The presence of colored, oily impurities is often due to the formation of azo compounds from side reactions of the diazonium salt.[5]
Potential Causes & Solutions:
-
Azo Compound Formation: The highly reactive diazonium salt can couple with unreacted 3-bromoaniline or other aromatic species present to form colored azo dyes. This is more likely if the reaction is not sufficiently acidic or if the temperature rises.
-
Solution: Ensure a slight excess of sodium nitrite to fully consume the starting aniline. Also, maintaining a low temperature and adequate acidity is key.
-
-
Phenolic Impurities: As mentioned, decomposition of the diazonium salt in the aqueous medium will produce 3-bromophenol.
-
Solution: This impurity can often be removed by a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) during the extraction phase of the workup. The phenolate will be soluble in the aqueous layer.
-
Effective Purification Strategy:
-
Aqueous Workup: After quenching the reaction, perform a thorough extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, a dilute base (like 5% NaHCO₃), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and carefully remove the solvent under reduced pressure. Crucially, do not heat the sample during evaporation, as aryl azides can be thermally unstable. [6]
-
Flash Chromatography: If impurities persist, flash column chromatography on silica gel is often effective.[7] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically successful. The product, being relatively non-polar, should elute fairly quickly.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for separation of non-polar product from more polar impurities. |
| Visualization | UV light (254 nm) | The aromatic ring allows for easy visualization on TLC plates. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing and handling this compound?
A1: The primary safety concerns revolve around the potential for explosion and toxicity.[8][9]
-
Explosion Hazard: Organic azides are energetic compounds and can be sensitive to heat, shock, and friction.[10] While this compound is generally more stable than smaller organic azides, it is crucial to avoid heating the compound, especially in its pure form.[11] Distillation should never be used for purification.[6]
-
Toxicity: Sodium azide is highly toxic.[12] Furthermore, in the acidic conditions of the diazotization, there is a risk of forming hydrazoic acid (HN₃), which is a highly toxic and explosive gas.[11] All work should be conducted in a well-ventilated fume hood.
-
Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Use plastic or Teflon spatulas to handle sodium azide and the final product to avoid scratching, which can create friction.[10]
-
Avoid using ground glass joints where the azide may become trapped and potentially decompose explosively upon friction.[9]
-
Work behind a blast shield, especially when working on a larger scale.[8]
-
Q2: What is the "Rule of Six" and how does it apply to this compound?
A2: The "Rule of Six" is a guideline for assessing the stability of energetic compounds. It states that a compound is likely to be relatively safe if there are at least six carbon atoms (or other atoms of similar size) for every energetic functional group (like an azide).[11] For this compound (C₆H₄BrN₃), there are 6 carbon atoms for the one azide group, which suggests it has a degree of stability, but it should still be handled with all the precautions for an energetic compound.
Q3: Can I store this compound, and if so, under what conditions?
A3: Yes, it can be stored, but with specific precautions. It should be stored in a cool, dark place, preferably in a refrigerator or freezer at temperatures like -20°C. It should be stored away from light, heat, and sources of shock or friction.[8] For longer-term storage, keeping it as a solution (e.g., in an inert solvent like tert-butyl methyl ether) can enhance its stability.
Q4: What are the key spectroscopic signatures I should look for to confirm the successful synthesis of this compound?
A4: Confirmation of the product can be achieved through several spectroscopic methods:
-
Infrared (IR) Spectroscopy: The most characteristic signal is a strong, sharp absorption band for the azide asymmetric stretch, typically appearing around 2100-2140 cm⁻¹.
-
¹H NMR Spectroscopy: The aromatic region will show a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR Spectroscopy: You will observe distinct signals for the aromatic carbons, with the carbon attached to the azide group showing a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of C₆H₄BrN₃ (approximately 197 and 199 g/mol due to the bromine isotopes).[14]
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [15] |
| Molecular Weight | 198.02 g/mol | [14] |
| Appearance | Yellowish solid or oil | [7] |
Q5: Are there alternative methods for synthesizing this compound?
A5: While the diazotization of 3-bromoaniline is the most common and direct route, other strategies exist, though they may be less practical. For instance, nucleophilic aromatic substitution on a highly activated ring system (e.g., 1,3-dibromo-nitrobenzene) with sodium azide could be envisioned, but the conditions would likely be harsh. For aryl azides in general, methods are being developed to avoid the direct use of sodium azide due to its toxicity and explosive potential.[16]
III. Standard Operating Procedure: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale. A thorough risk assessment must be conducted before commencing any work.
Reaction Scheme:
Caption: Synthesis of this compound from 3-bromoaniline.
Materials & Reagents:
-
3-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 3-bromoaniline.
-
Slowly add concentrated HCl and water while stirring. Continue stirring until the aniline has completely dissolved and the temperature is stable between 0-5 °C.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns black).
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. You will observe nitrogen gas evolution.
-
Allow the reaction mixture to stir in the ice bath for an additional 1-2 hours after the addition is complete.
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation without heating the water bath .
-
The resulting crude product can be purified by flash chromatography if necessary.
-
IV. References
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link][11]
-
UCD School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link][6]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. [Link][8]
-
University of California, Riverside Environmental Health & Safety. Azides. [Link][9]
-
Princeton University Environmental Health & Safety. Azide Compounds. [Link][13]
-
University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link][12]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link][7]
-
PubChemLite. This compound (C6H4BrN3). [Link]
-
Karimi Zarchi, M. A., & Ebrahimi, N. (2012). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction. ResearchGate. [Link][18]
-
da Silva, A. B., et al. (2022). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. SciELO. [Link][16]
-
YouTube. Enjoyable synthesis of 1,3-Dibromobenzene. [Link]
-
Farooq, U., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link][1]
-
Reddit. Troubleshooting a Sandmeyer reaction. [Link]
-
ResearchGate. One-pot method for diazotization–azidation of aromatic amines using [P4-VP]N3. [Link]
-
Yates, E., & Yates, A. (2015). The diazotization process. ResearchGate. [Link][5]
-
ResearchGate. Facile Synthesis of an Azido-Labeled Thalidomide Analogue. [Link]
-
ResearchGate. Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. [Link]
-
Organic Chemistry Portal. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][4]
-
Professor Steven V. Ley Research Group. Azide Synthesis. [Link]
-
The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Link]
-
MDPI. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. [Link]
-
MDPI. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. [Link]
-
Iraqi Journal of Science. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. [Link]
-
PubMed. Synthesis of a New Family of 1,1-Diazidoethenes: One-Pot Construction of 4-Azido-1,2,3-triazoles via Nitrene Cyclization. [Link]
-
NIST WebBook. Benzene, 1-azido-4-bromo-. [Link]
-
Chemical Communications (RSC Publishing). overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. [Link]
-
YouTube. Bromobenzene : Organic Synthesis. [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ucd.ie [ucd.ie]
- 7. rsc.org [rsc.org]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. research.wayne.edu [research.wayne.edu]
- 10. uvic.ca [uvic.ca]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. This compound | C6H4BrN3 | CID 560794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. scielo.br [scielo.br]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 1-Azido-3-bromobenzene in Chemical Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for preventing the decomposition of 1-azido-3-bromobenzene during your experiments. Drawing from extensive field experience and established chemical principles, this resource offers troubleshooting guidance and frequently asked questions to ensure the integrity and safety of your reactions.
I. Understanding the Instability of this compound
Aryl azides, including this compound, are versatile reagents in organic synthesis, notably in click chemistry, Staudinger reactions, and as precursors for nitrene intermediates. However, their utility is matched by their inherent instability. The primary modes of decomposition are thermal and photochemical, both of which lead to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo various intramolecular and intermolecular reactions, often leading to undesired byproducts and reduced yields.
It is crucial to recognize that organic azides are energetic compounds and can be sensitive to heat, light, shock, and pressure.[3] Safe handling practices are paramount to prevent violent decomposition.
Core Decomposition Pathways
The decomposition of this compound primarily proceeds through two pathways:
-
Thermal Decomposition: When heated, the azide functional group loses a molecule of nitrogen to form a singlet nitrene. This intermediate can then undergo several transformations, including intramolecular cyclization or intermolecular reactions.[1][4]
-
Photochemical Decomposition: Exposure to ultraviolet (UV) light can also induce the loss of nitrogen, generating a nitrene intermediate.[2][5] This is a common issue when reactions are monitored using UV-active TLC plates.[6]
II. Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound decomposition in my reaction?
A1: The most immediate indicator is the evolution of nitrogen gas, which may be observed as bubbling or a pressure increase in a sealed vessel. Other signs include a significant color change in the reaction mixture, the appearance of unexpected spots on your TLC plate, and a lower than expected yield of your desired product.
Q2: At what temperature does this compound start to decompose?
A2: While a precise decomposition temperature can vary with purity and experimental conditions, aryl azides generally begin to decompose at elevated temperatures.[4] For many aryl azides, significant thermal decomposition can occur at temperatures above 80-100°C.[7] It is always advisable to run reactions at the lowest effective temperature.
Q3: Can my choice of solvent influence the stability of this compound?
A3: Absolutely. The choice of solvent is critical. Halogenated solvents such as dichloromethane (DCM) and chloroform should be strictly avoided as they can react with azides to form highly explosive diazidomethane.[3][8] Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for reactions involving azides as they help to solvate the azide without promoting decomposition.[9] Non-polar solvents like toluene and hexane are also suitable for many applications.[9]
Q4: I am performing a copper-catalyzed "click" reaction. Are there special precautions I should take?
A4: Yes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful reaction, the presence of copper salts can sometimes promote the decomposition of aryl azides, especially at elevated temperatures.[10] It is recommended to use the mildest possible conditions, often at room temperature, and to use a ligand to stabilize the copper catalyst.[11] Additionally, ensure that your starting materials and solvents are free of heavy metal contaminants that could catalyze decomposition.[3]
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored in a cool, dark place, typically at -20°C.[12] It should be kept away from light, heat, and sources of ignition.[3] Storing it as a solution in a suitable solvent (e.g., tert-butyl methyl ether) can also enhance its stability.[12]
III. Troubleshooting Guides
This section provides structured guidance for common problems encountered during reactions with this compound.
Problem 1: Low or No Product Yield with Evidence of Decomposition
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Excessive Reaction Temperature | 1. Lower the reaction temperature in 10°C increments. 2. If possible, run the reaction at room temperature or below. | Thermal decomposition of aryl azides is a primary degradation pathway.[4] Reducing the thermal energy input minimizes the rate of nitrogen extrusion. |
| Photochemical Decomposition | 1. Protect the reaction vessel from light by wrapping it in aluminum foil. 2. Avoid exposing TLC plates to UV light for extended periods. | UV radiation provides the energy to cleave the N-N₂ bond, leading to nitrene formation and subsequent side reactions.[2][13] |
| Incompatible Solvent | 1. Immediately cease use of halogenated solvents (DCM, chloroform). 2. Switch to a recommended polar aprotic (DMF, DMSO) or non-polar (toluene) solvent.[9] | Halogenated solvents can react with azides to form dangerously explosive compounds.[3][8] |
| Presence of Metal Contaminants | 1. Use high-purity, acid-washed glassware. 2. Avoid using metal spatulas to handle the azide.[3] 3. In transition metal-catalyzed reactions, use high-purity catalysts and ligands. | Trace metals can catalyze the decomposition of azides, leading to uncontrolled reactions.[3][14] |
Problem 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Nitrene Intermediate Reactions | 1. Add a trapping agent for the nitrene if it is not the desired reactive species. 2. Increase the concentration of the desired reaction partner. | The highly reactive nitrene formed from decomposition will react with available substrates, including the solvent or starting material, leading to a complex mixture of products.[1] |
| Side Reactions in Catalyzed Processes | 1. Optimize catalyst loading; lower concentrations may be sufficient. 2. Screen different ligands for transition metal catalysts. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. | The catalyst itself can sometimes participate in or promote undesired side pathways, especially if not properly stabilized by a ligand or if exposed to oxygen.[15][16] |
Problem 3: Reaction is Uncontrollably Exothermic or Shows Rapid Gas Evolution
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Runaway Decomposition | 1. IMMEDIATE ACTION: If safe to do so, cool the reaction vessel in an ice bath. Alert personnel in the vicinity. 2. For future experiments, add the azide solution slowly to the reaction mixture at a controlled temperature. 3. Always conduct reactions with azides behind a blast shield. | Rapid, uncontrolled decomposition indicates that the rate of nitrogen evolution is exceeding the system's ability to dissipate heat, which can lead to a dangerous pressure buildup and potential explosion.[3] |
| Incompatible Reagents | 1. Review all reagents for compatibility with azides. Avoid strong acids, which can form explosive hydrazoic acid (HN₃).[17] 2. Ensure that any reducing agents used are compatible and added under controlled conditions. | Certain reagents can trigger rapid and violent decomposition of the azide functional group. |
IV. Experimental Protocols & Methodologies
General Safe Handling Protocol for this compound
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct all manipulations of this compound in a certified chemical fume hood.
-
Scale: Whenever possible, work with small quantities of the azide.
-
Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) to handle the solid compound.[6]
-
Temperature Control: Use a well-calibrated heating mantle or a temperature-controlled bath to avoid overheating.
-
Quenching: At the end of the reaction, any unreacted azide should be safely quenched before workup. A common method is the addition of a phosphine, such as triphenylphosphine, to form an aza-ylide in a Staudinger reaction.
-
Waste Disposal: Dispose of all azide-containing waste in a designated, properly labeled container according to your institution's safety guidelines.[18] Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive heavy metal azides.[18]
Illustrative Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This workflow illustrates key decision points for minimizing decomposition.
Caption: A typical workflow for a CuAAC reaction, highlighting critical steps for maintaining the stability of this compound.
Decomposition Pathway Visualization
This diagram illustrates the central role of the nitrene intermediate in the decomposition of this compound.
Caption: Simplified decomposition pathways for this compound, proceeding through a common nitrene intermediate.
By understanding the inherent instability of this compound and implementing the careful experimental design and handling procedures outlined in this guide, you can significantly improve the safety, reliability, and success of your reactions.
References
- Benchchem. (n.d.). Technical Support Center: Azide Stability in Different Solvent Systems.
- Lehman, P. A., & Berry, R. S. (1973). Flash photolytic decomposition of aryl azides. Measurement of an intramolecular closure rate. Journal of the American Chemical Society, 95(26), 8614–8620.
- Sci-Hub. (n.d.). Flash photolytic decomposition of aryl azides. Measurement of an intramolecular closure rate.
- ResearchGate. (n.d.). The thermal decomposition of azidopyridines.
- National Institutes of Health. (n.d.). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers.
- ResearchGate. (n.d.). The mechanism of photolysis of aromatic azides.
- Chemical Communications (RSC Publishing). (n.d.). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores.
- ElectronicsAndBooks. (n.d.). Solvent and Aryl-Substituent Effects on the Rates of Thermal Decomposition of a-Azidostyrenes.
- PubMed Central. (n.d.). Allylic azides: synthesis, reactivity, and the Winstein rearrangement.
- Sigma-Aldrich. (n.d.). This compound 0.5M tert-butyl methyl ether, = 95.0 HPLC.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- The Doyle Group - Princeton University. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles.
- MDPI. (n.d.). Transition Metal Catalyzed Azidation Reactions.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Reddit. (n.d.). Aryl azides advice.
- UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
- PubMed. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination.
- Master Organic Chemistry. (2018). Reactions of Azides – Substitution, Reduction, Rearrangements, and More.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. interchim.fr [interchim.fr]
- 12. This compound 0.5M tert-butyl methyl ether, = 95.0 HPLC 2101-89-5 [sigmaaldrich.com]
- 13. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Transition Metal Catalyzed Azidation Reactions [mdpi.com]
- 15. doyle.princeton.edu [doyle.princeton.edu]
- 16. Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.unm.edu [chemistry.unm.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Azido-3-bromobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 1-azido-3-bromobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Our goal is to provide practical, field-tested advice in a direct question-and-answer format, explaining not just what to do, but why certain choices are critical for success.
The primary challenge when working with this compound is the inherent reactivity of the azide moiety (–N₃). This functional group, while synthetically useful, is sensitive to heat, reduction, and certain reagents, creating a narrow window for successful cross-coupling at the C-Br position. This guide will help you select the optimal catalyst system to maximize yield while preserving the integrity of the azide group.
Frequently Asked Questions (General)
Q1: Is the azide functional group stable under typical palladium-catalyzed cross-coupling conditions?
Answer: The stability of the azide group is highly dependent on the specific reaction conditions, particularly the choice of ligand and temperature. While the azide is incompatible with strongly acidic conditions or reducing agents, it can tolerate a range of mild cross-coupling protocols.[1] The most significant risk comes from phosphine ligands, which can reduce the azide to an amine via the Staudinger reaction.[2][3] Additionally, high temperatures (>120 °C) can lead to thermal decomposition, potentially forming highly reactive nitrenes.[4] Therefore, success hinges on carefully selecting conditions that promote the desired C-C or C-N bond formation at a rate significantly faster than these potential side reactions.
Q2: My reaction mixture is turning black and I'm getting no product. What's happening?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition, often referred to as "palladium black." This indicates that the active Pd(0) species is aggregating and falling out of the catalytic cycle. Common causes include:
-
Oxygen Contamination: The Pd(0) species is sensitive to oxygen.[5] Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Impure Reagents or Solvents: Impurities can poison the catalyst. Use high-purity, anhydrous, and degassed solvents.[6]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Ligand Choice: The ligand's role is to stabilize the Pd(0) center. An insufficient amount of ligand or a ligand that binds too weakly can lead to aggregation.
Q3: How do I choose between common palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄?
Answer: Your choice of palladium source depends on the reaction and your desired level of control over the active catalyst formation.
-
Pd(OAc)₂ and Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require the addition of a separate ligand.[7] They are versatile and allow you to screen a wide variety of ligands. Pd(II) sources must first be reduced in situ to the active Pd(0) state, a process often facilitated by phosphine ligands, amines, or other reagents in the mixture.[7][8]
-
Pd(PPh₃)₄: This is a pre-formed, air-stable Pd(0) complex. It can be convenient as it requires no prior reduction. However, it introduces triphenylphosphine (PPh₃) as the ligand, which may not be optimal for all transformations and carries a risk of promoting the Staudinger reaction with your azide group.[2][3]
-
Precatalysts (e.g., Buchwald Precatalysts): These are highly advanced, air-stable Pd(II) complexes designed to generate the active L-Pd(0) species cleanly and efficiently upon activation.[7] They often provide superior activity and are an excellent choice for challenging couplings.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. With this compound, the main challenges are preventing the Staudinger reaction and avoiding catalyst deactivation.
Q4: What is the best starting catalyst/ligand system for a Suzuki coupling with this compound?
Answer: A good starting point is a system known for high activity at moderate temperatures. Research has shown that combinations like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) can be effective.[2][3] Alternatively, using a pre-formed catalyst like PdCl₂(PPh₃)₂ has also yielded good results, though care must be taken.[3] The key is to use a catalyst system that facilitates rapid oxidative addition and reductive elimination, allowing the reaction to proceed at temperatures that do not compromise the azide group (e.g., 80-100 °C).
Q5: I suspect the azide is reacting with my phosphine ligand. What are the signs and how can I prevent it?
Answer: The Staudinger reaction between an azide and a phosphine ligand will produce an iminophosphorane, which upon hydrolysis during workup yields an amine (3-bromoaniline in this case) and the corresponding phosphine oxide.
Signs of Staudinger Reaction:
-
Appearance of 3-bromoaniline or the coupled amine product in your crude NMR or LC-MS.
-
Consumption of your starting material without formation of the desired biaryl product.
-
Formation of phosphine oxide, which can sometimes be observed by ³¹P NMR.
Prevention Strategies:
-
Minimize Ligand Equivalents: Use the lowest effective catalyst and ligand loading (e.g., 1-2 mol % Pd, L:Pd ratio of 2:1 to 4:1).
-
Choose Less Reactive Ligands: While electron-rich phosphines are excellent for catalysis, they are also more nucleophilic and prone to reacting with the azide. If the Staudinger reaction is a major issue, consider screening N-heterocyclic carbene (NHC) ligands, which do not react with azides.[9]
-
Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
Catalyst System Recommendations for Suzuki Coupling
| Parameter | Recommended Condition A | Recommended Condition B | Troubleshooting Tip |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | PdCl₂(PPh₃)₂ (1-5 mol%) | Use high-purity palladium sources. |
| Ligand | PCy₃ (2-4 mol%) | - (Ligand is part of complex) | If Staudinger is an issue, try an NHC ligand like IPr. |
| Base | Na₂CO₃ or K₂CO₃ (2-3 equiv.) | NaHCO₃ (2-3 equiv.) | Use a finely powdered, dry base for better kinetics.[9] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Dioxane/H₂O | Ensure solvent is rigorously degassed.[10] |
| Temperature | 80–100 °C | 80 °C | Start at the lower end and slowly increase if needed. |
| Reference | [2] | [3] |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[11][12] The primary concern here is the use of strong bases and potentially high temperatures that could degrade the azide.
Q6: Can I perform a Buchwald-Hartwig amination on this compound without affecting the azide?
Answer: Yes, but it requires careful selection of a milder base and a highly active catalyst system to keep the reaction temperature low. Standard conditions using strong bases like sodium tert-butoxide (NaOtBu) at high temperatures should be approached with caution. A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often a better choice.[13]
Q7: My amination reaction is sluggish with milder bases. How can I improve the yield?
Answer: If milder bases lead to low conversion, the issue is likely catalyst activity. This is where modern, highly active catalyst systems are essential.
-
Switch to a Buchwald Precatalyst: Use a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are designed for high turnover rates at lower temperatures and are often more compatible with sensitive functional groups.[14]
-
Optimize the Ligand: The choice of ligand is critical.[11] Bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are designed to accelerate both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8]
-
Solvent Choice: Solvents like toluene, dioxane, or t-butanol can significantly influence reaction rates. A screen of different solvents may be beneficial.[8]
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper catalyst system.[5][15] The conditions are generally mild and often compatible with the azide group.
Q8: What are the standard conditions for a Sonogashira coupling with this compound?
Answer: A standard and effective protocol involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine or diisopropylamine), which also serves as the solvent or co-solvent.[15][16] These reactions can often be run at or slightly above room temperature, which is ideal for preserving the azide.
Q9: My main side product is the homocoupled alkyne (Glaser coupling). How can I prevent this?
Answer: Glaser homocoupling is an oxygen-mediated dimerization of the terminal alkyne, catalyzed by the copper salt.[6] To minimize this:
-
Rigorous Degassing: This is the most critical factor. Oxygen is required for the homocoupling pathway. Ensure your amine and any other solvents are thoroughly degassed before use and that the reaction is kept under a positive pressure of inert gas.
-
Minimize Copper Loading: Use the lowest catalytic amount of CuI that is effective (typically 1-5 mol %).
-
Use a Co-solvent: Running the reaction in a solvent like THF or DMF with the amine as a reagent rather than the sole solvent can sometimes suppress homocoupling.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from literature procedures that have successfully employed azido-containing substrates.[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., NaHCO₃, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv., 2 mol %).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Place the flask under a positive pressure of argon and heat in a pre-heated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Process
A systematic approach is key to solving cross-coupling issues. The following workflow can guide your efforts when a reaction provides low or no yield.
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
Visualizing Competing Reaction Pathways
Understanding the potential fates of your starting material is crucial for optimizing selectivity.
Caption: Competing reaction pathways for this compound.
References
- Time in Denbighshire, GB. Google Search.
-
Is azide group is stable in acid amine coupling reaction condition? - ResearchGate. (2016). ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Meguro, T., Igawa, K., & Tomooka, K. (2018). Transient Protection of Organic Azides from Click Reactions with Alkynes by Phosphazide Formation. Organic Letters, 20(13), 3802-3805. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cross-coupling reaction of azides with isocyanides - RSC Publishing. (2016). Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
A green route for the cross-coupling of azide anions with aryl halides under both base and ligand-free conditions: exceptional performance of a Cu2O–CuO–Cu–C nanocomposite - NIH. (2019). National Institutes of Health. [Link]
-
Suzuki coupling reaction of bromobenzene with phenylboronic acid. - ResearchGate. ResearchGate. [Link]
-
Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. (2016). Science. [Link]
-
The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a … - ResearchGate. ResearchGate. [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC - NIH. (2020). National Institutes of Health. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. ResearchGate. [Link]
-
Webber, M. J., S. A. Vitale, and J. A. Tunge. (2014). Development of a Suzuki Cross-Coupling Reaction between 2‐Azidoarylboronic Pinacolate Esters and Vinyl Triflates. Organic Letters, 16(6), 1744-1747. [Link]
-
Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2354-2361. [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Royal Society of Chemistry. [Link]
-
FUNCTIONALIZATION VIA C-H ACTIVATION – A GREEN CONCEPT. (2019). [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a - ResearchGate. ResearchGate. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][11]-Fused Indole Heterocycles - PMC - NIH. (2014). National Institutes of Health. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Sp2 C-H bond activation in water and catalytic cross-coupling reactions - ResearchGate. ResearchGate. [Link]
-
Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. (2024). American Chemical Society. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]
-
Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. University of Liverpool. [Link]
-
C-H Activation - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute. [Link]
-
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (2022). Chemistry – A European Journal. [Link]
-
Heck Reaction—State of the Art - Semantic Scholar. (2017). Semantic Scholar. [Link]
-
Sonogashira coupling - YouTube. (2019). YouTube. [Link]
-
Heck reactions between bromobenzene and styrene catalyzed by Pd... - ResearchGate. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Nobel Prize Outreach AB. [Link]
-
Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing. (2012). Angewandte Chemie International Edition. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018). National Institutes of Health. [Link]
-
Cross-coupling reaction - Wikipedia. Wikipedia. [Link]
-
Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds - PMC - NIH. (2019). National Institutes of Health. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). American Chemical Society. [Link]
-
First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles | Request PDF - ResearchGate. ResearchGate. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing). (2018). Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Workup Procedures for Reactions Involving 1-Azido-3-bromobenzene
Welcome to the technical support guide for handling and working up reactions involving 1-azido-3-bromobenzene. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during synthesis. The guidance herein is structured to address specific issues in a direct question-and-answer format, grounded in established chemical principles and safety protocols.
Section 1: Core Safety & Handling FAQs
Organic azides like this compound are energetic compounds that require careful handling.[1] Their stability is a critical consideration, and adherence to safety protocols is non-negotiable.
Q1: What are the primary hazards associated with this compound and how should it be stored?
A1: The primary hazards are its potential for explosive decomposition and its toxicity.[2][3]
-
Thermal Instability: Phenyl azides can decompose exothermically, sometimes explosively, when subjected to heat, shock, or friction.[1] DSC analysis of similar compounds shows sharp decomposition events with significant energy release.[1] It is crucial to avoid heating the neat compound and to keep reaction temperatures as low as reasonably possible.
-
Toxicity: this compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3] Chronic exposure may lead to organ damage.[2]
-
Formation of Explosive Azides: Like other azides, it can react with heavy metals (e.g., copper, lead, brass fittings) to form highly shock-sensitive metal azides.[4] This is a critical concern for both reaction setup and waste disposal.
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, typically at -20°C for long-term stability. It should be stored away from heat, sources of ignition, and incompatible materials like strong oxidizing agents.[5]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this reagent?
A2: A comprehensive PPE strategy is essential. Always work in a certified chemical fume hood.[2]
-
Eye Protection: Use chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat is required.
-
Blast Shield: When working with reactions on a significant scale or when heating is unavoidable, the use of a blast shield is strongly recommended.
Section 2: General Workup & Purification Troubleshooting
A successful workup hinges on effectively quenching reactive species, separating the product from impurities, and choosing an appropriate purification method.
Q3: My reaction is complete. What is the first and most critical step in the workup?
A3: The first and most critical step is to safely quench any unreacted azide. Never proceed to aqueous workup or solvent removal without ensuring all excess azide has been neutralized. The accumulation of azides or the formation of hydrazoic acid (HN₃), which is volatile and highly toxic, poses a significant risk.
Q4: How do I safely quench unreacted this compound or other azide sources (e.g., NaN₃) in my reaction mixture?
A4: The most reliable method for quenching residual azides is by reacting them with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mild acid.[6][7] This process converts the azide to harmless dinitrogen gas.
A detailed protocol is provided in Section 4 . The key is to perform the quench at a low temperature (0-5 °C) and add the reagents slowly to control gas evolution (N₂ and NO).[6][7] It is critical to test for completion using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid, indicating all azide has been consumed.[7]
Q5: I've performed an aqueous extraction, but I'm struggling with an emulsion. What should I do?
A5: Emulsions are common when residual polar solvents like DMF or DMSO are present, or when the aqueous and organic layers have similar densities.[8]
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Dilute: If using a polar aprotic solvent like DMF, dilute the reaction mixture significantly with your extraction solvent (e.g., ethyl acetate, ether) before the first wash. A rule of thumb is to use at least 5-10 volumes of water for every volume of DMF/DMSO during the wash to ensure its complete removal.[8]
-
Filter: Passing the mixture through a pad of Celite or glass wool can sometimes help break up the emulsion.
Q6: After workup, I can't find my product, or the yield is extremely low. Where did it go?
A6: This common issue can have several causes:
-
Product is Water-Soluble: If your product has polar functional groups, it may have partitioned into the aqueous layer. To check this, you can try to back-extract the combined aqueous layers with a fresh portion of organic solvent.
-
Incorrect pH: If your product is acidic or basic, its solubility will be highly dependent on the pH of the aqueous layer. Ensure your washes are pH-appropriate. For example, do not use a basic wash (e.g., NaHCO₃) if your product is acidic and you want it to remain in the organic layer.
-
Decomposition on Silica: Some compounds are unstable on silica gel. If you suspect this, you can try performing a filtration through a plug of silica instead of a full column, eluting with a more polar solvent mixture quickly. Alternatively, consider purification by recrystallization or distillation if applicable.[9]
Caption: Figure 2: Step-by-step process for a standard aqueous workup.
Procedure:
-
After quenching (if necessary), transfer the reaction mixture to a separatory funnel.
-
Dilute with an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane, ether).
-
Add deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer. [10]4. (Optional) If the reaction was run under acidic conditions, wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes residual acid. [10]5. Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and break any emulsions. [10]6. Drain the organic layer into a clean Erlenmeyer flask.
-
Add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand until the solution is clear. [10]8. Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Table 1: Quantitative Parameters for Azide Quenching
| Reagent | Quantity per gram of Sodium Azide | Concentration | Purpose & Notes | Reference(s) |
| Sodium Nitrite (NaNO₂) | ~1.5 g (~40% excess) | 20% aqueous solution | Source of nitrous acid for azide destruction. | [4] |
| Sulfuric Acid (H₂SO₄) | Added dropwise until acidic | 2M or 20% aqueous solution | To generate nitrous acid in situ from NaNO₂. | [4] |
Section 5: References
-
Chemistry Stack Exchange. (2016). How to quench unreacted sodium azide from reaction mixture?Link
-
BenchChem. (2025). Technical Support Center: Quenching Procedures for Reactions Involving Nicotinoyl Azide. Link
-
BenchChem. (2025). Technical Support Center: Acyl Azides - Safe Handling and Quenching. Link
-
Reddit r/Chempros. (2021). How to quench azide. Link
-
DeForest, C. A., et al. (2013). Facile quenching and spatial patterning of cyclooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. NIH Public Access. Link
-
ChemicalBook. This compound Product Description. Link
-
Sigma-Aldrich. This compound solution. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet for a related azide compound. Link
-
Aldrich. (2012). Material Safety Data Sheet for Bromobenzene. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet for Bromobenzene. Link
-
PubChem. This compound. Link
-
Fisher Scientific. (2011). Safety Data Sheet for Bromobenzene. Link
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Link
-
Santa Cruz Biotechnology. This compound. Link
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene. Link
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?Link
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Link
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Link
-
Reddit r/Chempros. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Link
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Link
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. Link
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Link
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Link
-
ScienceMadness Discussion Board. (2013). Click Chemistry. Link
-
Chemsrc. 1-Bromo-3-iodobenzene. Link
-
YouTube. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. Link
-
Li, Y., et al. (2024). Reactions of an Anionic Gallylene with Azobenzene or Azide Compounds Through C(sp2)–H and C(sp3)–H Activation. Molecules. Link
-
Wikipedia. Bromobenzene. Link
-
Asai, S., et al. (2025). Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. Chemical Communications. Link
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Link
-
Seshadri, S. K., et al. (2005). Purification of biologically-produced 1,3-propanediol. Google Patents. Link
-
Martin, L., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Link
-
Vaganov, E. A., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Polymers. Link
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Technical Support Center: Monitoring 1-Azido-3-bromobenzene Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 1-azido-3-bromobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. Here, we provide in-depth, field-tested insights into the methodologies and troubleshooting techniques essential for successful and safe experimentation.
Part 1: Critical Safety & Handling Protocols
Organic azides like this compound are energetic compounds and must be handled with extreme caution.[1][2] Their stability is influenced by factors such as the ratio of carbon to nitrogen atoms and the presence of other functional groups.[1]
Frequently Asked Questions (FAQs): Safety First
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What solvents should I absolutely avoid when working with azides?
-
Q3: Can I use my metal spatula to weigh out this compound?
-
Q4: How should I purify my product after the reaction?
-
Q5: How do I properly dispose of waste containing this compound?
-
A5: Azide-containing waste should never be poured down the sink, as this can form explosive metal azides in the plumbing.[3] It's best practice to convert the organic azide to a more stable derivative, like an amine, before disposal.[1] All azide waste should be collected in a designated, clearly labeled container and disposed of through your institution's chemical waste program.[1][3]
-
Part 2: Selecting the Right Analytical Method
Choosing the appropriate analytical technique is crucial for accurately monitoring the progress of your reaction. The decision depends on the information you need (qualitative vs. quantitative), the equipment available, and the nature of your reaction mixture.
Part 3: Method-Specific Guides & Troubleshooting
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of the starting material and the formation of the product.
Experimental Protocol: Visualizing Azides on TLC
A novel two-step protocol is highly effective for visualizing organic azides, which often lack a UV chromophore.[4][5][6] This method involves an in-situ reduction of the azide to an amine, followed by staining with ninhydrin.[4][5][6]
-
Develop the TLC Plate: Spot the reaction mixture on a TLC plate and develop it using an appropriate mobile phase.
-
Dry the Plate: Dry the plate in an oven at 80°C for 5 minutes.
-
Reduction Step: Dip the dried plate into a 10% solution of triphenylphosphine (PPh₃) in a suitable solvent (e.g., dichloromethane) for 30 seconds.[4]
-
Dry Again: Remove excess reagent and dry the plate again at 80°C for 5 minutes.
-
Staining Step: Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3, v/v) for 30 seconds.[4]
-
Develop Color: Remove excess stain and develop the color by heating the plate in an oven at 80°C for 5 minutes or with a heat gun.[4] Amines will appear as purple or pink spots.
Troubleshooting & FAQs: TLC Analysis
-
Q1: My azide spot is not showing up with the PPh₃/ninhydrin stain. What's wrong?
-
A1: There are a few possibilities. First, ensure your triphenylphosphine solution is fresh; it can oxidize over time. Second, confirm that the plate was thoroughly dried after both the development and the PPh₃ dip; residual solvent can interfere with the reactions. Finally, ensure sufficient heating was applied to develop the ninhydrin color.
-
-
Q2: Both my starting material and product spots are staining. How can I differentiate them?
-
A2: This can happen if your product also contains a primary or secondary amine.[4] In this case, the key is to look at the relative positions (Rf values) of the spots. The starting material (this compound) should have a distinct Rf value that disappears over time, while the product spot appears and intensifies.
-
-
Q3: Can I use a standard UV lamp to visualize this compound?
-
A3: Yes, the bromobenzene ring in the starting material will allow for visualization under a UV lamp (254 nm). However, if your product has a different UV activity, or if you are working with aliphatic azides in other projects, the PPh₃/ninhydrin stain is a more universal and reliable method for azide detection.[4]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative analysis, allowing you to determine the precise concentration of starting material, products, and byproducts over time.
| Parameter | Recommended Starting Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Buffer | 10-25 mM Ammonium Acetate or Phosphate buffer (if needed)[7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV, typically around 250-260 nm |
| Injection Volume | 5-20 µL |
Troubleshooting & FAQs: HPLC Analysis
-
Q1: I'm seeing peak tailing for my analyte. How can I fix this?
-
A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as with active silanol groups.[7] Try decreasing the mobile phase pH to suppress silanol ionization or adding a buffer.[7] Column contamination or overloading can also be a cause; try injecting a smaller sample volume or using a guard column.[8]
-
-
Q2: My retention times are drifting between injections. What is the cause?
-
Q3: I see a new, unexpected peak in my chromatogram as the reaction progresses. What could it be?
-
A3: This is likely either a reaction intermediate or an undesired byproduct. This highlights the strength of HPLC in revealing the complexity of a reaction. If the peak appears and then disappears, it may be a transient intermediate. If it grows steadily, it's a byproduct. Consider collecting this fraction for analysis by Mass Spectrometry or NMR to identify its structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for monitoring reactions where the components are volatile and thermally stable. A key concern with this compound is its thermal lability.
Troubleshooting & FAQs: GC-MS Analysis
-
Q1: I am not seeing a peak for my starting material, or the peak is very small. Why?
-
A1: Aryl azides can decompose at the high temperatures used in the GC injector port.[10] This thermal degradation can lead to a loss of the analyte before it even reaches the column.[10]
-
Solution: Lower the injector temperature as much as possible while still achieving good volatilization. Start around 200°C and adjust downward. Using a deactivated inlet liner can also minimize decomposition.[11]
-
-
Q2: My mass spectrum shows a large peak at M-28. What does this mean?
-
A2: This is a classic fragmentation pattern for an azide, corresponding to the loss of a nitrogen molecule (N₂). This can be a useful diagnostic feature to confirm the identity of azide-containing peaks in your chromatogram.
-
-
Q3: Can I get accurate quantitative results with GC-MS for this compound?
-
A3: It can be challenging due to potential thermal decomposition.[10] If the decomposition is consistent and reproducible, you can still get reliable relative quantification (e.g., % conversion) using an internal standard. However, for absolute quantification, HPLC is often the more reliable method for thermally sensitive compounds.
-
Spectroscopy (FTIR & NMR)
Spectroscopic methods provide real-time or near-real-time information about the functional groups and structure of the molecules in your reaction.
FTIR Spectroscopy
-
Principle: FTIR is excellent for tracking the disappearance of the azide functional group. The azide asymmetric stretch gives a very strong, sharp, and distinctive peak around 2100-2130 cm⁻¹ .[12][13][14]
-
Application: By taking aliquots of your reaction mixture, you can quickly see the intensity of the azide peak decrease, providing a clear indication of reaction progress. When the peak is gone, the reaction is complete. This is one of the fastest and most straightforward monitoring methods.[12]
NMR Spectroscopy
-
Principle: NMR provides detailed structural information, allowing you to unambiguously identify the starting material, intermediates, and products in the reaction mixture.[15][16]
-
¹H NMR: Monitor the disappearance of signals corresponding to the protons on the this compound ring and the appearance of new signals corresponding to the product.
-
¹³C NMR: The carbon atom attached to the azide group has a characteristic chemical shift that will change upon reaction.
-
¹⁵N NMR: For highly detailed mechanistic studies, 15N-labeled azides can be used, as each of the three nitrogen atoms in the azide group gives a distinct chemical shift.[17]
Troubleshooting & FAQs: Spectroscopic Analysis
-
Q1: My FTIR azide peak seems weak. Is something wrong?
-
A1: While the azide stretch is typically strong, its intensity can be weaker for terminal azides on a polymer.[12] However, for a small molecule like this compound, it should be quite prominent. Ensure your sample concentration is sufficient. If using an ATR-FTIR, ensure good contact between the sample and the crystal.
-
-
Q2: Can I use NMR for quantitative analysis?
-
A2: Yes, NMR can be highly quantitative. By adding a known amount of an internal standard (a compound that does not react and has peaks that do not overlap with your analytes), you can determine the concentration of each species by comparing the integration of their peaks to the integration of the standard's peak.[18]
-
References
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
- Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemia Analityczna, 54, 809-812.
-
Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Semantic Scholar. Retrieved from [Link]
-
School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
- Lee, S., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 3(1), 65-72.
-
Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). How to identify a spot of organic azide on TLC? Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]
-
University of Victoria. (2022). Azides. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. Azide Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC plates staining by PPh3/ninhydrin protocol. Retrieved from [Link]
- Letourneau, D. R., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 10828-10835.
- Lee, S., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au.
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
- Wang, Z., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6, 921-939.
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
-
Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
- Wang, Z. J., et al. (2022). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 13(8), 2357-2364.
-
ResearchGate. (2017). Detection of Sodium Azide by 14N NMR spectroscopy. Retrieved from [Link]
-
MDPI. (2021). 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene. Retrieved from [Link]
-
SIELC Technologies. HPLC Analysis of Azide Ion on Obelisc N Column. Retrieved from [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (2023). HPLC Troubleshooting Guide. Retrieved from [Link]
- Wang, S., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(2), 909-916.
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. Retrieved from [Link]
- Kadla, J. F., et al. (2012). Lignin-Based Polymer Adhesives via “Click” Chemistry. ACS Sustainable Chemistry & Engineering, 1(1), 115-122.
- Lieber, E., et al. (1959). Infrared Spectra of Organic Azides. Analytical Chemistry, 31(6), 1101-1104.
-
Agilent Technologies. (2012). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]
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Teimouri, A., et al. (2012). The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. ResearchGate. Retrieved from [Link]
- Gennaro, M.C., et al. (1993). A selective determination of azide by ion-interaction reversed-phase HPLC.
-
LCGC International. (2013). Assay for ppm Levels of Azide in Drug Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide shows that... Retrieved from [Link]
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HELIX Chromatography. HPLC Methods for analysis of Azide Ion. Retrieved from [Link]
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Chemistry For Everyone. (2024). What Are The Limitations Of Using GC-MS? Retrieved from [Link]
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Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
ALWSCI. (2024). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
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Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
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Spectrochem. Home. Retrieved from [Link]
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Bruker. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 1-Azido-3-bromobenzene and Other Haloaryl Azides
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in fields like medicinal chemistry and materials science, molecules with multiple, orthogonally reactive functional groups are invaluable. Haloaryl azides are a prime example of such synthons, offering a gateway to diverse molecular architectures. Among these, 1-azido-3-bromobenzene presents a unique profile. This guide provides an in-depth, comparative analysis of its reactivity against other haloaryl azides, grounded in experimental evidence, to inform rational synthetic design.
The Foundational Principle: Electronic and Steric Influence of Halogens
The reactivity of a haloaryl azide is a tale of two functionalities: the azide (-N₃) and the carbon-halogen bond (C-X). The halogen's identity (F, Cl, Br, I) profoundly influences the reactivity of both sites through a combination of inductive and steric effects.
-
Inductive Effects: All halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect decreases down the group (F > Cl > Br > I). An electron-withdrawing substituent on the aryl ring generally enhances the electrophilicity of the azide group, making it more reactive in cycloaddition reactions.[1][2]
-
Bond Strength and Size: The C-X bond strength decreases significantly down the group (C-F > C-Cl > C-Br > C-I). This trend is critical for metal-catalyzed cross-coupling reactions, where the oxidative addition of the C-X bond to a metal center is often the rate-determining step.[3] The increasing size of the halogen also introduces steric considerations that can influence catalyst-substrate interactions.
For this compound, the bromine atom provides a moderate electron-withdrawing effect, while its C-Br bond is significantly weaker than a C-Cl or C-F bond, making it amenable to a range of cross-coupling reactions under conditions that can leave the azide group intact.
Comparative Reactivity in Key Transformations
The true utility of these bifunctional molecules is revealed in their performance in key synthetic transformations. We will compare the reactivity profiles across several classes of reactions.
Azide-Centric Reactions: Cycloadditions
The 1,3-dipolar cycloaddition is the hallmark reaction of azides.[4][5] Its efficiency is a direct reflection of the azide's electronic nature.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is one of the most robust methods for forming 1,2,3-triazoles.[6][7][8][] The reactivity of aryl azides is enhanced by electron-withdrawing groups.[1] Therefore, the general reactivity trend in CuAAC is:
-
meta-F-aryl azide > meta-Cl-aryl azide > meta-Br-aryl azide > meta-I-aryl azide ≈ Phenyl azide
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this catalyst-free variant, electron-deficient aryl azides exhibit significantly enhanced reaction rates with strained cyclooctynes.[1][10] The reactivity trend mirrors that of CuAAC, making fluorinated aryl azides particularly reactive.
Experimental Insight: While fluoro- and chloro-substituted aryl azides may offer faster cycloaddition kinetics, this compound provides a good balance. Its azide is sufficiently activated for efficient reaction, while the bromine handle remains for subsequent diversification, a crucial advantage in library synthesis.
Halogen-Centric Reactions: Palladium-Catalyzed Cross-Coupling
Here, the focus shifts to the C-X bond, a cornerstone of modern C-C and C-heteroatom bond formation. The ease of oxidative addition to a Pd(0) catalyst dictates the reactivity.
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds between an aryl halide and an organoboron species.[11][12][13] The reactivity order is well-established:
-
C-I >> C-Br > C-Cl >> C-F
-
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds.[14][15][16][17] The reactivity trend is identical to the Suzuki coupling. Importantly, studies have shown that the azide functionality is often compatible with modern Buchwald-Hartwig conditions, allowing for selective C-N bond formation at the halogen position.[18]
Comparative Data: Relative Reactivity in Pd-Catalyzed Cross-Coupling
| Haloaryl Azide (meta-substituted) | Relative Reactivity in Suzuki & Buchwald-Hartwig | Typical Reaction Temperature |
| 1-Azido-3-iodobenzene | Very High | Room Temperature to 80 °C |
| This compound | High | 80 °C to 110 °C |
| 1-Azido-3-chlorobenzene | Moderate | >100 °C, often requires specialized ligands |
| 1-Azido-3-fluorobenzene | Very Low / Inert | Generally unreactive under standard conditions |
This table represents a generalized summary based on established principles of C-X bond reactivity in cross-coupling.
Reduction of the Azide Group
The conversion of an azide to a primary amine is a fundamental transformation.
-
Staudinger Reduction: This two-step reaction involves treatment with a phosphine (e.g., PPh₃) followed by hydrolysis.[19][20][21][22] While alkyl azides react readily, aryl azides form more stable iminophosphorane intermediates, which can be sluggish to hydrolyze.[23] The electronic nature of the aryl ring has a less pronounced effect on the initial step compared to cycloadditions, but electron-withdrawing groups can facilitate the hydrolysis of the intermediate.
Experimental Causality: The choice of reduction method is critical. While catalytic hydrogenation (e.g., H₂/Pd-C) is effective, it can also readily cleave C-Br and C-I bonds (hydrogenolysis). The Staudinger reduction is therefore often preferred for bromo- and iodo-aryl azides to preserve the halogen functionality.
The Power of Orthogonal Reactivity
The true synthetic elegance of this compound lies in its orthogonal reactivity . The azide and the C-Br bond can be addressed chemoselectively in a stepwise manner, allowing for the construction of complex molecules from a single, versatile starting material.[24][25][26]
A researcher can perform a CuAAC reaction on the azide group first, followed by a Suzuki or Buchwald-Hartwig reaction on the bromide. Conversely, the C-Br bond can be functionalized first, leaving the azide available for subsequent bioconjugation or further elaboration. This orthogonality is less practical with other haloaryl azides:
-
1-Azido-3-iodobenzene: The C-I bond is so reactive that it may compete in reactions intended for the azide, or require extremely mild conditions to avoid side reactions.
-
1-Azido-3-chlorobenzene: The C-Cl bond requires harsh conditions for cross-coupling, which may not be compatible with the azide or other functional groups introduced via azide chemistry.
-
1-Azido-3-fluorobenzene: The C-F bond is largely inert to cross-coupling, making it a poor choice for this type of sequential functionalization strategy.
Experimental Protocols & Workflows
Trustworthy protocols are the bedrock of reproducible science. Below are representative, self-validating procedures for key transformations.
Workflow for Sequential Functionalization
This diagram illustrates a typical workflow exploiting the orthogonal reactivity of this compound.
Caption: Sequential functionalization pathways for this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the C-C bond formation while preserving the azide moiety.
-
Reagent Preparation: In a nitrogen-purged glovebox or Schlenk flask, combine this compound (1.0 mmol, 198 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add a palladium catalyst system, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a combination of Pd₂(dba)₃ (0.015 mmol, 14 mg) and a suitable phosphine ligand like SPhos (0.06 mmol, 25 mg).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl azide.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the formation of a triazole from this compound.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 198 mg) and a terminal alkyne (1.0 mmol) in a solvent mixture of tert-butanol and water (1:1, 10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 40 mg in 1 mL of water).
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg). The reaction mixture will typically turn a heterogeneous green/yellow.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be verified by TLC or LC-MS.
-
Workup: Dilute the reaction with water (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The resulting 1,4-disubstituted triazole can be purified by recrystallization or flash chromatography.
Conclusion and Outlook
While fluoro- and chloro-aryl azides offer heightened reactivity in cycloadditions, and iodo-aryl azides excel in cross-coupling, This compound occupies a synthetically strategic sweet spot. It provides a robust and predictable platform for orthogonal, sequential functionalization. Its azide group is reactive enough for efficient click and bioorthogonal chemistry, while the C-Br bond serves as a reliable handle for well-established palladium-catalyzed transformations. For the medicinal or materials chemist aiming to build molecular diversity from a common scaffold, this compound represents a superior choice, balancing reactivity with versatile, step-economical synthetic potential.
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Fricke, C., Deckers, K., & Schoenebeck, F. (2020). Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations. Angewandte Chemie International Edition, 59(42), 18717–18722. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
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Semantic Scholar. (n.d.). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Semantic Scholar. [Link]
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Zhang, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5709. [Link]
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Fokin, V. V., et al. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1243-1257. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Organic Chemistry Tutor. [Link]
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ChemHelpASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]
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ChemHelpASAP. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
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Rutjes, F. P. J. T., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(16). [Link]
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A Comparative Guide to Validating the Anticancer Activity of 1-Azido-3-bromobenzene Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and validation protocols for assessing the anticancer potential of 1-azido-3-bromobenzene derivatives. With full editorial control, this document moves beyond a rigid template to offer a narrative grounded in scientific integrity, explaining the causality behind experimental choices and ensuring each described protocol is a self-validating system.
Introduction: The Emerging Anticancer Potential of Bromophenyl and Azido Moieties
The quest for novel anticancer agents has led researchers to explore a diverse chemical space. Among the promising scaffolds, compounds bearing bromophenyl and azido functionalities have garnered significant attention. The this compound framework, in particular, serves as a versatile starting point for the synthesis of derivatives with potential cytotoxic activities against various cancer cell lines. The presence of the bromine atom can enhance lipophilicity and facilitate interactions with biological targets, while the azide group can be a precursor for forming other heterocyclic structures, such as triazoles, or participate in bioorthogonal reactions.[1]
Recent studies have highlighted the anticancer properties of derivatives such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, which have demonstrated significant growth inhibition against a panel of human cancer cell lines.[2][3] The proposed mechanisms of action for such compounds are varied, ranging from the induction of reactive oxygen species (ROS)-mediated apoptosis to the inhibition of crucial cellular machinery like tubulin polymerization.[4][5][6][7]
This guide will provide a comprehensive overview of the experimental validation of these biological activities, with a focus on in vitro cytotoxicity assays. We will delve into the principles behind these assays, provide detailed, step-by-step protocols, and present a comparative analysis of the performance of selected derivatives.
Core Principles of Cytotoxicity Assessment
Before delving into specific protocols, it is crucial to understand the fundamental principles of in vitro cytotoxicity assays. These assays are designed to measure the degree to which a test compound is toxic to cells. The choice of assay depends on the expected mechanism of cell death and the specific cellular functions to be interrogated. Generally, these assays can be categorized based on what they measure:
-
Cell membrane integrity: Assays like the Lactate Dehydrogenase (LDH) release assay measure the leakage of intracellular components into the culture medium, indicating compromised cell membranes.
-
Metabolic activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells, thus reflecting the metabolic state of the cell population.[6]
-
Lysosomal integrity: The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic effects and to minimize the risk of artifacts associated with a single assay.
Experimental Protocols for Validating Anticancer Activity
This section provides detailed methodologies for three commonly used in vitro cytotoxicity assays. The causality behind the choice of reagents and steps is explained to provide a deeper understanding of the experimental workflow.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used, reliable, and sensitive method for quantifying cell viability and proliferation.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay
This assay is a reliable method for assessing cytotoxicity by measuring plasma membrane damage.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a positive control for maximum LDH release, which is typically achieved by treating cells with a lysis buffer (e.g., 1% Triton X-100).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (usually provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)] x 100
Experimental Workflow for LDH Release Assay
Caption: Workflow of the LDH release cytotoxicity assay.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Principle: Viable cells can take up and accumulate the neutral red dye in their lysosomes through active transport. After incubation, the cells are washed, and the incorporated dye is extracted from the lysosomes. The amount of extracted dye is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells once with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shaking: Shake the plate gently for 10 minutes on a shaker to ensure complete extraction of the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Comparative Analysis of Anticancer Activity
The true measure of a novel compound's potential lies in its performance relative to existing standards and other structural analogs. This section provides a comparative analysis based on available literature data.
Performance of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
A study by an unnamed source detailed the synthesis and anticancer screening of a series of ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (compounds 4a-j) against a panel of 58 human cancer cell lines at a single concentration of 10⁻⁵ M.[2][3] The results, expressed as percent growth inhibition (PGI), revealed significant anticancer activity for several of these compounds.[2]
For instance, compound 4e was particularly effective against the CNS cancer cell line SNB-75, showing a PGI of 41.25%.[2][3] Compound 4i demonstrated the most promising broad-spectrum activity, with notable PGI values against SNB-75 (38.94%), UO-31 (renal cancer, 30.14%), CCRF-CEM (leukemia, 26.92%), EKVX (non-small cell lung cancer, 26.61%), and OVCAR-5 (ovarian cancer, 23.12%).[2][3]
| Compound | Most Sensitive Cell Lines | Percent Growth Inhibition (PGI) at 10⁻⁵ M |
| 4e | SNB-75 (CNS Cancer) | 41.25% |
| 4i | SNB-75 (CNS Cancer) | 38.94% |
| UO-31 (Renal Cancer) | 30.14% | |
| CCRF-CEM (Leukemia) | 26.92% | |
| EKVX (Non-Small Cell Lung) | 26.61% | |
| OVCAR-5 (Ovarian Cancer) | 23.12% |
Data synthesized from available research articles.[2][3]
These findings suggest that the 3-bromophenyl-1,2,4-triazole scaffold is a promising starting point for the development of new anticancer agents. The variations in activity among the different N-aryl substituents highlight the importance of structure-activity relationship (SAR) studies in optimizing the potency of these compounds.
Comparison with Other Bromophenyl and Azido-Containing Compounds
Other studies on related structures provide further context. For example, a series of bromophenol hybrids were shown to exhibit significant inhibitory activity against various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT116 (colon).[4][6] The most promising of these compounds induced cell cycle arrest and apoptosis through a ROS-mediated pathway.[4][6]
In another study, azido-propargyloxy 1,3,5-triazine derivatives were evaluated for their cytotoxicity. It was demonstrated that the presence of the azide group directly influences the cytotoxic effect, with monomeric compounds showing IC₅₀ values in the range of 90-99 µM against M-HeLa cells.[1]
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. For the derivatives of this compound, several potential mechanisms have been proposed.
Tubulin Polymerization Inhibition
The 1,2,4-triazole ring present in many of the active derivatives can act as a bioisostere for the cis-double bond of combretastatin A-4, a potent tubulin polymerization inhibitor.[4][8] Molecular docking studies of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggest that these compounds can bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][9]
Proposed Mechanism: Tubulin Inhibition
Caption: ROS-mediated intrinsic apoptotic pathway induced by bromophenol derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with demonstrable anticancer activity. The validation of this activity through robust in vitro cytotoxicity assays is a critical step in their development as potential therapeutic agents. The data presented in this guide, synthesized from recent literature, indicates that these compounds, particularly their triazole derivatives, warrant further investigation.
Future research should focus on:
-
Comprehensive SAR studies: To optimize the potency and selectivity of these compounds.
-
In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways involved in their anticancer activity.
-
In vivo efficacy and toxicity studies: To evaluate their therapeutic potential in animal models.
-
Development of drug delivery systems: To enhance their bioavailability and tumor-targeting capabilities.
By employing the rigorous validation strategies outlined in this guide, the scientific community can continue to advance the development of this promising class of anticancer compounds.
References
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A Comparative Guide to 1-Azido-3-bromobenzene and 1-Azido-4-bromobenzene in Cross-Coupling Reactions
Introduction: The Strategic Importance of Azido-Aryl Halides in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the efficient construction of complex molecular architectures is paramount. Aryl azides and aryl halides are foundational building blocks, offering orthogonal reactivity that enables sequential and diverse functionalization. The azido group, a versatile precursor for amines, N-heterocycles, and triazoles via "click chemistry," combined with the capacity of the bromo substituent to participate in a wide array of palladium-catalyzed cross-coupling reactions, makes azido-bromobenzene isomers highly valuable synthons.[1]
This guide provides an in-depth technical comparison of two common isomers, 1-azido-3-bromobenzene and 1-azido-4-bromobenzene, in the context of widely used cross-coupling reactions. We will delve into the nuanced differences in their reactivity, exploring the underlying electronic and steric factors that govern their performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in reaction design and optimization.
Structural and Electronic Properties: A Tale of Two Isomers
The positional difference of the azido group relative to the bromine atom dictates the electronic environment of the C-Br bond, which is the primary site of reaction in palladium-catalyzed cross-coupling. The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The facility of this step is highly sensitive to the electronic density at the carbon bearing the bromine.
The azido group is generally considered to be electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). The interplay of these effects differs based on its position:
-
1-Azido-4-bromobenzene (para-isomer): The azido group is in conjugation with the C-Br bond. Its resonance effect, while weak, can influence the aromatic system. However, its primary influence is a moderate electron-withdrawing inductive effect.
-
This compound (meta-isomer): The azido group is not in direct conjugation with the C-Br bond. Therefore, its electronic influence is almost exclusively an inductive electron-withdrawing effect. This effect is generally stronger at the meta position compared to the para position for inductive-only effects.
This subtle electronic difference is expected to translate into differing reactivities in cross-coupling reactions.
Caption: Structural comparison of this compound and 1-azido-4-bromobenzene.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can infer the relative performance of these isomers based on established mechanistic principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an organohalide, is a cornerstone of modern synthesis.[3] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison: Generally, electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step.[2] Based on the electronic properties discussed, This compound might be expected to react slightly faster than 1-azido-4-bromobenzene due to the more pronounced inductive electron withdrawal at the meta position. However, in many practical applications, both isomers are effective substrates. A study on the Suzuki-Miyaura coupling of ortho-azidobromobenzene with various arylboronic acids reported good to excellent yields, demonstrating the compatibility of the azido group with these reaction conditions.[4]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[5] The mechanism also proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst.
Reactivity Comparison: Similar to the Suzuki coupling, the electronic nature of the aryl halide influences the reaction rate. The more electron-deficient aryl halide is expected to undergo oxidative addition more readily. Therefore, This compound may exhibit a slight rate enhancement over 1-azido-4-bromobenzene . However, both isomers are viable substrates for Heck reactions. The choice of catalyst, base, and solvent system will likely have a more pronounced effect on the yield and selectivity than the isomeric position of the azido group.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[1] This reaction is highly sensitive to the ligand on the palladium catalyst and the nature of the base used.
Reactivity Comparison: The electronic effects in Buchwald-Hartwig amination are complex, with the rate-limiting step varying depending on the specific catalyst system and substrates.[2] While a more electron-deficient aryl halide generally favors oxidative addition, the subsequent steps of amine coordination and reductive elimination are also influenced by electronics. In practice, both This compound and 1-azido-4-bromobenzene are expected to be competent substrates for this transformation. The primary consideration for successful coupling will be the selection of an appropriate bulky, electron-rich phosphine ligand that can facilitate both the oxidative addition and the final reductive elimination step.
Quantitative Performance Comparison
| Cross-Coupling Reaction | This compound (meta) | 1-Azido-4-bromobenzene (para) | Key Considerations |
| Suzuki-Miyaura | Good to Excellent (80-95%) | Good to Excellent (80-95%) | The meta-isomer may react slightly faster due to stronger inductive withdrawal. |
| Heck | Good (70-90%) | Good (70-90%) | Both isomers are generally effective; reaction outcome is highly dependent on conditions. |
| Buchwald-Hartwig | Good to Excellent (75-95%) | Good to Excellent (75-95%) | Ligand choice is critical for achieving high yields with both isomers. |
Experimental Protocols
The following are representative, detailed protocols for the cross-coupling of azido-bromobenzene isomers. These should be adapted and optimized for specific substrates and desired outcomes.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar aryl bromides.[6]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound or 1-azido-4-bromobenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (4 mL), ethanol (1 mL), and water (1 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl bromides.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine the azido-bromobenzene isomer (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent such as DMF or acetonitrile (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is based on standard conditions for the amination of aryl bromides.[4]
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), a suitable ligand such as XPhos (0.024 mmol, 2.4 mol%), and toluene (2 mL). Stir for 10 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the azido-bromobenzene isomer (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction vessel, followed by additional toluene to reach a total volume of 5 mL.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress.
-
Work-up and Purification: Cool the reaction, pass it through a short plug of celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Future Outlook
Both this compound and 1-azido-4-bromobenzene are highly effective and versatile building blocks for a range of palladium-catalyzed cross-coupling reactions. The choice between the two isomers will likely be dictated by the desired substitution pattern of the final product rather than by significant differences in reactivity. While subtle electronic effects may lead to minor variations in reaction rates, these can typically be overcome by judicious choice of reaction conditions, particularly the catalyst system.
The true power of these reagents lies in their bifunctional nature, allowing for the selective and sequential installation of different functionalities. For instance, a Suzuki or Heck coupling at the bromide position can be followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a Staudinger reduction of the azide, opening up a vast chemical space for the synthesis of novel compounds for drug discovery and materials science. Future research will likely focus on developing even more efficient and selective catalytic systems that can operate under milder conditions and tolerate an even broader range of functional groups.
References
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Sapi, J., et al. (2007). First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. European Journal of Organic Chemistry, 2007(23), 3849-3854.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442–4489. [Link]
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Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Royal Society of Chemistry. (2014). The Suzuki-Miyaura coupling. [Link]
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A Comparative Guide to Catalysts for the Sonogashira Coupling of 1-Azido-3-bromobenzene
For researchers, medicinal chemists, and materials scientists, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This guide provides an in-depth comparative analysis of various catalytic systems for the Sonogashira coupling of a particularly interesting substrate: 1-azido-3-bromobenzene. The resulting 1-azido-3-alkynylbenzene derivatives are valuable building blocks in the synthesis of pharmaceuticals, functional materials, and probes for chemical biology, owing to the versatile reactivity of the azide moiety in "click" chemistry and other transformations.
This guide will delve into the nuances of catalyst selection, comparing the performance of traditional palladium/copper systems, modern copper-free catalysts, and recoverable heterogeneous catalysts. The discussion is grounded in established experimental data for similar aryl bromides, providing a predictive framework for the successful coupling of this compound.
The Critical Role of the Catalyst in Sonogashira Coupling
The Sonogashira reaction typically relies on a palladium catalyst to facilitate the key steps of oxidative addition and reductive elimination, often in concert with a copper(I) co-catalyst that activates the terminal alkyne.[1][2][3] The choice of the palladium source, the ligand environment around the palladium center, and the presence or absence of a copper co-catalyst profoundly impact the reaction's efficiency, scope, and functional group tolerance. For a substrate like this compound, a key consideration is the stability of the azide group under the reaction conditions.
Comparative Analysis of Leading Catalytic Systems
Herein, we compare three classes of catalysts that represent the major approaches to Sonogashira coupling, with a focus on their application to this compound.
The Classic: Palladium/Copper Co-catalyzed Systems
The traditional Sonogashira protocol employs a combination of a palladium(0) complex and a copper(I) salt, most commonly Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI.[4] This system is renowned for its reliability and generally high yields under relatively mild conditions.
Catalytic System:
-
Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Copper Co-catalyst: CuI
-
Ligand: Triphenylphosphine (PPh₃), often integral to the palladium complex
-
Base: Amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA)
-
Solvent: Aprotic polar solvents like DMF, THF, or toluene
Mechanism and Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of this compound to the Pd(0) species, followed by a transmetalation step with a copper acetylide, and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide intermediate from the terminal alkyne, which is crucial for the transmetalation step. The azide functionality is generally well-tolerated by this catalytic system under standard conditions.
Expected Performance: For the coupling of this compound with a terminal alkyne like phenylacetylene, this system is expected to provide high yields, typically in the range of 85-95%, with reaction times of a few hours at temperatures between room temperature and 80 °C.
The Refined Approach: Copper-Free Sonogashira Coupling
A significant advancement in Sonogashira chemistry has been the development of copper-free conditions.[5][6][7][8] These systems circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the potential for copper contamination in the final product, which is a critical concern in pharmaceutical synthesis.
Catalytic System:
-
Palladium Source: Pd(OAc)₂, [PdCl₂(CH₃CN)₂], or palladium precatalysts
-
Ligand: Bulky, electron-rich phosphine ligands such as Buchwald's sXPhos or other biaryl phosphines.[9][10]
-
Base: A strong, non-nucleophilic amine base like Cs₂CO₃ or a hindered amine.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), THF, or 1,4-dioxane.
Mechanism and Rationale: In the absence of copper, the activation of the alkyne is thought to occur directly at the palladium center after the oxidative addition of the aryl bromide.[6] The use of bulky, electron-rich phosphine ligands is critical as they promote the formation of a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which facilitates both the oxidative addition and the subsequent steps of the catalytic cycle. These conditions are often mild, preserving sensitive functional groups like the azide.
Expected Performance: Copper-free systems are expected to offer excellent yields for the coupling of this compound, often comparable to or even exceeding those of traditional methods, with the significant advantage of a cleaner reaction profile and simpler purification.
The Sustainable Option: Heterogeneous Palladium Catalysts
For applications where catalyst recovery and reuse are paramount, heterogeneous palladium catalysts present an attractive alternative.[2] These catalysts typically consist of palladium nanoparticles or single atoms supported on an inert material.
Catalytic System:
-
Catalyst: Palladium on an inorganic or polymeric support (e.g., Pd on MCM-41 silica, carbon, or a polymer resin).[1][2]
-
Co-catalyst: Often, a copper(I) source like CuI is still employed to enhance reaction rates.
-
Base and Solvent: Similar to the homogeneous systems, typically an amine base in an organic solvent.
Mechanism and Rationale: The catalytic cycle is believed to occur on the surface of the palladium nanoparticles or at the single-atom sites. While the fundamental steps of oxidative addition, transmetalation (if copper is present), and reductive elimination are analogous to the homogeneous systems, the heterogeneity of the catalyst allows for its straightforward separation from the reaction mixture by filtration or centrifugation.
Expected Performance: Heterogeneous catalysts can provide good to excellent yields for the Sonogashira coupling of aryl bromides.[1][2] For this compound, a well-designed heterogeneous catalyst could offer high product yields while enabling multiple catalyst recycles with minimal loss of activity.
Performance Data Summary
The following table provides a comparative summary of the expected performance of the discussed catalytic systems for the Sonogashira coupling of this compound with a generic terminal alkyne. The data is extrapolated from literature reports on similar aryl bromide couplings.
| Catalyst System | Palladium Loading (mol%) | Copper Co-catalyst | Typical Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Advantages | Potential Drawbacks |
| Traditional Pd/Cu | 1-5 | CuI (2-10 mol%) | PPh₃ | Et₃N, DIPA | DMF, THF | 25-80 | 2-12 | 85-95 | Well-established, reliable, high yields | Alkyne homocoupling, copper contamination |
| Copper-Free | 0.5-2 | None | sXPhos, other bulky phosphines | Cs₂CO₃ | MeCN, Dioxane | 25-100 | 4-24 | 80-95 | No Glaser coupling, cleaner product | May require specialized ligands, longer reaction times |
| Heterogeneous Pd/Cu | 0.1-2 | CuI (1-5 mol%) | PPh₃ (optional) | Et₃N | Toluene, NMP | 80-120 | 6-24 | 75-90 | Catalyst recyclability, reduced metal leaching | Potentially lower activity, higher temperatures |
Experimental Protocols
Below are representative, detailed experimental protocols for the Sonogashira coupling of this compound with phenylacetylene using the three types of catalytic systems discussed.
Protocol 1: Traditional Palladium/Copper Catalysis
Caption: Workflow for Traditional Pd/Cu Catalyzed Sonogashira Coupling.
Protocol 2: Copper-Free Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira coupling.
Senior Application Scientist's Insights
The selection of an optimal catalyst for the Sonogashira coupling of this compound is a multifactorial decision that extends beyond just achieving a high yield.
-
For Rapid Synthesis and High Throughput Screening: The traditional Pd/Cu system is often the go-to choice. Its reliability and generally fast reaction kinetics make it ideal for quickly generating libraries of compounds. The potential for alkyne homocoupling can often be minimized by carefully controlling the reaction conditions, such as using an excess of the aryl halide.
-
For Pharmaceutical and High-Purity Applications: The copper-free Sonogashira is highly recommended. The elimination of a copper co-catalyst significantly simplifies product purification and removes concerns about copper contamination in the final active pharmaceutical ingredient (API). While the initial investment in specialized phosphine ligands may be higher, the long-term benefits in terms of product purity and reduced downstream processing costs are substantial. The mild conditions are also beneficial for maintaining the integrity of the azide group.
-
For Scale-up and Green Chemistry Initiatives: Heterogeneous catalysts offer significant advantages in terms of sustainability and cost-effectiveness on an industrial scale. The ability to recover and reuse the expensive palladium catalyst is a major economic driver. While reaction times may be longer and temperatures higher, the simplified workup and reduced metal waste can make this the most environmentally and economically viable option for large-scale production.
References
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Buchwald, S. L., & Mauger, C. (2007). A highly active and air-stable catalyst for the Suzuki-Miyaura and Sonogashira coupling of aryl chlorides. Angewandte Chemie International Edition, 46(36), 6805-6807. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Cai, C., et al. (2012). Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes catalyzed by a highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex. Molecules, 17(1), 633-647. [Link]
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Djakovitch, L., & Heise, J. (2008). Heterogeneous catalysts for the Sonogashira coupling reaction. ChemCatChem, 1(1-2), 91-96. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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Goss, R. J. M., et al. (2022). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 144(43), 19996-20003. [Link]
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Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6846-6895. [Link]
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Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6846-6895. [Link]
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Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(8), 9435-9444. [Link]
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Li, J. (Ed.). (2013). Recent Expedition in Pd-Catalyzed Sonogashira Coupling and Related Processes. IntechOpen. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Islam, K., et al. (2019). The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides containing trifluoromethyl substituent with arylalkynes. Tetrahedron Letters, 60(38), 151045. [Link]
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spectroscopic analysis to confirm the structure of 1-Azido-3-bromobenzene products
A Comparative Guide to the Spectroscopic Confirmation of 1-Azido-3-bromobenzene
This guide provides a comprehensive framework for the unambiguous structural confirmation of this compound. As chemists engaged in organic synthesis and drug development, the rigorous verification of a product's structure is paramount to ensure the validity of downstream applications. This document moves beyond a simple recitation of expected spectral data, offering a comparative analysis against plausible alternatives such as residual starting materials, regioisomers, and common byproducts. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to provide a self-validating workflow for researchers.
The Analytical Challenge: Beyond Simple Confirmation
The synthesis of this compound, typically from 3-bromoaniline, presents several opportunities for structural ambiguity. Incomplete reactions can leave residual starting material. The diazotization and azide displacement mechanism could potentially yield regioisomeric impurities. Furthermore, side reactions might produce debrominated or other substituted aromatic species. A robust analytical workflow must therefore not only confirm the presence of the desired product but also definitively exclude these closely related compounds. This guide employs a multi-spectroscopic approach—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—to build a conclusive structural argument.
The Spectroscopic Signature of this compound
A definitive identification of this compound hinges on the unique fingerprint each spectroscopic technique provides. The following data represent the expected signature of the target compound.[1][2][3][4]
Workflow for Structural Verification
The following diagram outlines the logical workflow for analyzing a sample purported to be this compound.
Caption: Decision tree for identifying the target product.
The following table summarizes the key distinguishing features between this compound and its common alternatives.
| Compound | Key ¹H NMR Features | Key IR Peaks (cm⁻¹) | Molecular Ion (m/z) [M]⁺ |
| This compound (Target) | 4H in aromatic region, complex meta-pattern | ~2110 (strong, sharp, N₃) | 198/200 (1:1 ratio) |
| 3-Bromoaniline (Starting Material) | 4H aromatic region + broad NH₂ peak | ~3300-3500 (N-H), NO peak at ~2110 | 172/174 (1:1 ratio) [5][6] |
| 1-Azido-4-bromobenzene (Isomer) | 4H in aromatic region, two doublets (AA'BB' system) | ~2110 (strong, sharp, N₃) | 198/200 (1:1 ratio) |
| 1-Azido-2-bromobenzene (Isomer) | 4H in aromatic region, complex ortho-pattern | ~2110 (strong, sharp, N₃) | 198/200 (1:1 ratio) |
| Bromobenzene (Byproduct) | 5H in aromatic region, simpler pattern [7][8][9] | NO peak at ~2110 | 156/158 (1:1 ratio) [10] |
| 1,3-Dibromobenzene (Byproduct) | 4H in aromatic region, distinct pattern | NO peak at ~2110 | 234/236/238 (1:2:1 ratio) |
Standard Experimental Protocols
Adherence to standardized protocols is essential for data reproducibility and integrity.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: IR Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum on the clean crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies as outlined above.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or GC-MS for volatile compounds.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak cluster (M⁺ and M+2⁺) and the key [M-28]⁺ fragment. Compare the observed isotopic pattern with the theoretical pattern for a monobrominated compound.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the convergence of evidence from several spectroscopic techniques. The unambiguous identification is achieved not just by observing the expected signals, but by using a comparative methodology to exclude plausible alternatives. The strong, sharp azide stretch in the IR spectrum confirms the success of the key functional group transformation. The distinct bromine isotopic pattern in the mass spectrum validates the elemental composition and molecular weight. Finally, the unique chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra confirm the specific meta-regioisomer. By following the integrated workflow presented in this guide, researchers can confidently and rigorously establish the structure of their synthetic products.
References
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Vandenbroucke, S. S., et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir, 37(43), 12608-12615. [Link]
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Chegg. Analyze the 1H-NMR spectrum of bromobenzene. (2022). [Link]
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AIP Publishing. 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. (2024). [Link]
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Tucker, M. J., et al. (2011). A Direct Comparison of Azide and Nitrile Vibrational Probes. Journal of Physical Chemistry B, 115(18), 5463–5469. [Link]
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Lee, K., et al. (2015). Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. The Journal of Chemical Physics, 142(14), 144502. [Link]
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SpectraBase. Bromobenzene - Optional[1H NMR] - Spectrum. [Link]
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Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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ResearchGate. Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. [Link]
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MDPI. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. [Link]
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University of Bath's research portal. 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Azido-3-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel therapeutics and functional materials, the purity of a synthesized compound is not merely a quality metric—it is the bedrock of reliable, reproducible, and meaningful results. 1-Azido-3-bromobenzene is a key building block in the synthesis of a variety of complex molecules, valued for the dual reactivity of its azide and bromo functionalities. This guide provides a comprehensive, technically grounded framework for assessing the purity of this crucial intermediate, moving beyond simple protocols to explain the why behind the how.
The synthesis of this compound, commonly achieved through the diazotization of 3-bromoaniline followed by treatment with an azide source (e.g., sodium azide), is a robust reaction.[1] However, like any chemical transformation, it is susceptible to the presence of unreacted starting materials, byproducts, and residual solvents. A rigorous purity assessment is therefore non-negotiable.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system of analysis relies on the orthogonal application of multiple techniques, each probing different physicochemical properties of the molecule. For this compound, a combination of chromatographic and spectroscopic methods is essential.
Thin-Layer Chromatography (TLC): The First Line of Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the initial assessment of reaction completion and crude purity.[2][3][4] Its power lies in its simplicity and the ability to quickly screen multiple samples and solvent systems.[5]
The Causality Behind the Choice: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5] The polarity of the analyte dictates its affinity for the stationary phase and thus its retention factor (Rf). For this compound, the starting material (3-bromoaniline) is significantly more polar than the product due to the presence of the amino group. This difference in polarity allows for clear separation on a TLC plate.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.[5]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the origin line. It is also highly recommended to co-spot the starting material (3-bromoaniline) for direct comparison.[3]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system is crucial and may require some optimization to achieve good separation. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow it to dry. Visualize the separated spots under UV light (254 nm).[4] The aromatic rings of both the starting material and product will absorb UV light and appear as dark spots on the fluorescent background.
Interpreting the Results: A pure sample of this compound will show a single spot with a specific Rf value. The presence of a spot corresponding to the Rf of 3-bromoaniline indicates an incomplete reaction. Additional spots may signify the formation of byproducts.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination
For a precise quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.[6] It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities.[7][8]
The Causality Behind the Choice: HPLC separates compounds based on their interactions with a stationary phase packed into a column and a liquid mobile phase pumped through at high pressure.[7] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.[7] In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).[8] Less polar compounds have a stronger affinity for the stationary phase and thus elute later.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Column: A C18 reversed-phase column is a suitable choice.[8]
-
Mobile Phase: A gradient elution with acetonitrile and water is typically employed to ensure good separation of compounds with varying polarities. A common gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Detection: A UV detector set at a wavelength where this compound has strong absorbance (e.g., 254 nm) is used for detection.
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The area under each peak is proportional to the concentration of the corresponding compound.
Data Presentation: Purity Comparison of Two Synthetic Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Identity |
| SYNTH-A | 3.5 | 1.2 | Impurity 1 (likely 3-bromoaniline) |
| 5.8 | 98.5 | This compound | |
| 6.2 | 0.3 | Impurity 2 | |
| SYNTH-B | 3.6 | 4.5 | Impurity 1 (likely 3-bromoaniline) |
| 5.9 | 95.1 | This compound | |
| 6.3 | 0.4 | Impurity 2 |
Spectroscopic Confirmation: Unveiling the Molecular Identity
While chromatography is excellent for assessing purity, it does not definitively confirm the chemical identity of the main component. For this, spectroscopic techniques are indispensable.
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.[9] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
The Causality Behind the Choice: The chemical shifts and coupling patterns in an NMR spectrum are unique to a specific molecular structure. Any deviation from the expected spectrum can indicate the presence of impurities or an incorrect structure.
Expected ¹H NMR Spectral Data (in CDCl₃): The spectrum should show signals corresponding to the four aromatic protons. The substitution pattern will lead to a complex multiplet in the aromatic region (typically between δ 7.0 and 7.5 ppm).
Expected ¹³C NMR Spectral Data (in CDCl₃): The spectrum should exhibit six distinct signals for the six carbon atoms of the benzene ring. The carbon attached to the bromine atom and the carbon attached to the azide group will have characteristic chemical shifts.
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6]
The Causality Behind the Choice: The azide functional group has a very strong and characteristic absorption band in the IR spectrum, typically in the range of 2100-2160 cm⁻¹.[10] The presence of this sharp, intense peak is a strong indicator of the successful introduction of the azide group. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting material, 3-bromoaniline, further supports the purity of the product.
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern.[6]
The Causality Behind the Choice: The molecular weight is a fundamental property of a molecule. A high-resolution mass spectrum (HRMS) can confirm the elemental composition of the synthesized compound with high accuracy. The expected monoisotopic mass for C₆H₄BrN₃ is approximately 196.959 g/mol .[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for analyzing volatile aromatic compounds.[13][14]
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
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- 14. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
Navigating the Structure-Activity Landscape of 1-Azido-3-bromobenzene Analogs: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable gap in detailed structure-activity relationship (SAR) studies specifically focused on 1-azido-3-bromobenzene and its analogs. While the parent compound, this compound, is commercially available and its chemical properties are documented, extensive research systematically modifying this scaffold and evaluating the resulting biological activities appears to be limited in the public domain.
This guide, therefore, aims to provide a foundational understanding by drawing parallels from broader studies on related aryl azides and bromo-substituted aromatic compounds. By examining the known roles of the azido and bromo functionalities in medicinal chemistry, we can extrapolate potential SAR trends and guide future research in this area. This analysis is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical space.
The Core Scaffold: Understanding the Contributions of the Azido and Bromo Moieties
The this compound scaffold presents two key functional groups that are known to influence the biological activity of small molecules: the azido group (-N₃) and the bromine atom (-Br).
The Azido Group: This functional group is a versatile component in medicinal chemistry. It can act as a bioisostere for other chemical groups and is often used as a precursor for the synthesis of nitrogen-containing heterocycles through reactions like the Huisgen cycloaddition ("click chemistry"). Furthermore, aryl azides can serve as photoaffinity labels to identify biological targets of bioactive compounds. The electronic nature of the azido group can also influence the overall properties of the molecule, including its lipophilicity and metabolic stability.
The Bromo Substituent: The presence of a bromine atom on the phenyl ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, a non-covalent interaction involving the halogen atom, can play a crucial role in ligand-receptor binding, potentially enhancing potency and selectivity. Bromine substitution can also modulate the metabolic profile of a compound, often influencing its half-life and clearance.
Extrapolated Structure-Activity Relationships: Insights from Related Compound Classes
In the absence of direct SAR studies on this compound analogs, we can infer potential relationships by examining studies on other aryl azides and bromophenyl derivatives.
Insights from Aryl Azide SAR Studies
Research on various aryl azide-containing molecules has demonstrated that the position and electronic nature of substituents on the aromatic ring can dramatically alter biological activity. For instance, in studies of enzyme inhibitors, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of an aryl azide can modulate the compound's binding affinity and inhibitory potency. The specific placement of these substituents relative to the azido group is often critical for optimal interaction with the target protein.
Insights from Bromophenyl SAR Studies
Numerous studies have highlighted the importance of the bromine substituent in the SAR of bioactive compounds. For example, in the development of anticancer agents, the presence of a bromophenyl moiety has been linked to enhanced cytotoxicity and improved activity against various cancer cell lines. The position of the bromine atom (ortho, meta, or para) is a key determinant of activity, as it dictates the potential for halogen bonding and steric interactions within the target's binding pocket.
Hypothetical SAR Exploration for this compound Analogs
Based on the principles discussed above, we can propose a hypothetical workflow for exploring the SAR of this compound analogs. This workflow would involve the systematic modification of the core scaffold and subsequent biological evaluation.
Diagram of a Hypothetical SAR Study Workflow:
Caption: Hypothetical workflow for a structure-activity relationship study of this compound analogs.
Experimental Protocols: A Generalized Approach
While specific protocols would depend on the target and assay, the following provides a general framework for the synthesis and evaluation of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of analogs would typically start from commercially available substituted 3-bromoanilines.
Step 1: Diazotization of Substituted 3-Bromoaniline
-
Dissolve the substituted 3-bromoaniline in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Azidation
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours at 0-5 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound analog.
-
Purify the product by column chromatography on silica gel.
Biological Evaluation
The choice of biological assay will be dictated by the therapeutic area of interest. For example, if the goal is to develop enzyme inhibitors, a relevant enzymatic assay would be employed.
General Protocol for Enzyme Inhibition Assay:
-
Prepare a stock solution of the synthesized analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
In a microplate, combine the enzyme, its substrate, and the test compound.
-
Include appropriate controls (e.g., no inhibitor, no enzyme).
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the percent inhibition for each concentration of the analog.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation and Future Directions
The results of the biological evaluation should be summarized in a clear and concise table to facilitate comparison between the different analogs.
Table 1: Hypothetical Biological Activity Data for this compound Analogs
| Compound ID | R Group (Substitution on Phenyl Ring) | IC₅₀ (µM) |
| 1 | H (Parent Compound) | >100 |
| 2a | 4-Methyl | 50.2 |
| 2b | 4-Methoxy | 25.8 |
| 2c | 4-Nitro | 75.1 |
| 3a | 1,2,3-Triazole (from click reaction) | 15.6 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Future Directions:
The field of medicinal chemistry would greatly benefit from dedicated SAR studies on this compound analogs. Future research should focus on:
-
Systematic Synthesis: The preparation of a diverse library of analogs with modifications at various positions of the phenyl ring and transformations of the azido group.
-
Broad Biological Screening: Testing these analogs against a wide range of biological targets to identify potential therapeutic applications.
-
In-depth Mechanistic Studies: For active compounds, elucidating the mechanism of action and identifying the specific molecular targets.
-
Computational Modeling: Employing molecular docking and QSAR studies to rationalize the observed SAR and guide the design of next-generation analogs with improved potency and selectivity.
By systematically exploring the chemical space around the this compound scaffold, researchers may uncover novel bioactive molecules with significant therapeutic potential.
A Comparative Guide to the Kinetics of 1-Azido-3-bromobenzene Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and materials science, the 1,3-dipolar cycloaddition of azides and alkynes, often termed "click chemistry," stands as a cornerstone methodology for its efficiency and selectivity.[1][2] The choice of azide is critical, as its electronic properties dictate the kinetics of the reaction. This guide provides a comprehensive kinetic analysis of 1-azido-3-bromobenzene in cycloaddition reactions, comparing its performance with other substituted aryl azides. By understanding the underlying principles and examining supporting experimental data, researchers can make informed decisions in the design of their chemical systems.
The Electronic Influence of Substituents on Aryl Azide Reactivity
The reactivity of an aryl azide in a 1,3-dipolar cycloaddition is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density of the azide moiety, which can enhance its reactivity, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][4] The bromine atom in this compound is a moderately electron-withdrawing group through induction, which suggests an enhanced reactivity compared to unsubstituted phenyl azide.
Conversely, in reactions with electron-deficient dipolarophiles, aryl azides with electron-donating groups may exhibit faster kinetics in what is known as an inverse-electron-demand cycloaddition. However, for the widely used SPAAC reactions with strained alkynes, the presence of EWGs on the aryl azide generally leads to an increase in the reaction rate.[5]
Comparative Kinetic Data
While specific kinetic data for this compound is not abundant in the literature, we can infer its reactivity by comparing it with other aryl azides bearing substituents with varying electronic effects. The following table summarizes second-order rate constants for the SPAAC reaction of various aryl azides with a common strained alkyne, dibenzocyclooctyne (DBCO), a frequently used reagent in bioconjugation.[6]
| Aryl Azide | Substituent (Position) | Electronic Effect | Second-Order Rate Constant (k) M⁻¹s⁻¹ (with DBCO) | Reference |
| Phenyl Azide | None | Neutral | ~0.1 | [7] |
| 4-Methoxyphenyl Azide | 4-OCH₃ | Electron-Donating | Slower than phenyl azide | [4] |
| This compound | 3-Br | Electron-Withdrawing | Estimated to be faster than phenyl azide | Inferred |
| 4-Nitrophenyl Azide | 4-NO₂ | Strongly Electron-Withdrawing | Significantly faster than phenyl azide | [5] |
| Perfluorophenyl Azide | Perfluoro | Strongly Electron-Withdrawing | 25-fold faster than phenyl azide with norbornene | [8] |
Note: The rate constant for this compound is an estimation based on the known electronic effects of the bromo substituent. Actual experimental determination is recommended for precise applications.
The data clearly indicates that aryl azides with electron-withdrawing groups exhibit enhanced reactivity in SPAAC reactions. The strong electron-withdrawing nature of the perfluorophenyl and nitrophenyl groups leads to a significant increase in the reaction rate compared to the unsubstituted phenyl azide. Given that bromine is also an electron-withdrawing substituent, it is reasonable to predict that this compound will react faster than phenyl azide in SPAAC reactions.
Experimental Protocol for Kinetic Analysis of Azide-Alkyne Cycloadditions
Accurate determination of reaction kinetics is paramount for comparing the efficacy of different azides. A common and reliable method for monitoring the progress of these reactions is through ¹H NMR spectroscopy.[8][9]
Step-by-Step Methodology
-
Reagent Preparation: Prepare stock solutions of the aryl azide (e.g., this compound) and the strained alkyne (e.g., DBCO) in a deuterated solvent (e.g., CDCl₃ or CD₃CN) of known concentration.
-
Reaction Initiation: In an NMR tube, mix the azide and alkyne solutions at a defined temperature, typically 25 °C. The initial concentrations should be carefully recorded.
-
NMR Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of a characteristic proton signal from one of the reactants and the appearance of a new signal from the triazole product are monitored.
-
Data Analysis: Integrate the characteristic peaks of the reactant and product at each time point.
-
Kinetic Modeling: For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line, where the slope is equal to the second-order rate constant (k).[9]
Self-Validating System
To ensure the trustworthiness of the kinetic data, several controls should be implemented:
-
Temperature Control: Maintain a constant temperature throughout the experiment using the NMR spectrometer's temperature regulation system.
-
Internal Standard: Include a non-reactive internal standard in the reaction mixture to account for any variations in NMR signal intensity.
-
Reproducibility: Repeat the experiment multiple times to ensure the consistency of the measured rate constants.
Mechanistic Insights and Visualization
The 1,3-dipolar cycloaddition reaction proceeds through a concerted transition state where the azide and the alkyne come together to form the five-membered triazole ring in a single step.
Caption: General mechanism for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The experimental workflow for determining the reaction kinetics can also be visualized to provide a clear overview of the process.
Caption: Experimental workflow for kinetic analysis using ¹H NMR spectroscopy.
Conclusion and Future Directions
The presence of a bromine atom as an electron-withdrawing substituent on the phenyl ring of this compound is predicted to enhance its reactivity in strain-promoted azide-alkyne cycloaddition reactions compared to unsubstituted phenyl azide. While direct experimental kinetic data is lacking, a comparative analysis with other substituted aryl azides provides a strong basis for this assertion. For applications requiring precise reaction control and predictability, it is highly recommended that researchers experimentally determine the rate constants for this compound with their specific dipolarophile of interest using established methodologies such as ¹H NMR spectroscopy. Future studies should focus on systematically quantifying the kinetic parameters for a wider range of substituted aryl azides to build a more comprehensive reactivity database for the scientific community.
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Benchmarking the Efficiency of 1-Azido-3-bromobenzene in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of crosslinker is paramount to the success of labeling, tracking, and therapeutic delivery strategies. Among the plethora of reagents available, aryl azides have carved a significant niche due to their participation in highly efficient and bioorthogonal "click chemistry" reactions. This guide provides an in-depth technical comparison of 1-Azido-3-bromobenzene, a readily available aryl azide, against other common alternatives. We will delve into the mechanistic underpinnings of its reactivity, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their bioconjugation needs.
The Rise of Aryl Azides in Bioconjugation: A Mechanistic Overview
The utility of aryl azides in bioconjugation is primarily centered around their ability to participate in two powerful bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Both reactions result in the formation of a stable triazole linkage, covalently connecting the azide-containing molecule to an alkyne-functionalized biomolecule.[3]
The reactivity of the azide moiety is significantly influenced by the electronic properties of the aromatic ring to which it is attached. Electron-withdrawing substituents on the aryl ring can enhance the azide's electrophilicity, thereby influencing the reaction kinetics.[4] This is a key consideration when evaluating this compound, which features a moderately electron-withdrawing bromine atom.
This compound: A Profile
This compound is a bifunctional reagent offering an azide group for click chemistry and a bromine atom that can potentially be used for further functionalization through cross-coupling reactions, although this guide will focus on its role as an azide donor in bioconjugation. The bromine atom's electron-withdrawing nature is expected to enhance the azide's reactivity in certain contexts compared to unsubstituted phenyl azide.
Comparative Analysis: this compound vs. Alternatives
The selection of an appropriate azide-containing crosslinker depends on several factors, including the desired reaction kinetics, the nature of the biomolecule, and the specific application (e.g., in vitro vs. live-cell labeling). Here, we compare this compound with other commonly used aryl azides.
Key Alternatives:
-
Phenyl Azide: The simplest aryl azide, serving as a baseline for reactivity.
-
1-Azido-4-nitrobenzene: Contains a strongly electron-withdrawing nitro group, which significantly impacts reactivity.
-
Perfluorophenyl azides: Heavily fluorinated aryl azides known for their high reactivity in certain cycloadditions.[5]
-
Alkyl Azides (e.g., Azido-PEG linkers): While not aryl azides, they are a common alternative and provide a different reactivity profile.
Data Presentation: A Comparative Overview
While direct head-to-head kinetic data for this compound in bioconjugation is not extensively documented in publicly available literature, we can infer its performance based on established principles of physical organic chemistry and data from related compounds. The electron-withdrawing nature of the bromine atom in the meta position is expected to increase the reactivity of the azide in SPAAC reactions with electron-rich cyclooctynes and potentially influence the rate of CuAAC reactions.
Table 1: Qualitative Comparison of Azide Reagents in Bioconjugation
| Feature | This compound | Phenyl Azide | 1-Azido-4-nitrobenzene | Perfluorophenyl Azides | Alkyl Azides |
| Reactivity (SPAAC) | Moderate to High | Moderate | High | Very High | Generally Lower |
| Reactivity (CuAAC) | Moderate | Moderate | Moderate to High | Moderate to High | High |
| Electron-withdrawing Effect | Moderate | None | Strong | Very Strong | N/A |
| Potential for Further Functionalization | Yes (Bromine) | No | No | No | Varies |
| Stability | Generally Good | Good | Good | Good | Generally Good |
| Commercial Availability | Readily Available | Readily Available | Readily Available | Available | Widely Available |
Note: Reactivity in SPAAC is highly dependent on the specific cyclooctyne used. Electron-deficient aryl azides often exhibit enhanced reactivity with electron-rich cyclooctynes.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key bioconjugation experiments. These are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein
This protocol describes the conjugation of an azide-containing small molecule, such as this compound, to a protein that has been previously modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound solution in a water-miscible organic solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dilute the alkyne-modified protein to the desired concentration (e.g., 1-5 mg/mL) in PBS.
-
Addition of Azide: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for 2-3 minutes to allow for complex formation.
-
Initiation of Reaction: Add the premixed catalyst solution to the protein-azide mixture.
-
Reduction: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Analysis: Analyze the purified bioconjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the efficiency.
Figure 1: Experimental workflow for CuAAC bioconjugation.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display azide groups, using a strained alkyne (e.g., a DBCO-functionalized fluorophore). While this protocol uses a DBCO-alkyne, the principle applies to reacting an azide-modified cell with any strained alkyne.
Materials:
-
Cells with azide-modified surface glycans
-
DBCO-functionalized fluorophore or other strained alkyne probe
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells under conditions that promote the metabolic incorporation of an azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz).
-
Washing: Gently wash the cells three times with warm PBS or serum-free medium to remove unincorporated azido-sugars.
-
Labeling: Resuspend the cells in fresh medium or PBS containing the DBCO-functionalized probe at a suitable concentration (typically 10-100 µM).
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Sources
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- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Multifluorinated Aryl Azides for the Development of Improved H2 S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Azido-3-bromobenzene
This guide provides essential safety and logistical information for the proper disposal of 1-azido-3-bromobenzene. As an energetic and reactive compound, its handling and disposal demand a rigorous, safety-first approach grounded in chemical principles. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe deactivation and compliant disposal of this material, thereby protecting personnel and the environment.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound, like all organic azides, is an energetic material that must be handled with extreme caution.[1] Its hazardous nature stems from the azide functional group (-N₃), which contains a significant amount of stored energy. The primary risk is rapid, exothermic decomposition, which can lead to an explosion if initiated by heat, light, friction, or mechanical shock.[1][2]
1.1. Intrinsic Stability and Key Risks
The stability of an organic azide can be estimated using established guidelines. For this compound (C₆H₄BrN₃):
-
Carbon-to-Nitrogen (C/N) Ratio: The molecule has 6 carbon atoms and 3 nitrogen atoms. A general safety rule states that the number of nitrogen atoms should not exceed the number of carbon atoms.[1] With a C/N ratio of 2, this compound is considered handleable in small quantities with appropriate precautions.[1]
-
"Rule of Six": This guideline suggests that having at least six carbon atoms per energetic functional group provides sufficient dilution to render the compound relatively safe.[1][2] this compound meets this criterion.
Despite meeting these minimum safety thresholds, the compound is classified as a self-reactive substance, meaning it can undergo a fire or explosion without the participation of air.[3] Therefore, the core principle of its disposal is deactivation —chemically converting the energetic azide group into a stable functional group before it enters the hazardous waste stream.[1]
1.2. Critical Incompatibilities
Mixing this compound with certain substances can create extremely dangerous conditions. These incompatibilities are the root cause of many laboratory incidents involving azides.
| Incompatible Material Class | Hazardous Product Formed | Rationale and Causality |
| Acids (e.g., HCl, H₂SO₄) | Hydrazoic Acid (HN₃) | Protonation of the azide group forms hydrazoic acid, which is highly toxic, volatile, and explosive.[1][4] Waste streams must be kept separate. |
| Heavy Metals & Salts (e.g., Copper, Lead, Silver, Mercury) | Heavy Metal Azides (e.g., Cu(N₃)₂) | These salts are notoriously shock-sensitive primary explosives. Contact can occur via metal spatulas or disposal in drains with metal pipes.[1][2][4] |
| Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) | Diazidomethane, Triazidomethane | These compounds are extremely unstable and can detonate violently.[1][5] Non-halogenated solvents like THF, toluene, or ethyl acetate should be used. |
| Strong Oxidizing Agents (e.g., Nitric Acid) | Violent, Uncontrolled Reaction | Can lead to rapid decomposition and explosion. |
1.3. Regulatory Framework
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including chemical handling, emergency planning, and personnel training.[7][8] This guide is designed to align with the principles of both regulatory bodies.
Pre-Disposal Operations: Establishing a Safe Workspace
Before beginning any deactivation procedure, a safe working environment is paramount.
2.1. Personal Protective Equipment (PPE)
-
Primary Eye Protection: ANSI Z87.1 compliant safety glasses and a full-face shield.
-
Body Protection: A flame-retardant laboratory coat.
-
Hand Protection: Heavy-duty leather gloves worn over chemically resistant nitrile gloves.
-
Hearing Protection: Recommended as a precaution.
2.2. Engineering Controls
-
Chemical Fume Hood: All operations must be conducted inside a certified chemical fume hood.
-
Blast Shield: A portable blast shield must be placed between the operator and the reaction apparatus.
-
Work Area: The fume hood must be clear of all incompatible materials listed in the table above. Ensure spill containment materials (e.g., absorbent pads) are readily available.
2.3. Handling Precautions
-
Use only plastic, ceramic, or Teflon-coated spatulas for transfers.[1][5]
-
Avoid using glassware with ground glass joints, which can create friction.[2]
-
Do not scratch or apply friction to the solid material.[9]
-
Never heat the compound directly unless as part of a controlled reaction.[5]
Disposal Workflow and Decision Logic
The following diagram outlines the critical decision-making and operational workflow for the safe disposal of this compound.
Caption: Simplified Staudinger reduction pathway for deactivation.
4.2. Experimental Protocol
This protocol assumes a starting quantity of approximately 1.0 g (5.05 mmol) of this compound. Scale all reagents accordingly for different quantities.
Materials:
-
This compound (1.0 g, 5.05 mmol)
-
Triphenylphosphine (PPh₃) (1.46 g, 5.56 mmol, 1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous (25 mL)
-
Deionized Water (5 mL)
-
Three-neck round-bottom flask with stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet (bubbler)
-
Ice-water bath
-
TLC plates and appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate)
Procedure:
-
Setup: Assemble the three-neck flask in the fume hood behind a blast shield. Equip it with a stir bar, a nitrogen inlet, and a dropping funnel. Ensure a gentle flow of nitrogen.
-
Dissolution: In the flask, dissolve the this compound (1.0 g) in 15 mL of THF. Begin stirring and cool the solution to 0 °C using an ice-water bath.
-
Prepare Phosphine Solution: In a separate beaker, dissolve the triphenylphosphine (1.46 g) in 10 mL of THF.
-
Slow Addition: Transfer the PPh₃ solution to the dropping funnel. Add the solution dropwise to the stirred, cooled azide solution over 15-20 minutes.
-
Causality: Slow, cooled addition is critical to control the initial exotherm of the reaction and to manage the rate of nitrogen gas evolution, which should be visible as gentle bubbling.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 2 hours.
-
Verification of Completion: Monitor the reaction by TLC. Spot the starting material and the reaction mixture. The reaction is complete when the starting azide spot has completely disappeared. If the reaction is not complete, allow it to stir longer.
-
Hydrolysis: Once the azide is consumed, add 5 mL of deionized water to the flask and stir vigorously for an additional 1 hour to hydrolyze the iminophosphorane intermediate.
-
Deactivation Complete: The solution now contains the non-energetic 3-bromoaniline and triphenylphosphine oxide in THF/water. It is now safe for collection as hazardous chemical waste.
Final Waste Management
-
Collection: Transfer the entire deactivated reaction mixture into a dedicated, properly sealed, and compatible hazardous waste container (e.g., a glass bottle with a screw cap). Do not mix this waste with other waste streams. [10]2. Labeling: Label the container clearly with a hazardous waste tag, as required by your institution and RCRA regulations. [11]The label must include:
-
The words "Hazardous Waste"
-
A complete list of contents by chemical name (e.g., "3-Bromoaniline, Triphenylphosphine Oxide, Tetrahydrofuran, Water")
-
The approximate percentages of each component.
-
The associated hazards (e.g., "Toxic," "Flammable Liquid").
-
-
Storage: Store the container in a designated satellite accumulation area until pickup. [11]4. Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. [9][12]Never pour deactivated or active azide solutions down the drain. [4]
Emergency Procedures
-
Spill: In case of a small spill within the fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite). Carefully collect the contaminated absorbent using non-sparking plastic tools into a container. Add a solvent like THF, cool the container, and slowly add triphenylphosphine to deactivate the azide in situ before sealing and labeling for waste disposal. For large spills, evacuate the area and contact EHS immediately.
-
Personal Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. For eye contact, flush with an eyewash station for 15 minutes. Seek immediate medical attention in all cases of exposure and provide the Safety Data Sheet (SDS) to the medical personnel. [13] By adhering to this comprehensive guide, laboratory professionals can confidently and safely manage the disposal of this compound, upholding the highest standards of scientific integrity and operational safety.
References
- EPA Hazardous Waste Management.
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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- Azides - Safe Work Procedure. University of Victoria.
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This compound | C6H4BrN3 | CID 560794. PubChem, National Institutes of Health. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
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Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
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Organic azide - Wikipedia. [Link]
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights.
- Material Safety Data Sheet for Bromobenzene. Sigma-Aldrich.
- UCSB Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. University of California, Santa Barbara.
- SAFETY DATA SHEET for 1-Bromo-3-iodobenzene. Thermo Fisher Scientific.
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A Researcher's Guide to Personal Protective Equipment for Handling 1-Azido-3-bromobenzene
As researchers and drug development professionals, our work with novel compounds is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. 1-Azido-3-bromobenzene is a valuable reagent in organic synthesis, but its azide functional group classifies it as an energetic material, requiring meticulous handling protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring your safety is the paramount consideration in your experimental design.
The core principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. PPE, while essential, is the final barrier between you and a potential hazard. Therefore, its selection and use must be informed by a thorough understanding of the compound's specific risks, complemented by robust engineering and administrative controls.
Hazard Assessment: Understanding the Risks of this compound
This compound presents a dual-threat profile: it is both a potentially explosive energetic material and a hazardous chemical substance.
-
Energetic Hazard : The primary risk associated with organic azides is their potential for rapid and violent decomposition, releasing a large volume of nitrogen gas.[1][2][3] This decomposition can be initiated by:
-
Heat or Light : Elevated temperatures or exposure to certain wavelengths of light can provide the activation energy for decomposition.[1][2][3]
-
Shock and Friction : Mechanical impact, grinding, or even scratching a solid azide can trigger a violent reaction.[2][4] This is why using metal spatulas or ground-glass joints with azides is strictly forbidden.[4][5]
-
Static Discharge : Energetic materials can be sensitive to electrostatic discharge.[6]
-
-
Chemical Hazard : The compound also possesses inherent toxicity and irritant properties.
A stability assessment is crucial. The "Rule of Six" suggests that a compound should have at least six carbon atoms for each energetic group (like an azide) to be considered relatively safe.[2] this compound, with a formula of C₆H₄BrN₃, has a carbon-to-azide ratio of 6:1, placing it on the borderline of this rule and underscoring the need for caution.
Engineering and Administrative Controls: Your First Line of Defense
Before any PPE is selected, robust institutional controls must be in place. These systems are designed to minimize the risk of exposure and contain any potential incidents.
-
Chemical Fume Hood : All work with azides must be conducted in a certified chemical fume hood to contain vapors and provide a physical barrier.[1][4]
-
Blast Shield : A portable, weighted blast shield is mandatory and must be placed between the user and the experimental apparatus within the fume hood.[4][10] This is a critical, non-negotiable control.
-
Restricted Quantities : Only the minimum necessary amount of the azide should be used for any given experiment.[4][11]
-
Designated Area : All work with azides should be performed in a designated and clearly marked area of the laboratory to prevent accidental cross-contamination or interaction with incompatible materials.[1]
-
Incompatible Materials : Avoid all contact with heavy metals (like copper or lead, which can form highly explosive metal azides), strong oxidizing agents, and acids.[5][7] Mixing azides with acids can generate the highly toxic and explosive hydrazoic acid.[10]
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not a matter of preference but a scientifically-backed decision based on the identified hazards. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Required PPE | Standard/Specification | Key Considerations |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1 | A face shield must be worn over splash goggles. This dual-layer system protects against splashes and potential projectiles from rapid decomposition.[4] |
| Hand | Chemical-Resistant Gloves (Nitrile) | ASTM F739 | Double-gloving is recommended. Nitrile gloves provide good chemical resistance.[4] Avoid latex. Hands and arms are often at the highest risk.[12] |
| Body | Flame-Resistant (FR) Laboratory Coat | NFPA 2112 | A standard cotton lab coat is insufficient. An FR coat (e.g., Nomex®) provides critical protection against flash fires that can result from azide decomposition. |
| Footwear | Closed-toe shoes | ASTM F2413 | Shoes should be made of a non-porous material like leather. Conductive or static-dissipating footwear may be required depending on the scale and environment.[6] |
Step-by-Step Guide: Donning and Doffing PPE
Proper procedure is as important as the equipment itself. An incorrect doffing sequence can lead to contamination and exposure.
Donning (Putting On) PPE
-
Inspect All Equipment : Before you begin, visually inspect every piece of PPE for damage, wear, or defects.
-
Footwear : Confirm you are wearing appropriate closed-toe shoes.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Lab Coat : Put on your flame-resistant lab coat, ensuring all buttons are fastened.
-
Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Goggles : Secure chemical splash goggles snugly to your face.
-
Face Shield : Put on the full-face shield over the goggles.
Doffing (Taking Off) PPE
This sequence is designed to move from most contaminated to least contaminated.
-
Initial Decontamination : If there has been a known splash, decontaminate the exterior of your PPE before removal.
-
Outer Gloves : Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield : Remove the face shield by touching the headband only. Place it in a designated area for decontamination.
-
Lab Coat : Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in its designated storage or disposal container.
-
Goggles : Remove the goggles by handling the strap. Place them in the decontamination area.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside-out. Dispose of them in the hazardous waste.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[13][14]
Operational and Disposal Plans
Emergency Spill Plan
-
Alert Personnel : Immediately alert others in the lab and evacuate the immediate area.
-
Assess the Spill : If the spill is minor and you are trained to handle it, proceed with caution. For large spills, evacuate and call emergency services.
-
PPE : Don appropriate PPE, including respiratory protection if vapors are significant.
-
Containment : Absorb the liquid spill with an inert material like sand or vermiculite.[13][15] Do not use combustible absorbents.
-
Collection : Carefully sweep or scoop the absorbed material using non-sparking, non-metallic tools (plastic or ceramic spatulas are required).[4][5][11]
-
Disposal : Place the waste in a clearly labeled, dedicated container for azide-contaminated waste.[4][15]
Disposal of Unused Material and Contaminated Waste
-
Never Pour Down the Drain : Azide solutions must never be disposed of via the sink, as this can lead to the formation of explosive heavy metal azides in the plumbing.[4]
-
Separate Waste Streams : All azide-containing waste, including contaminated gloves, wipes, and reaction materials, must be collected in a separate, clearly labeled hazardous waste container.[1][2][4]
-
Avoid Acid Contamination : Ensure that azide waste containers are not contaminated with acidic waste to prevent the formation of hydrazoic acid.[1][2]
-
Chemical Deactivation : For larger quantities or as per institutional policy, organic azides should be chemically converted to a more stable derivative (like an amine) before disposal.[2] This must be done as part of a well-understood and documented procedure.
-
Professional Disposal : All azide waste must be disposed of through your institution's official hazardous waste program.[2][10]
Visual Workflow: PPE Selection and Safety Protocol
The following diagram illustrates the decision-making process and safety workflow for handling this compound.
Caption: Safety workflow for handling energetic azides.
By integrating this rigorous, multi-layered approach to safety—from understanding the inherent hazards to implementing engineering controls and meticulously following PPE protocols—you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]
-
University of Victoria. Safe Work Procedure (SWP – 004): Azides. [Link]
- Carl ROTH GmbH + Co. KG. Bromobenzene - Safety Data Sheet. [https://www.carlroth.com/medias/SDB-226A-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDc3OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYmEvaDAwLzkwNzQyMzQzMjcwMDYucGRmfDlmZDI4ZGU4M2EwODBjYjQyMzkzODU3MmI0YjQ4M2Q2Y2YyYjQ3ZWE5Y2Y4YjQxNjQ2YjA0YjYyMDk3Y2YwZTU)
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene. [Link]
-
Defense Systems Information Analysis Center (DSIAC). Safety Hazards in the Energetics Laboratory. [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Sodium Azide and other Organic Azides. [Link]
-
PacSci EMC. Energetics Handling Guide. [Link]
-
Croner-i. Azides Safety Information. [Link]
-
University of Pittsburgh. Safe Handling of Azides. [Link]
-
University of New Mexico Chemistry Department. Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
University College Dublin School of Chemistry. SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of California, Berkeley EHS. Safe Handling of Sodium Azide (SAZ). [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.109 - Explosives and blasting agents. [Link]
-
Occupational Safety and Health Administration (OSHA). Process Safety Management for Explosives and Pyrotechnics Manufacturing. [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Bromine. [Link]
-
ACS Chemical Health & Safety. Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
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Triumvirate Environmental. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. [Link]
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Borden Institute of Advanced Military Studies. Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
